Ethyl 2-ethoxy-2-iminoacetate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 2-ethoxy-2-iminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-3-9-5(7)6(8)10-4-2;/h7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLJNUSAWXADTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509512 | |
| Record name | Ethyl ethoxy(imino)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55149-83-2 | |
| Record name | Ethanediimidic acid, 1,2-diethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55149-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl ethoxy(imino)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-ethoxy-2-iminoacetate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of ethyl 2-ethoxy-2-iminoacetate hydrochloride, a versatile reagent with significant applications in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical properties, a detailed synthesis protocol, reactivity, and its role in the construction of vital heterocyclic scaffolds.
Introduction: The Strategic Importance of Imidates in Medicinal Chemistry
This compound, also known as an imidate salt, belongs to a class of compounds that serve as valuable intermediates in organic synthesis. The unique electronic nature of the imidate functional group, possessing both electrophilic and nucleophilic characteristics, renders it a powerful tool for the construction of nitrogen-containing heterocycles. These heterocyclic motifs are ubiquitous in pharmaceuticals, forming the core structures of numerous antiviral and anticancer agents.[1][2][3][4] This guide will delve into the specific attributes of this compound that make it a reagent of choice for medicinal chemists.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.
Chemical and Physical Data
The key chemical and physical properties of this compound and its corresponding free base are summarized in the table below.
| Property | This compound | Ethyl 2-ethoxy-2-iminoacetate (Free Base) |
| Molecular Formula | C₆H₁₂ClNO₃ | C₆H₁₁NO₃ |
| Molecular Weight | 181.62 g/mol | 145.16 g/mol |
| CAS Number | 55149-83-2 | 816-27-3 |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.042 g/mL at 25 °C | |
| Refractive Index | n20/D 1.426 | |
| Storage Temperature | -20°C |
Data sourced from PubChem and commercial supplier information.[3][5]
Spectroscopic Data and Interpretation
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the two ethoxy groups and the imino proton. The ethoxy groups will each exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), with coupling constants (J) around 7 Hz. The chemical shifts will be influenced by the neighboring functionalities. The imino proton (NH) is expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the imino carbon, the methylene and methyl carbons of the two ethoxy groups. The chemical shift of the imino carbon is a key diagnostic signal for this functional group. A predicted ¹³C NMR spectrum is available on PubChem.[5]
The FTIR spectrum of an imidate will display characteristic absorption bands. Key peaks to identify include:
-
N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H bond of the protonated imine.
-
C=N stretch: A strong absorption peak around 1650-1690 cm⁻¹ corresponds to the carbon-nitrogen double bond stretching vibration. This is a key characteristic peak for the imidate functionality.
-
C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region will be present due to the C-O stretching of the two ether linkages.
-
C=O stretch: A strong absorption around 1730-1750 cm⁻¹ is expected for the carbonyl group of the ester.
The presence of these characteristic peaks provides strong evidence for the formation of the desired imidate structure.
In mass spectrometry, the molecular ion peak (M+) for the free base would be observed at m/z = 145.16. For the hydrochloride salt, the molecule will likely be detected as the protonated free base [M+H]⁺ at m/z 146.17. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty rearrangement.[6][7][8] The fragmentation pattern can provide valuable structural information.
Synthesis of this compound: The Pinner Reaction
The most common and effective method for the synthesis of imidate hydrochlorides is the Pinner reaction.[9] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.
Reaction Principle and Mechanism
The Pinner reaction proceeds through the activation of the nitrile by a strong acid, typically anhydrous hydrogen chloride. The protonated nitrile is then susceptible to nucleophilic attack by an alcohol, leading to the formation of the imidate salt.
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An In-Depth Technical Guide to Ethyl 2-ethoxy-2-iminoacetate hydrochloride: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
Ethyl 2-ethoxy-2-iminoacetate hydrochloride (CAS No. 55149-83-2), also known by synonyms such as Diethyl oxalimidate hydrochloride and Ethyl ethoxycarbonylformimidate hydrochloride, is a valuable and reactive intermediate primarily utilized in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring an imidate salt adjacent to an ester, provides a unique combination of electrophilic centers, making it a powerful precursor for the construction of complex heterocyclic systems.[3] This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of its properties, a validated synthesis protocol, mechanistic insights into its reactivity, and its practical application in drug discovery, providing researchers with the foundational knowledge to effectively leverage this compound in their synthetic endeavors.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is paramount for its successful application and safe handling in a laboratory setting. This compound is the salt form of the free base, Ethyl 2-ethoxy-2-iminoacetate (CAS No. 816-27-3). The hydrochloride salt enhances stability and simplifies handling compared to the often less stable free imidate.
Data Presentation: Key Properties
| Property | Value (Hydrochloride Salt) | Value (Free Base) | References |
|---|---|---|---|
| CAS Number | 55149-83-2 | 816-27-3 | [1][4] |
| Molecular Formula | C₆H₁₃ClN₂O₂ | C₆H₁₁NO₃ | [1][4] |
| Molecular Weight | 180.63 g/mol | 145.16 g/mol | [1][4] |
| Appearance | White to off-white solid (Typical) | Colorless to pale yellow liquid | [5] |
| Storage | 2-8°C, Refrigerator, under inert atmosphere | -20°C |[1][6] |
Note: Spectroscopic data is based on typical values and may vary slightly based on solvent and experimental conditions.
Safety and Handling: As with any reactive chemical intermediate, proper handling is crucial. Based on available Safety Data Sheets (SDS), this compound should be handled in a well-ventilated area, preferably a chemical fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3] Store the compound in a tightly sealed container in a dry, cool place to prevent degradation.[7]
Synthesis: The Pinner Reaction Protocol
The most reliable and established method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol.[8][9] In this specific case, ethyl cyanoformate serves as the nitrile precursor.
The causality behind this choice of reaction is rooted in its efficiency and directness. The Pinner reaction allows for the formation of the imidate salt (Pinner salt) in a single, high-yielding step under anhydrous conditions, which is critical for preventing premature hydrolysis of the product back to an ester.[10][11]
Diagram: Synthesis Workflow
Caption: Mechanism of the acid-catalyzed Pinner reaction.
The reaction begins with the protonation of the nitrile nitrogen by HCl, which dramatically increases the electrophilicity of the nitrile carbon. [11]This activated nitrilium ion is then readily attacked by the lone pair of the ethanol oxygen. Subsequent proton transfer steps lead to the formation of the stable imidate hydrochloride salt, often referred to as a Pinner salt. [9] This Pinner salt is the workhorse of subsequent reactions. It serves as a masked carboxylic acid derivative but with a much higher reactivity profile. The key reactive site is the iminium carbon, which is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in forming heterocyclic rings.
Application in Drug Discovery: Synthesis of Imidazole Scaffolds
A compelling, field-proven application of this compound is in the synthesis of substituted imidazoles, a core scaffold in numerous pharmaceutical agents. A notable example is its use in the preparation of diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate. [3] This synthesis showcases the reagent's ability to act as a C2 synthon, providing two key carbon atoms of the final imidazole ring. The causality for using this reagent is its ability to cleanly and efficiently react with α-amino nitriles or related compounds to construct the imidazole core.
Diagram: Imidazole Synthesis Application
Caption: Use in the synthesis of a substituted imidazole core.
In this type of transformation, this compound condenses with a nucleophile like ethyl 2-amino-2-cyanoacetate. The reaction proceeds through an initial nucleophilic attack by the amino group, followed by an intramolecular cyclization and subsequent elimination steps to yield the stable, aromatic imidazole ring system. This self-validating protocol demonstrates the reagent's reliability in complex molecule synthesis, where predictable reactivity and high yields are essential for the viability of a synthetic route in drug development.
Conclusion
This compound is more than just a chemical intermediate; it is a precisely engineered tool for synthetic chemists. Its stability as a hydrochloride salt, coupled with the high and predictable reactivity of the imidate functional group, makes it an indispensable building block. The Pinner reaction provides a robust and scalable method for its synthesis, ensuring its availability for research and development. From its fundamental properties to its demonstrated utility in constructing medicinally relevant heterocyclic scaffolds like imidazoles, this reagent offers a reliable and efficient pathway to molecular complexity. For scientists engaged in the synthesis of novel compounds for drug discovery, a thorough understanding of this versatile reagent is a significant asset.
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Pharmaffiliates. CAS No : 55149-83-2 | Product Name : this compound. [Link]
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Brown, T., Shaw, G., & Durant, G. J. (1983). Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 809-812. [Link]
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An In-depth Technical Guide to the Synthesis and Application of Ethyl 2-Ethoxy-2-iminoacetate Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and applications of ethyl 2-ethoxy-2-iminoacetate hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The primary focus is on its preparation via the Pinner reaction of ethyl cyanoformate and ethanol. This document delves into the mechanistic intricacies of this transformation, offering a step-by-step protocol for its synthesis. Furthermore, it explores the utility of this compound as a precursor for the synthesis of heterocyclic compounds with potential therapeutic applications, particularly in the development of antiviral agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of this compound
This compound, also known as diethyl oxalimidate hydrochloride, is a reactive chemical intermediate that serves as a versatile building block in organic synthesis. Its structure, featuring an imidate salt and an ester functional group, makes it a valuable precursor for the construction of various heterocyclic systems. In the pharmaceutical industry, heterocyclic compounds are of paramount importance, forming the core structure of numerous drugs. The ability of this compound to react with binucleophiles to form pyrimidine and triazine rings, for instance, positions it as a key starting material in the development of novel therapeutic agents, including those with antiviral properties.
Synthesis of this compound: The Pinner Reaction
The most common and effective method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester salt, also known as a Pinner salt.[1][2][3]
Causality Behind Experimental Choices
The Pinner reaction is conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive imidate salt intermediate to an ester.[4] The use of gaseous hydrogen chloride is crucial as it acts as both a catalyst and a reagent, protonating the nitrile nitrogen and activating the carbon for nucleophilic attack by the alcohol.[4][5] Low temperatures are typically employed to control the exothermicity of the reaction and to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide or alkyl chloride.[3][6]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from ethyl cyanoformate and anhydrous ethanol.
Materials:
-
Ethyl cyanoformate
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Calcium chloride drying tube
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a calcium chloride drying tube, dissolve ethyl cyanoformate (1 equivalent) in anhydrous ethanol (2-3 equivalents).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
HCl Gas Introduction: While stirring vigorously, slowly bubble dry hydrogen chloride gas through the solution. The reaction is exothermic, and the temperature should be maintained below 10°C.
-
Reaction Monitoring: Continue the introduction of HCl gas until the solution is saturated. The progress of the reaction can be monitored by the precipitation of the white, crystalline this compound.
-
Reaction Completion and Isolation: Once the reaction is complete (typically after several hours of stirring at low temperature), stop the flow of HCl gas. Collect the precipitated solid by filtration under a dry atmosphere.
-
Washing and Drying: Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials and impurities. Dry the product under vacuum to yield pure this compound.
Reaction Mechanism
The Pinner reaction proceeds through a well-established mechanism involving the activation of the nitrile by protonation, followed by nucleophilic attack of the alcohol.[4][5]
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the ethyl cyanoformate by hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated nitrile carbon, forming a protonated imidic ester intermediate.
-
Deprotonation: A chloride ion or another ethanol molecule abstracts a proton from the oxygen atom, yielding the neutral imidic ester.
-
Protonation of the Imine Nitrogen: The imine nitrogen is then protonated by another molecule of HCl to form the final, stable imidate salt, this compound.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | Ethyl cyanoformate, Anhydrous Ethanol, Hydrogen Chloride | [4] |
| Solvent | Anhydrous Ethanol | [4] |
| Reaction Temperature | 0-10 °C | [3] |
| Reaction Time | Several hours | General Pinner reaction knowledge |
| Product Appearance | White crystalline solid | General knowledge |
| Molecular Formula | C₆H₁₂ClNO₃ | [7] |
| Molecular Weight | 181.62 g/mol | [7] |
Applications in Drug Development: Synthesis of Antiviral Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity. Its ability to react with binucleophilic reagents makes it particularly useful for constructing pyrimidine and triazine ring systems, which are core structures in many antiviral drugs.
For instance, the reaction of this compound with urea or guanidine derivatives can lead to the formation of substituted pyrimidines and triazines, respectively. These heterocycles can then be further functionalized to generate a library of compounds for antiviral screening. The synthesis of 4,6-dihydroxypyrimidine, a precursor to many biologically active molecules, can be achieved through the condensation of a malonate derivative with formamide, a reaction that shares mechanistic similarities with the cyclization reactions of this compound.[8]
Conclusion
This technical guide has provided a detailed overview of the synthesis of this compound via the Pinner reaction. The step-by-step protocol, grounded in the fundamental principles of the reaction mechanism, offers a reliable method for the preparation of this important synthetic intermediate. The discussion of its application in the synthesis of heterocyclic compounds highlights its potential in the field of drug discovery, particularly in the development of novel antiviral agents. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis and reactivity of such building blocks is essential for the advancement of new therapeutic strategies.
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NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ethyl Diethoxyacetate. Org. Synth. Coll. Vol. 3, p.373 (1955); Vol. 29, p.46 (1949). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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A Comprehensive Technical Guide to the Pinner Reaction: Synthesis of Ethyl 2-ethoxy-2-iminoacetate Hydrochloride
Executive Summary
The Pinner reaction, a cornerstone of organic synthesis since its discovery by Adolf Pinner in 1877, provides a robust and efficient method for converting nitriles into imino ester hydrochlorides, commonly known as Pinner salts.[1][2] These salts are highly valuable and versatile intermediates, particularly in the fields of medicinal chemistry and drug development, where they serve as precursors to a wide array of functional groups including amidines, esters, and orthoesters.[3][4] This guide offers an in-depth technical examination of the Pinner reaction, specifically tailored for the preparation of Ethyl 2-ethoxy-2-iminoacetate hydrochloride from ethyl cyanoformate and ethanol. We will explore the core reaction mechanism, dissect the critical process parameters, provide a detailed, field-proven experimental protocol, and discuss the characterization and potential applications of this important synthetic building block. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this classic transformation with a high degree of control and reproducibility.
Introduction: The Enduring Relevance of a Classic Transformation
The Pinner reaction is the acid-catalyzed addition of an alcohol to a nitrile, yielding an alkyl imidate salt.[2] Its enduring utility lies in its reliability and the synthetic versatility of the resulting Pinner salt.[1] The target molecule of this guide, this compound, is a bifunctional building block containing both an imidate and an ester moiety. Such structures are of significant interest in pharmaceutical development, as the strategic incorporation of alkyl and ethoxy groups can profoundly influence a molecule's pharmacokinetic profile, including its lipophilicity, metabolic stability, and receptor-binding affinity.[5][6] Mastering this synthesis provides access to a key intermediate for the construction of more complex, biologically active molecules.
The Pinner Reaction: Mechanistic Insights and Core Principles
A fundamental understanding of the reaction mechanism is paramount to achieving a successful synthesis. The process is initiated by the strong acid catalyst, typically anhydrous hydrogen chloride (HCl), which protonates the nitrile nitrogen. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[3][7]
The key mechanistic steps are as follows:
-
Nitrile Protonation: The lone pair of the nitrile nitrogen is protonated by HCl, forming a highly reactive nitrilium ion.
-
Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This forms a protonated imidate intermediate.
-
Proton Transfer: A subsequent proton transfer, often facilitated by the chloride ion or another molecule of alcohol, neutralizes the oxygen, leading to the formation of the imidate free base.
-
Salt Formation: In the acidic medium, the basic nitrogen of the imidate is immediately protonated to form the stable and often crystalline hydrochloride salt—the final Pinner salt product.
Caption: The mechanistic pathway of the Pinner reaction.
Causality of Critical Reaction Parameters
The success of the Pinner reaction is critically dependent on rigorous control of the reaction environment. The causality behind these parameters is key to troubleshooting and optimization.
-
Anhydrous Conditions: This is the most critical parameter. The presence of water leads to a competing reaction pathway where the Pinner salt intermediate is hydrolyzed to form an ester.[8] In this specific synthesis, the presence of water would lead to the formation of diethyl oxalate, a significant impurity. All glassware must be oven- or flame-dried, and all reagents and solvents must be anhydrous.
-
Temperature Control: The reaction is typically conducted at low temperatures (0 °C or below). Imidate hydrochlorides can be thermodynamically unstable at higher temperatures and may undergo rearrangement or elimination to form amide and alkyl chloride byproducts.[1][9] Maintaining a low temperature throughout the addition and reaction period is essential for maximizing yield and purity.
-
Acid Catalyst: Anhydrous hydrogen chloride is the classic and most effective catalyst. It must be present in at least a stoichiometric amount to drive the reaction to completion and ensure the product is isolated as the stable hydrochloride salt. Milder acid catalysts or Lewis acids have been explored, but often require different conditions.[7] For this synthesis, generating anhydrous HCl in situ from a precursor like acetyl chloride is a common, practical, and safer alternative to using a cylinder of HCl gas.[10][11]
Caption: Logical relationships governing product formation.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale, employing the in situ generation of anhydrous HCl from acetyl chloride.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl Cyanoformate | ≥98% | Sigma-Aldrich | Store under nitrogen. |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Various | Use a freshly opened bottle or dry over molecular sieves. |
| Acetyl Chloride | ≥99% | Sigma-Aldrich | Handle in a fume hood with care. |
| Diethyl Ether | Anhydrous, ≥99.7% | Various | Required for washing the product. |
4.2. Experimental Workflow
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An In-depth Technical Guide to the Stability and Storage of Ethyl 2-ethoxy-2-iminoacetate hydrochloride
Introduction: Understanding the Core Chemistry and Significance
Ethyl 2-ethoxy-2-iminoacetate hydrochloride is a reactive intermediate of significant interest in synthetic organic chemistry, particularly in the synthesis of novel heterocyclic compounds and α-amino acid derivatives.[1] Its utility stems from the presence of two key functional groups: an imino ester and an α-ester moiety. The imino ester, also known as an imidate, is a versatile functional group that can undergo a variety of transformations. The hydrochloride salt form of this compound plays a crucial role in its stability and handling, a factor that is paramount for its effective use in research and development.
This guide provides a comprehensive overview of the chemical stability of this compound, outlines its primary degradation pathways, and offers detailed protocols for its proper storage and handling. Furthermore, it details experimental methodologies for researchers to validate its stability under specific laboratory conditions.
Chemical Identity and Physicochemical Properties
Before delving into the stability of a compound, it is essential to understand its fundamental properties. This compound is the salt formed from the protonation of the imino nitrogen of ethyl 2-ethoxy-2-iminoacetate. This protonation significantly influences the compound's reactivity and stability.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₃ | [2] |
| Molecular Weight | 181.62 g/mol | [2] |
| Appearance | Typically a solid | General chemical knowledge |
| CAS Number | 55149-83-2 | [2] |
Core Directive: Chemical Stability and Degradation Pathways
The stability of this compound is intrinsically linked to its chemical structure, particularly the imino ester functional group, which is susceptible to hydrolysis. The hydrochloride salt form is a direct consequence of its synthesis, often via the Pinner reaction, and is key to its shelf-life.
The Role of the Hydrochloride Salt
Imino esters are generally more stable under acidic conditions, where the imino nitrogen is protonated. This positive charge delocalizes over the N-C-O system, reducing the electrophilicity of the carbon atom and making it less susceptible to nucleophilic attack. In its free base form, the lone pair on the nitrogen atom can participate in resonance, but the protonated form provides enhanced stability against premature degradation.
Primary Degradation Pathway: Hydrolysis
The most significant degradation pathway for this compound is hydrolysis. The presence of water can lead to the breakdown of the imino ester functionality. The outcome of this hydrolysis is highly dependent on the pH of the environment.
-
Acid-Catalyzed Hydrolysis: In the presence of water and acidic conditions, the imino ester hydrochloride will hydrolyze to form the corresponding ester, ethyl 2,2-diethoxyacetate, and ammonium chloride. This is a critical consideration, as inadvertent exposure to moisture can lead to the gradual conversion of the starting material into its ester analog.
-
Base-Induced Decomposition: In neutral or basic conditions, the hydrochloride salt is neutralized, liberating the free imino ester. This free base is more reactive and can undergo base-catalyzed hydrolysis or other decomposition reactions. Therefore, contact with strong bases, and even weak bases, should be strictly avoided.[3]
Caption: Primary degradation pathways of this compound.
Thermal Stability
Incompatible Materials
To ensure the integrity of this compound, contact with the following materials should be avoided:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[3]
-
Strong Reducing Agents: May reduce the imino or ester functionalities.[3]
-
Strong Acids and Bases: As discussed, these can catalyze decomposition.[3]
-
Water/Moisture: Promotes hydrolysis.
Recommended Storage and Handling Protocols
Based on the chemical stability profile, the following storage and handling procedures are recommended to maximize the shelf-life and purity of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Reduces the rate of potential degradation reactions.[4] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric moisture. |
| Container | Tightly sealed, opaque container | Prevents ingress of moisture and protects from light. |
| Location | Dry, cool, and well-ventilated area | Ensures a stable external environment.[3] |
Handling Procedures Workflow
Caption: Recommended workflow for handling this compound.
Experimental Protocols for Stability Verification
To ensure the quality of this compound for sensitive applications, it is advisable to perform periodic stability assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for this purpose.
Protocol: HPLC-UV Method for Stability Assessment
This protocol outlines a general method that should be optimized and validated for specific laboratory conditions.
1. Objective: To quantify the purity of this compound and detect the presence of its primary hydrolytic degradation product, ethyl 2,2-diethoxyacetate.
2. Materials and Reagents:
-
This compound reference standard
-
Ethyl 2,2-diethoxyacetate reference standard (if available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Suggested Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Determined by UV scan (e.g., 210 nm) |
| Injection Volume | 5-10 µL |
4. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve and dilute the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Ensure the diluent is compatible with the mobile phase to avoid peak distortion.
-
Prepare a series of calibration standards of the reference compound in the same manner.
5. Forced Degradation Study (for method validation and peak identification):
-
Acidic Hydrolysis: Incubate a sample solution with 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Incubate a sample solution with 0.1 M NaOH at room temperature for a defined period.
-
Oxidative Degradation: Treat a sample solution with a low concentration of hydrogen peroxide.
-
Thermal Stress: Store a solid sample at an elevated temperature (e.g., 80 °C) for a defined period, then prepare a solution for analysis.
-
Photostability: Expose a solid or solution sample to UV light.
6. Analysis and Data Interpretation:
-
Inject the calibration standards to establish a linearity curve.
-
Inject the sample solution and the forced degradation samples.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
The retention time of the primary hydrolytic degradation product can be confirmed by comparison with the acid-stressed sample and, if available, the ethyl 2,2-diethoxyacetate reference standard.
-
Quantify the purity of the sample by comparing its peak area to the calibration curve.
Conclusion
This compound is a valuable but inherently reactive chemical intermediate. Its stability is critically dependent on maintaining anhydrous and cool conditions and avoiding contact with bases and other incompatible materials. The hydrochloride salt form provides a significant stabilizing effect against premature decomposition. For researchers and drug development professionals, a thorough understanding of its potential degradation pathways, particularly hydrolysis, is essential for its successful application in synthesis. Adherence to the stringent storage and handling protocols outlined in this guide, coupled with periodic analytical verification, will ensure the integrity and reactivity of this important compound.
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-(2-Butoxyethoxy)ethyl acetate. Retrieved from [Link]
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Capot Chemical Co., Ltd. (2018). MSDS of Ethyl 2-ethoxy-2-iminoacetate. Retrieved from [Link]
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International Programme on Chemical Safety. (n.d.). ICSC 0364 - 2-ETHOXYETHYL ACETATE. Retrieved from [Link]
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Wikipedia. (n.d.). Thiamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10920638, Ethyl 2-ethoxy-2-iminoacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12773119, this compound. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) Mediated Lossen Rearragement: Single Pot Racemization free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. Retrieved from [Link]
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Chemsrc. (n.d.). ethyl 2-ethoxy-2-iminoacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1614–1619. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]
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American Chemical Society. (2019). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 119(18), 10457-10565. Retrieved from [Link]
-
MDPI. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 28(18), 6586. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of esters/ethers derived from tartaric acid. Retrieved from [Link]
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An In-depth Technical Guide to the Hydrolysis of Ethyl 2-ethoxy-2-iminoacetate Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the hydrolysis of Ethyl 2-ethoxy-2-iminoacetate hydrochloride, a prominent member of the Pinner salt class of compounds. This document is structured to serve researchers, scientists, and drug development professionals by detailing the fundamental chemical principles, reaction mechanisms, kinetics, and practical experimental protocols associated with this transformation. We will explore the critical influence of pH and stereoelectronic factors on the reaction pathway and product distribution. The guide furnishes detailed, step-by-step methodologies for both acidic and basic hydrolysis conditions, complemented by robust analytical techniques for reaction monitoring and product characterization. The significance of this reaction lies in its utility for generating diethyl oxalate, a versatile building block in organic synthesis.
Foundational Concepts: The Imino Ester Salt
An Overview of Pinner Salts
This compound belongs to a class of compounds known as imino ester salts, or more commonly, Pinner salts. The Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2] This reaction, conducted under strictly anhydrous conditions to prevent premature hydrolysis, yields the corresponding imino ester salt.[2][3] These salts are highly valuable synthetic intermediates due to the reactivity of the iminium carbon, which is susceptible to nucleophilic attack.[1][3][4] Subsequent reaction with various nucleophiles can afford a range of important functional groups, including esters (via hydrolysis with water), amidines (with ammonia), or orthoesters (with excess alcohol).[1][2]
Profile: this compound
The subject of this guide, this compound (C₆H₁₂ClNO₃), is the Pinner salt derived from the reaction of ethyl cyanoformate with ethanol in the presence of hydrogen chloride.[5]
-
Molecular Formula: C₆H₁₂ClNO₃[6]
-
Molecular Weight: 181.62 g/mol [6]
-
Structure: The compound consists of an iminium nitrogen, rendering the adjacent carbon highly electrophilic. The presence of two ethoxy groups and an ester functionality makes it a precursor to diethyl oxalate.
The synthesis itself is a classic Pinner reaction, where the nitrile group of ethyl cyanoformate is activated by protonation, followed by nucleophilic attack from ethanol.
Caption: Synthesis via the Pinner Reaction.
Significance in Synthesis
The controlled hydrolysis of this compound is of significant interest as it provides a direct and high-yielding pathway to diethyl oxalate.[7][8] Diethyl oxalate is a pivotal C4 building block in the pharmaceutical and fine chemical industries, serving as a precursor for heterocycles, active pharmaceutical ingredients (APIs), and various specialty chemicals.[7][9] Understanding and controlling this hydrolysis is therefore paramount for process optimization and yield maximization.
The Core Mechanism of Imidate Hydrolysis
The hydrolysis of imidate salts is a well-studied reaction class, the outcome of which is profoundly influenced by the reaction pH and the stereoelectronic properties of the key reaction intermediate.[10][11][12][13]
The Tetrahedral Intermediate
The central feature of imidate hydrolysis is the formation of a transient tetrahedral intermediate (a hemiorthoamide). This occurs via the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic iminium carbon. The fate of this intermediate—specifically, which bonds are cleaved—determines the final reaction products.
The Decisive Role of pH
The pH of the reaction medium dictates the nature of the nucleophile (H₂O vs. OH⁻) and the protonation state of the tetrahedral intermediate, thereby controlling the reaction pathway.[14][15]
-
Acidic to Neutral Conditions (pH < 7): Hydrolysis is typically initiated by the attack of a neutral water molecule. Under these conditions, the nitrogen atom of the tetrahedral intermediate is readily protonated, making the amine (NH₃) a good leaving group. Cleavage of the C-N bond is favored, leading to the formation of an ester and an amine.[11][12]
-
Basic Conditions (pH > 7): The more potent nucleophile, the hydroxide ion (OH⁻), initiates the reaction. In a basic medium, the nitrogen atom is not protonated. Instead, cleavage of a C-O bond can compete, potentially leading to an amide and an alcohol.[10][11][12]
Stereoelectronic Control
A more nuanced understanding of product determination comes from the theory of stereoelectronic control.[10][13] This theory posits that the specific cleavage of a C-N or C-O bond is favored when the other heteroatoms (oxygen or nitrogen) in the tetrahedral intermediate each possess a lone pair of electrons oriented antiperiplanar (at 180°) to the bond being broken.[13] This orbital alignment provides maximum electronic assistance to the departure of the leaving group. For imidate salts, conformational changes in the tetrahedral intermediate may be necessary to achieve the correct orbital alignment for a specific cleavage pathway, and these conformations can be favored or disfavored by the pH of the medium.[10][11]
Hydrolysis Pathway and Kinetics
Detailed Mechanism
For this compound, the hydrolysis reaction proceeds via the mechanism outlined below. The primary products are consistently diethyl oxalate and ammonium chloride, indicating that C-N bond cleavage is the overwhelmingly dominant pathway across a wide pH range.
Caption: Hydrolysis pathway via a tetrahedral intermediate.
Factors Influencing Reaction Rate
The rate of hydrolysis is sensitive to several experimental parameters. Understanding these dependencies is crucial for designing efficient and controlled synthetic procedures.
| Parameter | Effect on Rate | Causality |
| pH | Rate increases significantly at both low (<4) and high (>8) pH.[15][16] | Acid catalysis protonates the imine nitrogen, increasing the electrophilicity of the carbon. Base catalysis provides a stronger nucleophile (OH⁻). |
| Temperature | Rate increases with temperature. | Follows Arrhenius kinetics; provides sufficient activation energy for the reaction to proceed at a practical rate.[17] |
| Solvent | Protic solvents capable of hydrogen bonding can stabilize the transition state. | The polarity and hydrogen-bonding capacity of the solvent affect the stability of charged intermediates and transition states. |
| Concentration | Follows second-order kinetics (first-order in imidate and first-order in water/hydroxide). | The reaction rate is directly proportional to the concentration of the reacting species.[18] |
Experimental Protocols
Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.
Protocol for Controlled Acid-Catalyzed Hydrolysis
This protocol is designed for the complete conversion of the Pinner salt to diethyl oxalate.
-
Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: To the flask, add this compound (18.16 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of a 0.1 M aqueous hydrochloric acid solution. This ensures the medium remains acidic throughout the reaction.
-
Reaction: Heat the mixture to 50-60°C with vigorous stirring. The reaction is typically complete within 2-4 hours.
-
Monitoring: Progress can be monitored by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system, observing the disappearance of the starting material. Alternatively, FTIR can be used to monitor the disappearance of the C=N stretch.
-
Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a brine wash (50 mL). d. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude diethyl oxalate.
-
Purification: The product can be purified by vacuum distillation to yield pure diethyl oxalate.[7]
Protocol for Base-Mediated Hydrolysis
This method utilizes a base to accelerate the hydrolysis.
-
Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.
-
Reagent Charging: Dissolve this compound (18.16 g, 0.1 mol) in 100 mL of deionized water in the flask.
-
Base Addition: Cool the solution to 0-5°C. Slowly add a 1.0 M sodium hydroxide solution (100 mL, 0.1 mol) dropwise from the dropping funnel, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using TLC or spectroscopic methods as described in Protocol 4.1.
-
Workup and Purification: Follow steps 6 and 7 from Protocol 4.1 for product isolation and purification.
Analytical Methodologies
A robust analytical workflow is essential for validating reaction kinetics and confirming product identity and purity.
Spectroscopic and Chromatographic Techniques
| Technique | Analyte | Expected Observation |
| FTIR Spectroscopy | Starting Material | Characteristic C=N stretch (~1650-1680 cm⁻¹). |
| Product | Disappearance of C=N stretch; appearance of a strong C=O stretch for the ester (~1740 cm⁻¹). | |
| ¹H NMR | Starting Material | Signals corresponding to the two distinct ethoxy groups. |
| Product (Diethyl Oxalate) | A single set of signals for the two equivalent ethoxy groups (quartet ~4.3 ppm, triplet ~1.3 ppm). | |
| Raman Spectroscopy | Reaction Mixture | Can be used for in-situ monitoring of the disappearance of the imine C=N bond and the appearance of the ester C=O bond.[19][20] |
| GC-MS | Product | Confirmation of the molecular weight (146.14 g/mol for diethyl oxalate) and fragmentation pattern. |
Workflow for Kinetic Analysis
To determine the rate constant of the hydrolysis, a time-course experiment can be designed.
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of Ethyl 2-Ethoxy-2-Iminoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Iminoester in Focus
Ethyl 2-ethoxy-2-iminoacetate hydrochloride is a member of the iminoester (or imidate) class of organic compounds, characterized by the R-C(=NR')-OR'' functional group. Specifically, it is the hydrochloride salt of an ethyl iminoacetate bearing an ethoxy substituent.[1] These compounds are valuable intermediates in organic synthesis, particularly in the construction of various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. The hydrochloride salt form enhances the compound's stability and modifies its physical properties, most notably its solubility, which is a critical parameter for its application in synthesis, purification, and formulation.
This guide provides an in-depth exploration of the solubility of this compound in organic solvents. Due to a lack of direct experimental data in publicly accessible literature, this guide synthesizes information from the compound's synthesis, general principles of organic salt solubility, and data on structurally related molecules to present a comprehensive, inferred solubility profile.
Decoding Solubility: The Interplay of Structure and Solvent
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound, as a salt, possesses both ionic and organic characteristics, leading to a nuanced solubility profile.
Key Molecular Features Influencing Solubility:
-
Ionic Character: The presence of the hydrochloride salt imparts a significant degree of ionic character. The positively charged iminium ion and the chloride anion can engage in strong ion-dipole interactions with polar solvents.
-
Polar Functional Groups: The molecule contains several polar functionalities, including the imino group, the ester group, and the ether linkage. These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors.
-
Organic Scaffolding: The ethyl and ethoxy groups contribute to the organic, non-polar character of the molecule, which will favor interactions with less polar solvents.
The overall solubility in a given organic solvent will be a balance between these competing factors.
The Inferred Solubility Profile: Insights from Synthesis
The most significant clues to the solubility of this compound come from its common method of synthesis, the Pinner reaction.[2][3] This reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride gas. The resulting iminoester hydrochloride, often referred to as a "Pinner salt," frequently precipitates from the reaction medium.
Published variations of the Pinner reaction for the synthesis of similar iminoester hydrochlorides often utilize non-polar or weakly polar solvents. For instance, the reaction can be carried out in anhydrous chloroform or diethyl ether.[3] In some improved protocols, a solution of HCl in an ethereal solvent like cyclopentyl methyl ether (CPME) is used, and the product is isolated as a crystalline solid by filtration.[4]
This synthetic context strongly suggests the following:
-
Low Solubility in Non-Polar/Slightly Polar Solvents: The precipitation of the hydrochloride salt from solvents like diethyl ether and cyclopentyl methyl ether indicates its poor solubility in these media. It is therefore reasonable to infer low solubility in other non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene).
-
Potential for Recrystallization from Mixed Solvent Systems: The fact that it is a crystalline solid that can be filtered and washed suggests that a suitable solvent system for purification could involve a polar solvent in which it is soluble and a non-polar "anti-solvent" to induce precipitation.
General Solubility of Organic Hydrochlorides: A Framework for Prediction
In the absence of specific data for this compound, we can look to the general solubility trends of small molecule organic hydrochlorides.
| Solvent Class | Predicted Solubility | Rationale |
| Protic Solvents (e.g., Methanol, Ethanol) | Likely Soluble | These polar solvents can effectively solvate both the cation and the anion of the salt through hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF) | Moderately Soluble to Soluble | These solvents have strong dipoles that can interact favorably with the ionic part of the molecule. Solubility will depend on the specific solvent's polarity and steric factors. |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Slightly Soluble to Sparingly Soluble | While having a dipole moment, their ability to solvate ions is less effective than more polar solvents. Solubility is likely to be limited. |
| Ethereal Solvents (e.g., Diethyl Ether, Tetrahydrofuran) | Sparingly Soluble to Insoluble | These are less polar and are poor solvents for ionic compounds. As inferred from its synthesis, solubility is expected to be low. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Insoluble | The lack of significant polarity makes these solvents incapable of overcoming the lattice energy of the salt. |
Experimental Determination of Solubility: A Practical Protocol
To obtain definitive solubility data, experimental determination is necessary. The following is a general protocol for determining the solubility of this compound in an organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)
Protocol:
-
Preparation of Solvent: Ensure the solvent is anhydrous, as the presence of water can significantly affect the solubility of a hydrochloride salt.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatically controlled environment (e.g., a 25 °C water bath). Agitate the mixture (stirring or shaking) for a sufficient period to allow the system to reach equilibrium. A common equilibration time is 24-48 hours, but this should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Caption: Experimental workflow for the determination of solubility.
Logical Relationships in Solubility Prediction
The decision-making process for predicting the solubility of an organic salt like this compound can be visualized as follows:
Caption: Factors influencing the solubility of organic salts.
Conclusion
References
-
PubChem. (n.d.). This compound. Retrieved from a source providing basic chemical information.[1]
-
Wikipedia. (2023, October 29). Pinner reaction. Wikimedia Foundation.[2]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction.[3]
-
Watanabe, K., et al. (2008). Improved Pinner Reaction with CPME as a Solvent. ResearchGate.[4]
-
BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.[5]
-
Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.[6]
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A Technical Guide to the Spectral Analysis of Ethyl 2-ethoxy-2-iminoacetate hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for Ethyl 2-ethoxy-2-iminoacetate hydrochloride (C₆H₁₂ClNO₃), a key reagent in synthetic organic chemistry.[1] Due to the limited availability of published experimental spectra for this specific salt, this document leverages predicted spectral data alongside empirical knowledge of imidate and iminium salt chemistry to offer a robust interpretive framework. This guide is designed to assist researchers in the structural elucidation and quality control of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Methodologies for data acquisition and interpretation are detailed, underscoring the causality behind experimental choices.
Introduction: The Structural Context
This compound is the salt form of the corresponding imino ester. The protonation of the imino nitrogen to form the iminium salt significantly influences its electronic structure and, consequently, its spectral properties. Understanding the impact of this protonation is critical for accurate spectral interpretation. This guide will dissect the predicted spectral data for the hydrochloride salt, providing insights grounded in fundamental spectroscopic principles.
Molecular Structure:
Caption: A generalized workflow for acquiring NMR spectra of a solid organic salt.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent. Given its salt nature, DMSO-d₆ is a good choice as it can dissolve polar compounds and has a non-interfering residual proton signal.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition : Acquire a standard ¹H NMR spectrum followed by a ¹³C NMR spectrum. For the ¹³C spectrum, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the key vibrational modes of interest are the C=O of the ester, the C=N of the iminium group, and the N-H bonds.
Predicted IR Absorption Bands
Table 3: Key Predicted IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H stretch | 3200-3000 (broad) | Medium-Strong | Stretching vibration of the N-H bonds in the iminium salt. |
| C-H stretch (sp³) | 2980-2850 | Medium | Stretching vibrations of the C-H bonds in the ethyl groups. |
| C=O stretch (ester) | ~1740 | Strong | Characteristic strong absorption for the carbonyl group of an ester. |
| C=N stretch (iminium) | ~1680 | Medium-Strong | The C=N bond in the iminium salt will absorb at a higher frequency than a neutral imine due to increased bond order. |
| C-O stretch | 1250-1050 | Strong | Stretching vibrations of the C-O single bonds in the ester and ether functionalities. |
Experimental Protocol: IR Spectroscopy
Workflow for IR Data Acquisition (KBr Pellet Method)
Caption: A generalized workflow for acquiring an IR spectrum using the KBr pellet method.
-
Sample Preparation (KBr Pellet) : As the compound is a solid salt, the potassium bromide (KBr) pellet method is suitable. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. This minimizes scattering of the IR beam.
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is the instrument of choice for its high sensitivity and speed.
-
Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
-
Data Analysis : The resulting spectrum is analyzed by identifying the characteristic absorption bands and correlating them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum
For a salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to a hard technique like Electron Impact (EI). ESI is well-suited for polar and ionic compounds and is less likely to cause extensive fragmentation, making the molecular ion of the free base readily observable.
Table 4: Predicted Key Ions in ESI-MS (Positive Mode)
| m/z | Ion | Rationale |
| 146.08 | [M+H]⁺ | The protonated molecular ion of the free base (Ethyl 2-ethoxy-2-iminoacetate, MW = 145.16). This would be the base peak. |
| 168.06 | [M+Na]⁺ | An adduct with sodium ions, which are often present as trace impurities. |
| 101.07 | [M - OC₂H₅]⁺ | Loss of an ethoxy group from the protonated molecular ion. |
| 73.06 | [C₃H₅O₂]⁺ | A common fragment from the ester portion of the molecule. |
Experimental Protocol: Mass Spectrometry
Workflow for ESI-MS Data Acquisition
Caption: A generalized workflow for acquiring an ESI mass spectrum.
-
Sample Preparation : Prepare a dilute solution of the sample in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition : Infuse the sample solution into the ESI source. The analysis is typically performed in positive ion mode to detect the protonated molecule.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. This information helps to confirm the molecular weight and aspects of the compound's structure.
Conclusion
The structural characterization of this compound can be effectively achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. While experimental data for this specific salt is not widely available, a thorough understanding of the spectral properties of related imidates and iminium salts, coupled with predicted data, provides a reliable basis for its identification and characterization. The methodologies and interpretive guidance provided in this document are intended to empower researchers to confidently analyze this important chemical reagent.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-ethoxy-2-iminoacetate. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
Sources
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Ethyl 2-ethoxy-2-iminoacetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-ethoxy-2-iminoacetate hydrochloride is a valuable reagent in synthetic chemistry, particularly in the construction of heterocyclic compounds like 1,2,4-triazoles, which are significant scaffolds in medicinal chemistry and drug development.[1][2] Its utility as a reactive intermediate, however, necessitates a thorough understanding of its properties to ensure safe handling and mitigate potential risks in the laboratory. This guide provides a technical overview of the safety and handling protocols for this compound, compiled from available safety information and established best practices for managing reactive chemical intermediates.
Compound Profile and Hazard Identification
Chemical Identity:
-
Name: this compound
-
CAS Number: 55149-83-2
-
Molecular Formula: C₆H₁₂ClNO₃
-
Molecular Weight: 181.62 g/mol
Known Hazards:
-
GHS Pictogram: GHS07 (Warning)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
This classification underscores the need for careful handling to avoid ingestion, skin and eye contact, and inhalation of any dusts or aerosols.
Prudent Handling and Personal Protective Equipment (PPE)
Given its hazardous properties, a stringent PPE regimen is mandatory when working with this compound.
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
Safe Storage and Incompatibility
Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is under an inert atmosphere, and for long-term stability, it should be kept in a freezer at temperatures below -20°C or in a refrigerator at 2-8°C.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture. As a hydrochloride salt, it can react with bases to liberate the free iminoacetate, which may be less stable. Its reactivity with hydrazides to form triazoles indicates its electrophilic nature.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Waste Disposal
Spill Management:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.
Waste Disposal:
All waste containing this compound should be considered hazardous. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow: A Cautious Approach
The use of this compound in the synthesis of 1,2,4-triazoles typically involves its reaction with hydrazides in the presence of a base.[1][2] The following is a generalized, safety-focused workflow.
Caption: A generalized workflow for the safe handling and use of a reactive chemical intermediate.
Data Summary
| Parameter | Information | Source |
| CAS Number | 55149-83-2 | - |
| Molecular Formula | C₆H₁₂ClNO₃ | - |
| GHS Pictogram | GHS07 (Warning) | - |
| Hazard Statements | H302, H315, H319, H335 | - |
| Storage | 2-8°C or < -20°C, inert atmosphere | - |
| Incompatibilities | Strong oxidizing agents, strong bases, moisture | - |
References
-
Synthesis of 1,2,4-triazole-3(5)-carboxylates 1. ResearchGate. [Link]
-
Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. SpringerLink. [Link]
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Methodological & Application
Application Notes & Protocols: Ethyl 2-ethoxy-2-iminoacetate Hydrochloride in Pyrimidine Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Ethyl 2-ethoxy-2-iminoacetate hydrochloride in the synthesis of pyrimidine derivatives. Pyrimidines are a cornerstone of numerous pharmaceuticals, and their efficient synthesis is of paramount importance. This compound serves as a highly versatile and reactive C3 synthon for constructing the pyrimidine core. These notes detail the underlying chemical principles, provide step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Role of Imidates in Heterocyclic Chemistry
Imidates, also known as imino-ethers, are uniquely reactive functional groups that serve as powerful building blocks in modern organic synthesis. Unlike their amide counterparts, the imidate functionality possesses both electrophilic and nucleophilic centers, enhancing its versatility as a synthon.[1][2][3] This dual reactivity allows for novel annulation strategies under a variety of conditions to form N-heterocycles, which are prevalent in biologically active compounds.[1][3]
This compound, the subject of this guide, is a particularly useful imidate. It provides a pre-functionalized three-carbon fragment ideal for condensation reactions with binucleophiles like ureas, thioureas, and amidines to construct the pyrimidine ring system. This guide will elucidate the mechanistic rationale and provide practical, field-tested protocols for leveraging this reagent in your synthetic campaigns.
Reagent Profile and Physicochemical Properties
A thorough understanding of the reagent's properties is critical for its successful application and safe handling.
| Property | Value | Source |
| IUPAC Name | ethyl 2-ethoxy-2-iminoacetate;hydrochloride | PubChem[4] |
| CAS Number | 55149-83-2 | ChemicalBook[5] |
| Molecular Formula | C₆H₁₂ClNO₃ | PubChem[4] |
| Molecular Weight | 181.62 g/mol | PubChem[4] |
| Appearance | Typically a solid (hydrochloride salt) | General Knowledge |
| Free Base Form | Liquid | Sigma-Aldrich |
| Free Base Density | 1.042 g/mL at 25 °C | Sigma-Aldrich |
| Storage | Store at −20°C, moisture sensitive | Sigma-Aldrich |
Note: The free base, Ethyl 2-ethoxy-2-iminoacetate (CAS: 816-27-3), is a liquid, while the hydrochloride salt is a more stable, solid form that is often preferred for storage and handling.[6]
Critical Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable. The hydrochloride salt and its free base present specific hazards that must be managed.
Hazard Profile:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302: Harmful if swallowed.[6] May cause skin and eye irritation.[7]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle this reagent in a certified chemical fume hood to avoid inhalation of any dust or vapors.[7][8]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[7]
-
Body Protection: A standard laboratory coat is required. Ensure it is buttoned to protect against splashes.
-
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is -20°C to ensure long-term stability. The compound is moisture-sensitive; exposure to atmospheric moisture can lead to hydrolysis.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]
The Core Mechanism: Constructing the Pyrimidine Ring
The synthesis of a pyrimidine ring using this compound relies on a classical condensation-cyclization reaction sequence. The imidate acts as a 1,3-dielectrophilic synthon, reacting with a 1,3-N,N-binucleophile such as urea.
The process can be broken down into three key stages:
-
Activation: The reaction is typically performed in the presence of a base (e.g., sodium ethoxide). The base serves two purposes: it neutralizes the hydrochloride salt to generate the reactive free-base imidate in situ, and it deprotonates the urea, increasing its nucleophilicity.
-
Nucleophilic Attack & Condensation: The more nucleophilic nitrogen of the deprotonated urea attacks the electrophilic imino carbon of the imidate. This is followed by an intramolecular cyclization where the second nitrogen of the urea attacks the ester carbonyl carbon.
-
Aromatization/Elimination: The tetrahedral intermediate collapses, eliminating two molecules of ethanol to form the stable, substituted pyrimidine-2,4-dione (uracil) derivative.
Caption: General mechanism for pyrimidine synthesis.
General Experimental Protocol: Synthesis of a 2-Ethoxy-4-hydroxypyrimidine Derivative
This protocol provides a robust, generalized procedure that can be adapted for various substituted ureas or thioureas. It is designed as a self-validating system, incorporating standard practices for this class of reaction.
5.1. Reagents and Equipment
-
This compound
-
Urea (or substituted urea/thiourea)
-
Sodium metal or Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (1M solution)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
5.2. Step-by-Step Methodology
-
Preparation of Sodium Ethoxide Solution (if not commercially available): Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.05 eq.) in small pieces to anhydrous ethanol (approx. 20 mL per gram of sodium) at 0°C. Allow the mixture to stir until all the sodium has dissolved completely.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add urea (1.0 eq.). Stir the mixture for 15-20 minutes at room temperature to ensure complete deprotonation.
-
Addition of Imidate: Add this compound (1.0 eq.) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 12 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the resulting solid in water and cool in an ice bath.
-
Carefully acidify the aqueous solution to pH 4-5 with 1M HCl. The product should precipitate.
-
Stir the slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Application Example: Synthesis of 2-Ethoxy-4-hydroxy-5-carbethoxypyrimidine
This protocol is adapted from a patented procedure, demonstrating a tangible application of this synthetic strategy.[9] It utilizes a related substrate but follows the same core chemical logic.
Caption: Experimental workflow for pyrimidine synthesis.
| Parameter | Details |
| Reactants | Ethyl 2-ethoxy-2-iminoacetate HCl, Ethyl Malonate derivative, Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78°C) |
| Typical Yield | 60-85% (literature-dependent for analogous reactions) |
| Purification | Recrystallization from Ethanol/Water |
Field-Proven Insights: Optimizing for Success
The causality behind experimental choices is key to mastering this synthesis.
-
Choice of Base: Sodium ethoxide in ethanol is the preferred base. It generates the active nucleophile without introducing competing nucleophiles. Using a different alkoxide (e.g., sodium methoxide) could lead to transesterification of the ethyl ester. Non-nucleophilic bases like sodium hydride (NaH) or DBU can also be effective, particularly if the substrate is sensitive to alkoxides.
-
Solvent Selection: Anhydrous ethanol is ideal as it is the solvent for the base and the reaction. Using protic solvents is generally required to facilitate the proton transfers during the mechanism. Aprotic solvents like THF or DMF can be used with strong, non-alkoxide bases like NaH.
-
Temperature Control: While reflux is standard, some highly reactive substrates may benefit from lower temperatures to minimize side-product formation. The initial addition of the imidate should be controlled to manage any exotherm.
-
Moisture Control: The reaction is sensitive to water, which can hydrolyze the imidate starting material and the ethoxide base. Using anhydrous solvents and a drying tube or inert atmosphere is critical for reproducibility and high yields.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (hydrolyzed).2. Wet solvent or reagents.3. Insufficient reaction time or temperature. | 1. Use freshly prepared or newly opened NaOEt; handle NaH under inert gas.2. Use anhydrous grade solvent; dry reagents if necessary.3. Monitor by TLC/LC-MS and extend reaction time or increase temperature if starting material persists. |
| Incomplete Reaction | 1. Stoichiometry is incorrect.2. Insufficient base to neutralize HCl salt and deprotonate urea. | 1. Carefully re-check masses and molar equivalents.2. Use at least 2.0 equivalents of base relative to the imidate hydrochloride. |
| Formation of Side Products | 1. Reaction temperature too high.2. Presence of water leading to hydrolysis byproducts.3. Self-condensation of the imidate. | 1. Attempt the reaction at a lower temperature (e.g., 50-60°C).2. Ensure all glassware is oven-dried and anhydrous conditions are maintained.3. Add the imidate slowly to the solution of the activated urea to favor the desired reaction pathway. |
References
-
Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 17(43), 9419-9440. [Link]
-
Hajri, A. (2020). Contribution of Imidates in the Synthesis of Heterocyclic Compounds. Chemistry & Biology Interface, 10(1), 20-35. [Link]
-
Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Request PDF on ResearchGate. [Link]
-
Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 17(43), 9419-9440. [Link]
-
Chaidali, A. G., & Papaioannou, D. (2021). Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress. European Journal of Organic Chemistry, 2021(39), 5347-5374. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12773119, this compound. PubChem. Retrieved January 18, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10920638, Ethyl 2-ethoxy-2-iminoacetate. PubChem. Retrieved January 18, 2026, from [Link].
-
Chemsrc. (n.d.). ethyl 2-ethoxy-2-iminoacetate. Product Page. Retrieved January 18, 2026, from [Link].
-
Wikipedia contributors. (n.d.). Thiamine. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].
-
PubChemLite. (n.d.). Ethyl 2-ethoxy-2-iminoacetate. Compound Summary. Retrieved January 18, 2026, from [Link].
-
Takamizawa, A., & Hirai, K. (1964). Studies on the pyrimidine derivatives. XXXI. Reactions of ethyl 2-methoxy-methylene-3-ethoxypropionate with ureas. Chemical & Pharmaceutical Bulletin, 12(7), 804-808. [Link].
-
Hossan, A. S. M., Abu-Melha, H. M. A., Al-Omar, M. A., & Amr, A. E.-G. E. (2015). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 20(8), 13612–13627. [Link].
-
Albericio, F., et al. (2001). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Tetrahedron Letters, 42(42), 7499-7502. [Link].
-
El-Sayed, N. N. E., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(34), 20958-20973. [Link].
-
Rosowsky, A., et al. (1998). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 41(14), 2490-2501. [Link].
-
Azam, F., et al. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. European Journal of Medicinal Chemistry, 44(10), 3889-3897. [Link].
-
Azam, F., et al. (2009). (PDF) Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. ResearchGate. [Link].
- Google Patents. (n.d.). FR2468594A1 - 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine. Google Patents.
-
Al-Ostath, A., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Scientific Reports, 13(1), 18881. [Link].
-
El-Kashef, H. S., et al. (2001). Synthesis of 2-amino-thieno[2,3-d]pyrimidin-4(3H)-ones. ResearchGate. [Link].
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- 9. FR2468594A1 - 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine - intermediate for antibacterial pyromidic and pipemidic acids prepd. from ethoxy-isourea and ethyl ethoxy-methylene malonate and chlorination - Google Patents [patents.google.com]
Application Note: Ethyl 2-ethoxy-2-iminoacetate Hydrochloride as a Versatile Precursor for Heterocyclic Synthesis
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with scaffolds like oxazoles, imidazoles, and triazoles appearing in a vast number of pharmaceuticals and functional materials. The efficient construction of these rings is a cornerstone of synthetic organic chemistry. Ethyl 2-ethoxy-2-iminoacetate hydrochloride, often referred to as a "Pinner salt," is a highly valuable and versatile C2 synthon for the synthesis of a wide array of five-membered heterocycles. This crystalline, stable, and reactive precursor offers a streamlined pathway to complex molecular architectures. This guide provides an in-depth look at the utility of this reagent, complete with detailed protocols for the synthesis of key heterocyclic families.
The core reactivity of ethyl 2-ethoxy-2-iminoacetate lies in its two electrophilic carbon centers, which readily react with binucleophiles in cyclocondensation reactions. The imino group and the adjacent ester carbonyl provide the necessary functionality for the formation of two new bonds, leading to rapid ring closure.
Synthesis of the Precursor: The Pinner Reaction
The hydrochloride salt is typically prepared via the classic Pinner reaction. This involves the acid-catalyzed reaction of an alcohol (ethanol) with a nitrile (ethyl cyanoformate). Ethyl cyanoformate itself can be a challenging reagent, but its conversion to the stable, solid Pinner salt enhances its utility and ease of handling.[1][2]
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl cyanoformate
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the flask, add anhydrous ethanol (1.2 equivalents) and anhydrous diethyl ether. Cool the solution to 0°C using an ice bath.
-
Addition of Nitrile: Slowly add ethyl cyanoformate (1.0 equivalent) to the cooled solution with stirring.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the solution for 1-2 hours. The reaction is exothermic, so maintain the temperature at 0°C.
-
Precipitation: The product will precipitate as a white crystalline solid. Continue stirring for an additional hour at 0°C after the HCl addition is complete.
-
Isolation: Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum to yield this compound.
Safety Note: This procedure should be performed in a well-ventilated fume hood. Hydrogen chloride gas is corrosive and toxic.
General Reaction Mechanism: Cyclocondensation
The power of this Pinner salt lies in its predictable reaction with 1,2-, 1,3-, and other dinucleophiles. The general mechanism involves an initial nucleophilic attack at the electrophilic imino carbon, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic heterocycle.
Caption: General workflow for heterocyclic synthesis.
Application: Synthesis of 1,2,4-Triazoles
The reaction of this compound with hydrazines or substituted hydrazines provides a direct route to 3-ethoxycarbonyl-1,2,4-triazoles.[3][4] These compounds are valuable intermediates for further functionalization.
Protocol 2: Synthesis of Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate
Materials:
-
This compound
-
Benzoylhydrazine
-
Triethylamine (TEA) or Sodium Acetate
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and benzoylhydrazine (1.0 eq) in ethanol.
-
Base Addition: Add triethylamine (2.2 eq) or sodium acetate (2.2 eq) to the mixture. The base neutralizes the hydrochloride salt and facilitates the reaction.
-
Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
| Substituted Hydrazine | Base | Typical Yield |
| Hydrazine Hydrate | TEA | 75-85% |
| Phenylhydrazine | NaOAc | 70-80% |
| Acetylhydrazine | TEA | 80-90% |
| Caption: Table of representative yields for triazole synthesis. |
Application: Synthesis of Oxazoles
Oxazoles are prevalent in natural products and pharmaceuticals.[5][6] The reaction of the Pinner salt with α-amino ketones is a classical and efficient method for constructing the oxazole ring.
Protocol 3: Synthesis of Ethyl 5-phenyl-1,3-oxazole-2-carboxylate
Materials:
-
This compound
-
2-Aminoacetophenone hydrochloride
-
Sodium bicarbonate
-
Dimethylformamide (DMF)
Procedure:
-
Neutralization: In a flask, dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the free amine with ethyl acetate and dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to obtain the free α-amino ketone.
-
Reaction Mixture: Dissolve the isolated 2-aminoacetophenone and this compound (1.1 eq) in DMF.
-
Heating: Heat the reaction mixture to 80-100°C. The reaction progress can be monitored by TLC.
-
Work-up: After completion (typically 6-12 hours), cool the mixture and pour it into ice water. A precipitate of the crude product should form.
-
Purification: Collect the solid by filtration and purify by recrystallization from ethanol or by silica gel chromatography.
Sources
Application Notes & Protocols: The Strategic Use of Ethyl 2-ethoxy-2-iminoacetate Hydrochloride in Medicinal Chemistry
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: A Versatile Building Block for Heterocyclic Scaffolds
Ethyl 2-ethoxy-2-iminoacetate hydrochloride is a highly reactive and versatile bifunctional reagent that has become an invaluable tool for medicinal chemists.[1][2] Its unique structure, possessing both an iminoester and an ethyl ester group, allows it to serve as a potent electrophile and a key precursor for the construction of diverse nitrogen-containing heterocyclic systems. These heterocyclic scaffolds are foundational to a vast array of pharmacologically active agents. This document provides an in-depth guide to its applications, reaction mechanisms, and detailed protocols for its effective use in drug discovery and development.
The reagent is also known by several synonyms, including Ethyl ethoxycarbonylformimidate hydrochloride and Ethyl 1-carbethoxyformimidate hydrochloride.[1] It is crucial for researchers to recognize these alternative names when reviewing literature.
Compound Profile & Physicochemical Properties
A thorough understanding of the reagent's properties is essential for its safe handling and successful application in synthesis.
| Property | Value | Source |
| IUPAC Name | ethyl 2-ethoxy-2-iminoacetate;hydrochloride | PubChem[1] |
| CAS Number | 55149-83-2 | PubChem[1] |
| Molecular Formula | C₆H₁₂ClNO₃ | PubChem[1] |
| Molecular Weight | 181.62 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (free base) | Nordmann[2] |
| Storage Temperature | -20°C, under inert gas (e.g., Argon) | Sigma-Aldrich |
Core Application: Synthesis of Fused Heterocyclic Systems
The primary utility of ethyl 2-ethoxy-2-iminoacetate lies in its role as a C2 synthon in cyclocondensation reactions. It readily reacts with dinucleophilic substrates, such as ortho-substituted anilines, to generate fused heterocyclic rings which are prevalent in many drug molecules.
The reactivity stems from the two electrophilic carbon centers and the basic imino nitrogen. The imino group can be protonated, enhancing the electrophilicity of the adjacent carbon, while the ester group provides a convenient site for intramolecular cyclization. This dual reactivity is the cornerstone of its utility.
Logical Workflow for Heterocycle Synthesis
The general workflow for utilizing this reagent involves a one-pot or sequential reaction with a suitable dinucleophile, typically leading to the formation of a six-membered heterocyclic ring fused to an existing ring system.
Sources
Application Notes and Protocols for the Synthesis of 4-Aminopyrimidines Utilizing Ethyl 2-Ethoxy-2-Iminoacetate Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Aminopyrimidines and a Novel Synthetic Approach
The 4-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic placement of the amino group at the C4 position allows for critical hydrogen bonding interactions with biological targets, making this heterocycle a privileged structure in drug design. Traditional synthetic routes to this important pharmacophore can be lengthy or require harsh conditions.
This technical guide presents a detailed, step-by-step protocol for the synthesis of 4-aminopyrimidines through the cyclocondensation of Ethyl 2-ethoxy-2-iminoacetate hydrochloride with β-enaminonitriles. This approach offers a convergent and efficient pathway to substituted 4-aminopyrimidines, leveraging the reactivity of the imidate functional group. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive experimental protocol, and discuss the scientific rationale behind the procedural choices.
Physicochemical Properties of Key Reagents
A thorough understanding of the properties of the starting materials is paramount for successful and safe synthesis.
| Property | This compound | 3-Aminocrotononitrile |
| Molecular Formula | C₆H₁₂ClNO₃ | C₄H₆N₂ |
| Molecular Weight | 181.62 g/mol [1] | 82.11 g/mol |
| Appearance | White to off-white solid | Colorless to yellow liquid or solid |
| CAS Number | 55149-83-2[1] | 1118-61-2 |
| Solubility | Soluble in polar solvents like ethanol | Soluble in ethanol, ether, and hot water |
| Storage | Store in a cool, dry place, under inert atmosphere | Store at 2-8°C[2] |
Reaction Mechanism: A Plausible Cyclocondensation Pathway
The synthesis of the 4-aminopyrimidine ring from ethyl 2-ethoxy-2-iminoacetate and a β-enaminonitrile, such as 3-aminocrotononitrile, is proposed to proceed through a cyclocondensation cascade. The hydrochloride salt of the imidate is typically neutralized in situ or used with a base to generate the more reactive free imidate.
The reaction is initiated by the nucleophilic attack of the enamine nitrogen of 3-aminocrotononitrile onto the electrophilic carbon of the imidate. This is followed by an intramolecular cyclization, where the carbanion alpha to the nitrile group attacks the newly formed imine carbon. Subsequent elimination of ethanol and tautomerization leads to the aromatic 4-aminopyrimidine product.
Caption: Proposed reaction mechanism for the synthesis of 4-aminopyrimidines.
Experimental Protocol: Synthesis of 4-Amino-2-ethoxy-5-methylpyrimidine
This protocol details the synthesis of a representative 4-aminopyrimidine derivative. Researchers should adapt this procedure based on the specific β-enaminonitrile used.
Materials and Equipment:
-
This compound
-
3-Aminocrotononitrile[2]
-
Anhydrous Ethanol
-
Sodium metal (or Sodium Ethoxide)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
Under an inert atmosphere, carefully add sodium metal (1.0 eq) in small portions to anhydrous ethanol (a suitable volume to dissolve the reactants) in a round-bottom flask.
-
Allow the sodium to react completely to form sodium ethoxide. This is an exothermic reaction and should be cooled if necessary.
-
Expert Tip: Commercially available sodium ethoxide solution can be used for convenience, ensuring it is anhydrous.
-
-
Reaction Setup:
-
To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq). Stir for 15-20 minutes at room temperature to ensure the formation of the free imidate.
-
Add 3-aminocrotononitrile (1.0 eq) to the reaction mixture.
-
-
Cyclocondensation Reaction:
-
Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) under an inert atmosphere.
-
Monitor the progress of the reaction by TLC (a suitable eluent would be a mixture of hexane and ethyl acetate). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture carefully with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-amino-2-ethoxy-5-methylpyrimidine.
-
Experimental Workflow Diagram
Sources
Application Notes and Protocols: Synthesis of 2-Amino-4-hydroxy-5-ethoxypyrimidine via Cyclocondensation of Ethyl 2-ethoxy-2-iminoacetate hydrochloride with Guanidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Pyrimidine Scaffolds
Pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases such as cytosine, thymine, and uracil.[1] Their prevalence in pharmaceuticals and agrochemicals underscores the continuous need for robust and versatile synthetic methodologies to access novel derivatives.[2] The cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a guanidine derivative is a classical and highly effective strategy for constructing the 2-aminopyrimidine core.[1][3]
This document provides a detailed guide to the synthesis of 2-amino-4-hydroxy-5-ethoxypyrimidine, a valuable building block for further chemical elaboration. The protocol centers on the reaction between ethyl 2-ethoxy-2-iminoacetate hydrochloride and guanidine. Ethyl 2-ethoxy-2-iminoacetate serves as a synthetic equivalent of a 2-ethoxy malonic ester, offering a unique reactive profile for the construction of the pyrimidine ring. Guanidine, a highly basic and nucleophilic reagent, provides the N-C-N fragment necessary for the cyclization.[4][5]
Reaction Principle and Mechanistic Insights
The fundamental transformation involves the formation of a new six-membered heterocyclic ring through a sequence of nucleophilic additions and subsequent condensation. Although the precise mechanism for this specific reaction has not been extensively detailed in the literature, a plausible pathway can be inferred from well-established pyrimidine syntheses.[6]
The reaction is initiated by the in-situ generation of free guanidine from its hydrochloride salt using a strong base, typically sodium ethoxide. The highly nucleophilic free guanidine then attacks one of the electrophilic carbonyl carbons of the ethyl 2-ethoxy-2-iminoacetate. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the stable aromatic pyrimidine ring.
Diagram 1: Proposed Reaction Mechanism
Caption: Proposed reaction pathway for the synthesis of 2-amino-4-hydroxy-5-ethoxypyrimidine.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-5-ethoxypyrimidine
This protocol is adapted from established procedures for the synthesis of analogous 2-amino-4,6-dihydroxypyrimidines.[7]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 12773119-03-3 | 181.62 | 10.0 g | 55.06 | Starting material.[8] |
| Guanidine hydrochloride | 50-01-1 | 95.53 | 5.80 g | 60.71 | 1.1 equivalents. |
| Sodium metal | 7440-23-5 | 22.99 | 3.04 g | 132.1 | 2.4 equivalents. |
| Absolute Ethanol | 64-17-5 | 46.07 | 200 mL | - | Anhydrous. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~10 mL | - | For neutralization. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | For workup and recrystallization. |
Safety Precautions:
-
Sodium metal is highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of ignition.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Guanidine hydrochloride is harmful if swallowed.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
To a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 150 mL of absolute ethanol.
-
Carefully add sodium metal (3.04 g, 132.1 mmol) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow for complete dissolution of the sodium.
-
Once all the sodium has reacted, cool the resulting sodium ethoxide solution to room temperature.
-
-
Formation of Free Guanidine:
-
To the sodium ethoxide solution, add guanidine hydrochloride (5.80 g, 60.71 mmol).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of free guanidine and the precipitation of sodium chloride.
-
-
Condensation Reaction:
-
Add this compound (10.0 g, 55.06 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol 9:1).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Add 100 mL of deionized water to the concentrated mixture to dissolve the sodium salt of the product.
-
Slowly neutralize the solution to pH 6-7 with glacial acetic acid while stirring in an ice bath. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol.
-
-
Purification:
-
The crude product can be purified by recrystallization from a water/ethanol mixture to yield 2-amino-4-hydroxy-5-ethoxypyrimidine as a solid.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-amino-4-hydroxy-5-ethoxypyrimidine.
Expected Results and Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | (DMSO-d₆): Broad singlets for the -OH and -NH₂ protons. A quartet for the -OCH₂- protons of the ethoxy group and a triplet for the -CH₃ protons. A singlet for the C6-H of the pyrimidine ring. |
| ¹³C NMR | (DMSO-d₆): Resonances for the pyrimidine ring carbons, with C4 and C6 appearing at lower field due to the electronegative oxygen and nitrogen atoms. Signals for the ethoxy group carbons. |
| IR (KBr) | Broad absorption for O-H and N-H stretching (3500-3200 cm⁻¹). C=O stretching (in the tautomeric form) around 1650 cm⁻¹. C=N and C=C stretching of the pyrimidine ring (1600-1400 cm⁻¹). C-O stretching of the ethoxy group. |
| Mass Spec. | Expected [M+H]⁺ corresponding to the molecular weight of 2-amino-4-hydroxy-5-ethoxypyrimidine (C₆H₉N₃O₂ = 155.15 g/mol ). |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete reaction: Ensure the sodium metal is fully dissolved before adding the guanidine hydrochloride. The reaction time may need to be extended.
-
Moisture: The presence of water can consume the sodium ethoxide. Ensure all glassware is dry and use anhydrous ethanol.
-
Precipitation of product salt: During neutralization, adding the acetic acid too quickly can lead to the formation of a fine precipitate that is difficult to filter. Slow addition with vigorous stirring is recommended.
-
-
Impure Product:
-
Unreacted starting materials: This can occur if the reaction is not driven to completion. Ensure adequate reflux time.
-
Side products: While not extensively reported for this specific reaction, the formation of triazine isomers is a known side reaction in some pyrimidine syntheses. Recrystallization is typically effective in removing such impurities.
-
Conclusion
The described protocol offers a reliable and adaptable method for the synthesis of 2-amino-4-hydroxy-5-ethoxypyrimidine. By leveraging the reactivity of this compound and guanidine, this procedure provides access to a valuable heterocyclic building block for applications in medicinal chemistry and drug discovery. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the exclusion of moisture and the proper stoichiometry of the base.
References
- Vertex AI Search. Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing.
- NIH. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- Ask this paper | Bohrium. synthesis-of-heterocycles-using-guanidine-an-overview.
- Benchchem. Application Notes and Protocols for the Synthesis of Pyrimidines using 3-Phenylpropiolonitrile.
- PubMed Central. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction.
- PubChem. This compound.
- Wikipedia. Pyrimidine.
- NIH. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- PubChem. Ethyl 2-ethoxy-2-iminoacetate.
- NIH. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
- ResearchGate. Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate.
- MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Sigma-Aldrich. Ethyl 2-ethoxy-2-iminoacetate.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
Sources
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Scalable Synthesis of Pyrimidines Using Ethyl 2-Ethoxy-2-Iminoacetate Hydrochloride: An Application & Protocol Guide
Introduction: The Enduring Importance of Pyrimidines and the Quest for Efficient Synthesis
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[1][2] The relentless pursuit of novel drug candidates necessitates the development of robust, scalable, and versatile synthetic methodologies for accessing functionally diverse pyrimidine derivatives.
Traditional methods for pyrimidine synthesis, while foundational, can sometimes be limited by harsh reaction conditions, low yields, or a narrow substrate scope.[3] Modern synthetic chemistry seeks to overcome these challenges by employing highly reactive and versatile building blocks that enable efficient and scalable access to these critical heterocyclic motifs.[4][5]
This comprehensive guide details the application of Ethyl 2-ethoxy-2-iminoacetate hydrochloride , a highly effective C2 synthon, for the scalable synthesis of functionalized pyrimidines. We will delve into the mechanistic underpinnings of this approach, provide detailed, field-tested protocols, and discuss key considerations for scaling up production, offering researchers and drug development professionals a powerful tool for their synthetic endeavors.
The Strategic Advantage of this compound
This compound is an imidate salt, a class of compounds that serve as valuable precursors to amidines.[6] The utility of this reagent in pyrimidine synthesis stems from its dual functionality. The imino group provides the requisite nitrogen atom for the heterocyclic core, while the ethoxy and ester moieties offer tunable reactivity and points for further functionalization.
The primary advantages of employing this reagent include:
-
High Reactivity under Mild Conditions: The imidate is pre-activated, facilitating reactions under milder conditions compared to some traditional condensation methods.
-
Versatility in Partnering Reagents: It can be effectively coupled with a variety of 1,3-dicarbonyl compounds and their equivalents, allowing for the synthesis of a wide array of substituted pyrimidines.
-
Scalability: The reaction conditions are generally amenable to scale-up, a critical factor in drug development and manufacturing.
-
Atom Economy: This approach often involves a cyclocondensation reaction that efficiently incorporates the majority of the atoms from the starting materials into the final product.
Mechanistic Insights: The Pathway to the Pyrimidine Core
The synthesis of pyrimidines using this compound proceeds via a well-established reaction pathway analogous to the classical Pinner synthesis.[6][7][8] The core of the transformation is the condensation of the in situ-generated amidine with a β-dicarbonyl compound.
The key mechanistic steps are as follows:
-
Amidine Formation (In Situ): The this compound is typically treated with a base to generate the free imidate, which can then react with an amine source (often ammonia or an amine) to form the corresponding amidine. In many protocols, the imidate itself can react directly, with the imino nitrogen acting as a nucleophile.
-
Nucleophilic Attack: The enol or enolate of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) attacks the electrophilic carbon of the amidine.
-
Cyclization: An intramolecular nucleophilic attack by the remaining nitrogen of the amidine moiety onto one of the carbonyl groups of the dicarbonyl partner leads to the formation of a six-membered ring intermediate.
-
Dehydration/Aromatization: Subsequent elimination of water or alcohol molecules results in the formation of the stable, aromatic pyrimidine ring.
Visualizing the Workflow: From Reagents to Pyrimidine
Caption: Generalized workflow for pyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-(ethoxymethyl)-6-methylpyrimidine-5-carboxylate
This protocol provides a representative example of the synthesis of a substituted pyrimidine using this compound and a β-ketoester.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for a 10 mmol scale) |
| This compound | 55149-83-2 | 181.62 | 1.82 g (10 mmol) |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 1.30 g (10 mmol) |
| Sodium Ethoxide (21% solution in ethanol) | 141-52-6 | 68.05 | 3.24 g (10 mmol) |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 50 mL |
| Diethyl Ether | 60-29-7 | 74.12 | As needed for precipitation |
| Acetic Acid (glacial) | 64-19-7 | 60.05 | As needed for neutralization |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (50 mL).
-
Carefully add sodium ethoxide solution (3.24 g, 10 mmol) to the ethanol at room temperature with stirring.
-
Causality: The addition of a strong base like sodium ethoxide is crucial to deprotonate the β-ketoester, forming the reactive enolate nucleophile.
-
-
Addition of Reactants:
-
To the stirred solution of sodium ethoxide, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise over 5 minutes.
-
Subsequently, add this compound (1.82 g, 10 mmol) portion-wise over 10 minutes. An initial exothermic reaction may be observed.
-
Causality: The portion-wise addition helps to control the reaction rate and temperature, minimizing potential side reactions.
-
-
Reaction Progression:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Causality: Heating provides the necessary activation energy for the cyclocondensation and subsequent dehydration steps to proceed at a reasonable rate.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture with glacial acetic acid until a pH of approximately 7 is reached.
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
To the resulting residue, add cold water (50 mL) and stir for 15 minutes to precipitate the crude product.
-
Filter the solid precipitate, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Causality: Neutralization is essential to protonate the product and facilitate its precipitation from the aqueous solution. The washes help to remove inorganic salts and unreacted starting materials.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 4-hydroxy-2-(ethoxymethyl)-6-methylpyrimidine-5-carboxylate.
-
Dry the purified product under vacuum.
-
Scalability Considerations
Transitioning from a laboratory-scale synthesis to a larger, scalable process requires careful consideration of several factors:
-
Heat Management: The initial reaction can be exothermic. On a larger scale, efficient heat dissipation is critical to maintain control over the reaction temperature. The use of a jacketed reactor with controlled heating and cooling is recommended.
-
Reagent Addition: The rate of addition of the base and reactants should be carefully controlled to manage the exotherm and ensure homogenous mixing.
-
Mixing: Efficient agitation is crucial for maintaining a uniform reaction mixture, especially during the precipitation and isolation steps.
-
Solvent Selection: While ethanol is a common choice, for larger scales, alternative solvents with higher boiling points and better safety profiles might be considered, depending on the specific substrate.
-
Product Isolation: Filtration and drying processes need to be optimized for larger quantities of solid material.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Increase reaction time or temperature. Verify the quality and stoichiometry of the base.[3] |
| Impure Product | Presence of unreacted starting materials or byproducts. | Optimize the work-up procedure, including the washing steps. Recrystallize from an appropriate solvent. |
| Reaction Fails to Start | Inactive base or poor quality of starting materials. | Use freshly prepared or properly stored sodium ethoxide. Verify the purity of the starting materials by analytical methods. |
Conclusion: A Versatile and Scalable Route to Pyrimidines
The use of this compound presents a highly effective and scalable strategy for the synthesis of a diverse range of pyrimidine derivatives. The mild reaction conditions, operational simplicity, and amenability to scale-up make this methodology a valuable asset for researchers in medicinal chemistry and drug development. By understanding the underlying mechanism and carefully controlling the reaction parameters, scientists can efficiently access complex pyrimidine scaffolds for the discovery of next-generation therapeutics.
References
- Vidal, M., García-Arriagada, M., et al. Ultrasound irradiation promoted the cyclocondensation of β-keto esters and amidines in good to excellent yields to form highly substituted 4-pyrimidinols. Organic Chemistry Portal.
- Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned S N Ar Approach. Bohrium.
- MDPI. (2023).
- Kappe, C. O., & Stadler, A. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63.
- IJNRD. (2025).
- Wikipedia. Pyrimidine metabolism.
- Singh, A., & Jadhav, S. D. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19, 5673-5676.
- Bonacorso, H. G., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH.
- SYNTHESIS OF PYRIMIDINE DERIV
- Slideshare. Pinner pyrimidine synthesis.
- Slideshare. Pinner pyrimidine synthesis.
- Matsumoto, H., et al. (1999). Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. Journal of Medicinal Chemistry, 42(9), 1661-6.
- BenchChem. Overcoming side reactions in pyrimidine synthesis.
- Benzenine, D., et al. (2021). Synthesis of 2-aryl-imidazo[1,2-a]pyrimidine derivatives.
- Microbe Notes. (2023).
- Creative Proteomics Blog. (2024).
- Stasolla, C., et al. (2004). Regulation of Pyrimidine Metabolism in Plants. PubMed.
- Benzenine, D., et al. (2021). Synthesis of 2-aryl-imidazo[1,2-a]pyrimidine derivatives.
- Semantic Scholar. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im.
- Sigma-Aldrich.
- CookeChem.
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- ResearchGate. (2025). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY)
- Google Patents. US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)
- Chemsrc.
- Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
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- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned S N Ar Approach: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
Application Note: Monitoring "Ethyl 2-ethoxy-2-iminoacetate hydrochloride" Reactions by HPLC and GC-MS
Introduction
Ethyl 2-ethoxy-2-iminoacetate hydrochloride is a pivotal intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its reactive iminoester functionality makes it a versatile building block, but also susceptible to hydrolysis and other side reactions.[2][3] Therefore, meticulous monitoring of reactions involving this compound is paramount to ensure optimal yield, minimize impurity formation, and guarantee the quality and safety of the final product.[4] This application note provides detailed protocols for the use of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to effectively monitor the progress and purity of reactions involving this compound.
The inherent chemical nature of this compound—possessing both polar and thermally labile characteristics—presents unique analytical challenges.[5][6] HPLC is well-suited for analyzing the compound directly in its salt form, along with polar starting materials and products in the reaction mixture. Conversely, GC-MS, a powerful tool for separation and identification, requires a strategic approach, often involving derivatization to enhance the volatility and thermal stability of the analyte and related compounds.[7][8]
This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for method development and experimental choices.
Part 1: HPLC Analysis for Reaction Monitoring
Scientific Rationale:
Reverse-phase HPLC is the method of choice for monitoring the aqueous or polar solvent-based reactions of this compound. The technique separates compounds based on their polarity. The hydrochloride salt of the title compound is highly polar and will have a low retention time on a non-polar stationary phase. As the reaction proceeds, the polarity of the products may differ significantly, allowing for clear separation and quantification of the starting material, intermediates, and final product. A C18 column is a robust and versatile choice for this application, providing excellent separation for a wide range of polar and moderately non-polar compounds.[4] UV detection is appropriate as the iminoester and potential aromatic products will likely have a UV chromophore.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to data processing.
Protocol 1: HPLC Method for Reaction Monitoring
1. Materials and Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ammonium acetate, HPLC grade
-
Acetic acid, glacial, HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard
-
Syringe filters (0.22 µm, PTFE or nylon)
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01M Ammonium acetate in water, pH adjusted to 6.0 with acetic acid |
| Mobile Phase B | Acetonitrile:Methanol (75:25 v/v) |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Reaction Quenching: At specified time points, withdraw a 100 µL aliquot of the reaction mixture and immediately quench it in 900 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This halts the reaction and prepares the sample for analysis.
-
Dilution: If necessary, further dilute the quenched sample to fall within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
4. Calibration:
-
Prepare a stock solution of the this compound reference standard in Mobile Phase A.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the reaction samples.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
5. Data Analysis:
-
Integrate the peak corresponding to this compound and any identified products or byproducts.
-
Calculate the concentration of each component in the reaction mixture using the calibration curve.
-
Monitor the decrease in the starting material and the increase in the product over time to determine the reaction kinetics and endpoint.
Part 2: GC-MS Analysis for Impurity Profiling and Structural Elucidation
Scientific Rationale:
Direct GC-MS analysis of this compound is challenging due to its low volatility and potential for thermal degradation in the hot injector port.[7] The presence of active hydrogens in the imino and potential hydrolysis products can also lead to poor peak shape and interactions with the GC column.[9] To overcome these issues, derivatization is essential. Silylation, a common derivatization technique, replaces active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[9][10][11] This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[8] The resulting mass spectra provide valuable structural information for the identification of the parent compound and any reaction byproducts.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow including the crucial derivatization step.
Protocol 2: GC-MS Method with Silylation Derivatization
1. Materials and Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, anhydrous
-
Nitrogen gas, high purity
-
Reaction aliquots (quenched as in the HPLC protocol)
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 m/z |
3. Sample Preparation (Derivatization):
-
Take a 100 µL aliquot of the quenched reaction mixture and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
4. Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify peaks corresponding to the derivatized starting material, products, and any impurities.
-
Examine the mass spectrum of each peak. The derivatized ethyl 2-ethoxy-2-iminoacetate is expected to show a characteristic molecular ion and fragmentation pattern.
-
Use a mass spectral library (e.g., NIST) to tentatively identify unknown impurities. The fragmentation patterns will provide clues to their structures. For example, hydrolysis of the imine and ester would lead to compounds with different numbers of silylated groups, resulting in predictable mass shifts.
Logical Framework for Method Selection
Caption: Decision-making process for selecting the appropriate analytical technique.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For the HPLC method, system suitability parameters such as peak asymmetry, theoretical plates, and resolution between the analyte and closely eluting peaks should be monitored. For the GC-MS method, the inclusion of an internal standard can account for variations in derivatization efficiency and injection volume. The stability of the derivatized samples should also be assessed. In both methods, running a blank (solvent) and a standard at regular intervals will ensure the continued performance of the analytical system.
Conclusion
The complementary use of HPLC and GC-MS provides a comprehensive analytical toolkit for monitoring reactions involving this compound. HPLC offers a direct and robust method for quantitative analysis of reaction kinetics, while GC-MS, coupled with derivatization, is an invaluable tool for the identification and structural elucidation of impurities and byproducts. By employing the detailed protocols and understanding the scientific rationale behind them, researchers can ensure the development of efficient, high-quality synthetic processes in pharmaceutical development.
References
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). Retrieved from [Link]
-
GC Derivatization. (n.d.). Retrieved from [Link]
-
Analytical characteristics for amino acid derivatives using GC-MS... - ResearchGate. (n.d.). Retrieved from [Link]
-
What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. (2025). Retrieved from [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved from [Link]
-
ETHYL 2-ETHOXY-2-IMINOACETATE | CAS 816-27-3 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
-
Ethyl 2-ethoxy-2-iminoacetate (C6H11NO3) - PubChemLite. (n.d.). Retrieved from [Link]
-
Ethyl 2-ethoxy-2-iminoacetate | C6H11NO3 | CID 10920638 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
This compound | C6H12ClNO3 | CID 12773119 - PubChem. (n.d.). Retrieved from [Link]
-
Thiamine - Wikipedia. (n.d.). Retrieved from [Link]
-
ethyl 2-ethoxy-2-iminoacetate | CAS#:816-27-3 | Chemsrc. (2025). Retrieved from [Link]
-
Experimental Part - Beilstein Journals. (n.d.). Retrieved from [Link]
-
α-Imino Esters in Organic Synthesis: Recent Advances | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY) - ResearchGate. (n.d.). Retrieved from [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate - The Pharma Innovation Journal. (2017). Retrieved from [Link]
-
Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (n.d.). Retrieved from [Link]
-
GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant - Scholars Research Library. (n.d.). Retrieved from [Link]
Sources
- 1. Ethyl 2-ethoxy-2-iminoacetate (816-27-3) at Nordmann - nordmann.global [nordmann.global]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 2-ethoxy-2-iminoacetate | C6H11NO3 | CID 10920638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C6H12ClNO3 | CID 12773119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. youtube.com [youtube.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Pyrimidine Products from Ethyl 2-ethoxy-2-iminoacetate Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry and drug development, owing to their presence in a vast array of biologically active compounds. A common and efficient method for constructing the pyrimidine ring involves the condensation of amidines with β-dicarbonyl compounds or their equivalents. Ethyl 2-ethoxy-2-iminoacetate hydrochloride serves as a versatile C3 synthon in this context, reacting with various amidines to yield a range of substituted pyrimidines. However, the successful synthesis of the target pyrimidine is only the first step; rigorous purification is paramount to remove unreacted starting materials, reagents, and byproducts, ensuring the integrity of downstream applications and the reliability of biological data.
This comprehensive guide provides detailed application notes and protocols for the purification of pyrimidine products derived from the reaction of this compound with amidines. The methodologies described herein are grounded in established chemical principles and are designed to be adaptable to a variety of specific pyrimidine products.
The General Reaction and Potential Impurities
The core reaction involves the cyclocondensation of an amidine hydrochloride with this compound. A base is typically required to neutralize the hydrochloride salts and facilitate the reaction.
A Note on Causality: The choice of base is critical; a non-nucleophilic base is preferred to avoid side reactions with the electrophilic centers of the starting materials. The reaction solvent is typically an alcohol, such as ethanol or methanol, which can facilitate the dissolution of the starting materials and the progression of the reaction.
The primary impurities in these reactions often include:
-
Unreacted Starting Materials: Ethyl 2-ethoxy-2-iminoacetate and the corresponding amidine.
-
Amidine-Related Byproducts: Self-condensation products of the amidine.
-
Hydrolysis Products: Hydrolysis of the iminoacetate or the resulting pyrimidine can occur, especially during aqueous workup.
-
Over-alkylation or other side-reaction products: Depending on the specific reaction conditions and the nature of the substituents.
A thorough understanding of the potential impurity profile is essential for selecting the most effective purification strategy.
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve high purity of the final pyrimidine product. The choice of method depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity.
Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is a fundamental and powerful technique for the initial cleanup of the reaction mixture. It separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1]
Underlying Principle: By manipulating the pH of the aqueous phase, the solubility of acidic or basic impurities can be altered, allowing for their selective removal from the organic phase containing the desired pyrimidine product.[2] For instance, unreacted amidines, being basic, can be extracted into an acidic aqueous solution.
Protocol for a General Extractive Workup:
-
Reaction Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile solvent like ethanol, remove the solvent under reduced pressure.
-
Aqueous Dilution: Dilute the residue with water and an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basification and Extraction: Add a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, to neutralize any remaining acid and to deprotonate any acidic byproducts. Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Separation: Collect the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Water, to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous NaCl solution), to facilitate the removal of water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Expert Insight: For pyrimidinone products, which can exhibit some acidity, a careful choice of the pH for the aqueous washes is crucial to avoid partitioning of the product into the aqueous layer. A milder base like sodium bicarbonate is often preferred over strong bases like sodium hydroxide.
Crystallization: The Path to High Purity for Solid Compounds
Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity.[3] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3][4]
Causality in Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.
Protocol for Single-Solvent Recrystallization:
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation. Slow cooling generally leads to larger and purer crystals.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography: For Non-Crystalline Products and Difficult Separations
Flash column chromatography is a versatile and widely used technique for purifying compounds from complex mixtures based on their differential adsorption to a stationary phase.[6] For pyrimidine derivatives, silica gel is the most common stationary phase.[7][8]
The Logic of Eluent Selection: The choice of the mobile phase (eluent) is critical for successful separation. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[5][7] Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[7][8]
Protocol for Flash Column Chromatography on Silica Gel:
-
TLC Analysis: Develop a suitable eluent system using TLC.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column, ensuring a compact and level bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a bellows or compressed air) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrimidine product.
Purity Assessment
After purification, it is crucial to assess the purity of the pyrimidine product. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
Data Summary
| Purification Technique | Principle | Best Suited For | Key Parameters |
| Liquid-Liquid Extraction | Differential solubility | Initial workup, removal of acidic/basic impurities | pH of aqueous phase, choice of organic solvent |
| Recrystallization | Differential solubility with temperature | Crystalline solid products | Choice of solvent, cooling rate |
| Column Chromatography | Differential adsorption | Non-crystalline products, complex mixtures | Stationary phase (e.g., silica gel), eluent system |
Conclusion
The purification of pyrimidine products from reactions involving this compound requires a systematic and well-reasoned approach. A combination of liquid-liquid extraction for initial cleanup, followed by either recrystallization for solid products or column chromatography for oils or challenging separations, is typically effective. The detailed protocols and underlying principles discussed in these application notes provide a robust framework for researchers to obtain highly pure pyrimidine derivatives, which is essential for their reliable use in drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- BenchChem. (2025). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
-
Synthesis of pyrimidine derivatives. (n.d.). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-ethoxy-2-phenyl-4(3H)-pyrimidinone. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
-
ACS Publications. (2023). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
OMICS International. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Liquid-Liquid Extraction. Retrieved from [Link]
-
ResearchGate. (2015). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) Mediated Lossen Rearragement: Single Pot Racemization free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. Retrieved from [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-ethoxy-2-iminoacetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Usiena AIR. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]
-
CORE. (n.d.). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]
Sources
- 1. Crystallization Selectivity of Ribavirin Solution and Amorphous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pharmaceresearch.com [pharmaceresearch.com]
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- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving the yield of pyrimidine synthesis with "Ethyl 2-ethoxy-2-iminoacetate hydrochloride"
Technical Support Center: Pyrimidine Synthesis Optimization
Guide ID: PST-EE2I-001 Topic: Improving the Yield of Pyrimidine Synthesis with Ethyl 2-ethoxy-2-iminoacetate hydrochloride Senior Application Scientist: Dr. Alistair Finch
Introduction & Reagent Profile
Welcome to the technical support guide for pyrimidine synthesis utilizing this compound. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their reaction yields and troubleshoot common issues. As a key building block, this compound offers a reliable pathway to functionalized pyrimidines, but its successful application hinges on understanding its chemical nature and handling requirements.
Reagent Profile: this compound
-
IUPAC Name: ethyl 2-ethoxy-2-iminoacetate;hydrochloride[1]
-
CAS Number: 816-27-3 (free base)[2]
-
Molecular Formula: C₆H₁₂ClNO₃[1]
-
Molecular Weight: 181.62 g/mol [1]
-
Role in Synthesis: This reagent serves as a highly effective N-C-N synthon. The iminoacetate moiety provides the necessary atoms to form a segment of the pyrimidine ring when reacted with a suitable 1,3-dielectrophile, such as a β-ketoester or an α,β-unsaturated ketone.
-
Storage & Stability: The hydrochloride salt is more stable than the free base. It is crucial to store the reagent under inert gas (e.g., Argon) at low temperatures (-20°C is recommended) to prevent degradation. The material is sensitive to moisture, which can lead to hydrolysis of the imino and ester groups, rendering it inactive.[3] Always handle in a dry environment and ensure solvents are anhydrous.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction failing to initiate or showing very low conversion?
A: This is one of the most common issues and typically points to one of three areas:
-
Reagent Integrity: The this compound may have degraded due to improper storage or handling. Exposure to moisture is a primary cause of failure.[3]
-
Base Insufficiency: The reagent is a hydrochloride salt. A stoichiometric amount of a suitable base is required to liberate the reactive free iminoacetate in situ. Without a base, the reaction will not proceed.
-
Substrate Reactivity: The 1,3-dicarbonyl compound or other reaction partner may be sterically hindered or electronically deactivated, requiring more forcing conditions (higher temperature, stronger base, longer reaction time).
Q2: What is the general mechanism for this pyrimidine synthesis?
A: The reaction proceeds via a cyclocondensation pathway. First, a base is used to deprotonate the hydrochloride salt, yielding the free Ethyl 2-ethoxy-2-iminoacetate. This species then reacts with a 1,3-dicarbonyl compound. The reaction typically involves a nucleophilic attack from the enolate of the dicarbonyl compound onto the imine carbon, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the stable pyrimidine ring.
Q3: What are the most common side products I should be aware of?
A: Side product formation can significantly lower the yield of the desired pyrimidine.[4] Key side reactions include:
-
Hydrolysis: Premature hydrolysis of the iminoacetate starting material if water is present.
-
Knoevenagel Condensation: A competing reaction between your 1,3-dicarbonyl compound and another electrophile if present, which does not lead to the pyrimidine ring.[5]
-
Self-Condensation: Some aldehydes or ketones used as substrates can undergo self-condensation under basic conditions.[5]
-
Incomplete Cyclization: Isolation of linear intermediates if the final ring-closing and aromatization steps are not driven to completion.
Troubleshooting Guide: Low Yield & Purification Issues
This section addresses specific problems in a question-and-answer format to guide you through the optimization process.
Problem: My yield is consistently below 30%, and TLC analysis shows multiple spots.
Potential Cause 1: Suboptimal Reaction Conditions Your reaction parameters (base, solvent, temperature) may not be suitable for your specific substrates. The choice of base is particularly critical as it must be strong enough to liberate the free imine without promoting side reactions.
Solutions & Rationale:
-
Base Selection: Start with a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). If the reaction is sluggish, a stronger base like sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) in an appropriate solvent may be required. The pKa of the base should be carefully considered relative to the acidity of your dicarbonyl compound.
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving all reactants. Ethanol is a common starting point as it is a good solvent for many organic substrates and the ethoxide generated can act as a base.[6] Aprotic solvents like THF or acetonitrile can also be effective, especially when using carbonate bases.[4]
-
Temperature Control: Many condensation reactions benefit from gentle heating (e.g., 50-80°C or reflux) to overcome the activation energy for cyclization.[7] However, excessive heat can promote decomposition and side reactions.[6] Monitor the reaction by TLC to find the optimal balance.
Optimization Parameters Table
| Parameter | Starting Point | Troubleshooting Action & Rationale |
| Base | 1.1 eq. Triethylamine (TEA) | Low Conversion: Switch to a stronger base (e.g., NaOEt, K₂CO₃). Side Products: Use a bulkier base (DIPEA) to minimize side reactions. |
| Solvent | Anhydrous Ethanol | Poor Solubility: Try THF, Acetonitrile, or DMF. Ensure solvent is completely dry. |
| Temperature | 50°C | No Reaction: Increase temperature incrementally to reflux. Monitor for decomposition. Multiple Spots: Lower the temperature to improve selectivity. |
| Reaction Time | 12 hours | Incomplete: Extend time to 24-48 hours. Monitor by TLC until starting material is consumed. |
| Stoichiometry | 1:1 (Iminoacetate:Dicarbonyl) | Unreacted Dicarbonyl: Use a slight excess (1.1-1.2 eq.) of the iminoacetate. |
Potential Cause 2: Competing Hantzsch-type Reaction If your reaction involves an aldehyde, a β-ketoester, and an ammonia source (which can be formed from imine decomposition), you may be forming a 1,4-dihydropyridine (DHP) byproduct via the Hantzsch synthesis pathway.[6][8]
Solutions & Rationale:
-
Control Temperature: The Hantzsch reaction is often favored at higher temperatures. Running the reaction at a lower temperature can increase selectivity for the desired pyrimidine.[6]
-
Order of Addition: Adding the components in a specific order can sometimes suppress side reactions. Try adding the base to the iminoacetate hydrochloride first, followed by the 1,3-dicarbonyl compound.
Problem: The reaction appears complete by TLC, but purification is difficult, and the final product is impure.
Potential Cause: Persistent, structurally similar impurities. The impurities may have similar polarity to your product, making separation by column chromatography challenging.
Solutions & Rationale:
-
Recrystallization: This is often the most effective method for removing small amounts of closely related impurities. A systematic solvent screen (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) is recommended to find a system where the product has high solubility at high temperatures and low solubility at room temperature or below.[5]
-
Acid/Base Wash: During the workup, an aqueous acid wash (e.g., dilute HCl) can remove unreacted basic starting materials or byproducts, while a base wash (e.g., NaHCO₃) can remove acidic impurities.
-
Chromatography Optimization: If column chromatography is necessary, try switching the solvent system to alter selectivity. For example, changing from an ethyl acetate/hexane gradient to a dichloromethane/methanol gradient can sometimes resolve difficult separations.
Diagrams & Workflows
General Reaction Mechanism
Caption: Generalized mechanism for pyrimidine synthesis.
Troubleshooting Workflow for Low Yield
Caption: Step-by-step workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Pyrimidine Synthesis
Disclaimer: This is a general guideline. Optimal conditions may vary based on the specific substrates used. All operations should be performed in a fume hood with appropriate personal protective equipment.
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the 1,3-dicarbonyl compound (1.0 eq.).
-
Solvent Addition: Add anhydrous ethanol (or another suitable solvent) to dissolve the substrate (approx. 0.2-0.5 M concentration).
-
Reagent Addition: Add this compound (1.1 eq.) to the stirred solution.
-
Base Addition: Slowly add triethylamine (1.2 eq.) or another suitable base. The mixture may become cloudy.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60°C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically when the limiting starting material is no longer visible by TLC), cool the mixture to room temperature.
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the final pyrimidine product.
References
-
Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from the grounding tool.[6]
-
Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis. Retrieved from the grounding tool.[4]
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis. Retrieved from the grounding tool.[5]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]7]
-
ResearchGate. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]]
-
Capot Chemical. (2018). MSDS of Ethyl 2-ethoxy-2-iminoacetate. Retrieved from the grounding tool.[3]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]8]
-
PubChem. (n.d.). Ethyl 2-ethoxy-2-iminoacetate. Retrieved from [Link]2]
Sources
- 1. This compound | C6H12ClNO3 | CID 12773119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-ethoxy-2-iminoacetate | C6H11NO3 | CID 10920638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Products in Reactions with Ethyl 2-Ethoxy-2-Iminoacetate Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 2-ethoxy-2-iminoacetate hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile Pinner salt in their synthetic workflows. Our goal is to provide field-proven insights and practical troubleshooting strategies to help you minimize common side products, thereby improving reaction efficiency, yield, and product purity.
Section 1: Understanding the Reagent - Core Concepts & Handling
This section addresses fundamental questions about the nature of this compound and its handling requirements.
Q: What is this compound and why is it so reactive?
A: this compound is an imino ester hydrochloride, commonly known as a Pinner salt.[1] It is synthesized via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol (ethanol) to a nitrile (ethyl cyanoformate).[2][3]
The reactivity of this compound stems from the protonated imine nitrogen, which makes the imino carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity is precisely what makes it a valuable synthetic intermediate for creating esters, amidines, and various heterocyclic systems.[1][4] However, this reactivity also makes it prone to degradation and side reactions if not handled under appropriate conditions.
Q: What are the best practices for storing and handling this reagent to ensure its stability?
A: The stability of Pinner salts like this compound is critically dependent on environmental conditions. It is thermodynamically unstable and moisture-sensitive.[1][3]
Core Storage & Handling Protocol:
-
Storage: Store the reagent at or below its recommended storage temperature (typically -20°C) in a tightly sealed container. The container should be placed inside a desiccator to provide a secondary barrier against atmospheric moisture.
-
Inert Atmosphere: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid. All manipulations, including weighing and addition to the reaction vessel, should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use only high-purity, anhydrous solvents for all reactions. Solvents should be freshly distilled from an appropriate drying agent or taken from a solvent purification system.
-
Avoid Contaminants: Be aware that the reagent is incompatible with strong oxidizing agents, acids, and acid chlorides, as these can catalyze decomposition.[5]
Section 2: Troubleshooting Guide for Common Side Products
This core section provides a detailed, question-and-answer guide to identifying, understanding, and mitigating the most common side products encountered in reactions involving this compound.
Side Product Focus 1: Diethyl Oxalate (The Hydrolysis Product)
Q: My reaction mixture contains a significant amount of diethyl oxalate. What is the primary cause?
A: The presence of diethyl oxalate is almost always due to the hydrolysis of the Pinner salt.[2][6] The highly electrophilic imino carbon is readily attacked by water, even in trace amounts. This leads to the formation of an unstable intermediate that rapidly eliminates ammonia (from the imine nitrogen) to yield the corresponding ester, which in this case is diethyl oxalate.[1]
Mechanism of Formation: Hydrolysis
Caption: Hydrolysis pathway leading to diethyl oxalate.
Q: What is the recommended experimental protocol to prevent the formation of diethyl oxalate?
A: Preventing hydrolysis requires strict adherence to anhydrous reaction techniques.
Protocol: Minimizing Hydrolysis in a General Reaction
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a high-quality anhydrous solvent. For instance, if using Tetrahydrofuran (THF), it should be freshly distilled from sodium/benzophenone ketyl.
-
Reagent Handling: Allow the this compound container to equilibrate to room temperature inside a desiccator. Weigh the required amount quickly and transfer it to the reaction flask under a positive pressure of inert gas.
-
Reaction Setup: Maintain a slight positive pressure of inert gas throughout the entire reaction, including during reagent addition and reflux. Use septa and syringes/cannulas for liquid transfers where possible.
-
Nucleophile Addition: If your reaction involves another nucleophile (e.g., an amine), ensure it is also dry and added under anhydrous conditions.
Side Product Focus 2: Ethyl Oxamate (The Thermal Decomposition Product)
Q: I've identified an amide side product in my reaction, which I believe is ethyl oxamate. What conditions favor its formation?
A: Ethyl oxamate is typically formed through the thermal rearrangement or decomposition of the Pinner salt.[3] Imino ester hydrochlorides are thermodynamically unstable and can rearrange to the more stable amide, especially at elevated temperatures.[1] Low reaction temperatures are crucial to prevent this side reaction.[3][6]
Q: How can I effectively control the reaction temperature to avoid forming ethyl oxamate?
A: Temperature control is paramount.
-
Low-Temperature Addition: Dissolve or suspend the Pinner salt in your anhydrous solvent and cool the mixture to 0°C or below using an ice-salt or dry ice-acetone bath before adding your nucleophile.
-
Controlled Exotherm: Many reactions with this reagent are exothermic. Add subsequent reagents slowly and monitor the internal temperature to ensure it does not rise significantly.
-
Room Temperature vs. Heat: If the reaction is sluggish at low temperatures, allow it to warm slowly to room temperature. Avoid applying external heat unless literature precedents for your specific transformation have shown it to be safe and effective.
Side Product Focus 3: Triethyl Orthooxalate (The Excess Alcohol Product)
Q: My NMR spectrum shows a signal consistent with an orthoester. How is this formed?
A: The formation of an orthoester, in this case, triethyl orthooxalate, occurs when the Pinner salt reacts with an excess of alcohol (ethanol).[2][3] This is a common subsequent reaction for Pinner salts.[1][4] This side product is more likely to be an issue during the synthesis of the Pinner salt itself if a large excess of ethanol is used, but it can also form if ethanol is used as a solvent for a subsequent reaction.
Q: How can I adjust my experimental design to prevent orthoester formation?
A:
-
Stoichiometric Control: During the synthesis of the Pinner salt, use a carefully controlled stoichiometry of ethanol, typically close to 1.0-1.1 equivalents relative to the starting nitrile.
-
Solvent Choice: For subsequent reactions using the isolated Pinner salt, avoid using ethanol as the solvent. Opt for a non-participating anhydrous solvent like dichloromethane (DCM), THF, or acetonitrile.
Section 3: Analytical Troubleshooting & Workflow
Q: I have an unknown side product. What is a logical workflow to identify it?
A: A systematic approach combining analytical techniques is the most effective way to identify unknown impurities.
Workflow for Unknown Side Product Identification
Caption: Systematic workflow for identifying unknown side products.
Section 4: Summary of Preventative Measures
For quick reference, this table summarizes the key strategies to minimize the formation of common side products.
| Side Product | Chemical Name | Primary Cause | Key Preventative Action | Analytical Signature (¹H NMR, approx.) |
| Hydrolysis Product | Diethyl Oxalate | Presence of water/moisture | Strict anhydrous conditions (dried glassware, anhydrous solvents, inert atmosphere). | Quartet (~4.4 ppm, 4H), Triplet (~1.4 ppm, 6H) |
| Thermal Product | Ethyl Oxamate | High reaction temperature | Maintain low temperatures (0°C or below), especially during reagent addition. | Broad singlet (Amide NH₂), Quartet (~4.3 ppm, 2H), Triplet (~1.3 ppm, 3H) |
| Excess Alcohol Product | Triethyl Orthooxalate | Excess ethanol | Use non-alcoholic solvents (DCM, THF); control stoichiometry during synthesis. | Quartet (~3.6 ppm, 6H), Triplet (~1.2 ppm, 9H), Singlet (Orthoester CH) |
References
-
Wikipedia. Pinner reaction. [Link]
-
Grokipedia. Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
PubChem. This compound. [Link]
-
PubChem. Ethyl 2-ethoxy-2-iminoacetate. [Link]
-
PubChem. Ethyl oxamate. [Link]
-
Capot Chemical. MSDS of Ethyl 2-ethoxy-2-iminoacetate. [Link]
Sources
Technical Support Center: Optimizing Condensation Reactions of Ethyl 2-ethoxy-2-iminoacetate hydrochloride
Welcome to the technical support center for optimizing condensation reactions involving ethyl 2-ethoxy-2-iminoacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in utilizing this versatile reagent.
Introduction to this compound
This compound is a classic example of a Pinner salt, an alkyl imidate hydrochloride. These salts are highly valuable intermediates in organic synthesis, primarily generated through the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[1][2] The subsequent condensation of this Pinner salt with various nucleophiles is a powerful method for creating a diverse range of molecular architectures. However, the success of these condensations is critically dependent on precise temperature control due to the inherent thermodynamic instability of the imidate hydrochloride moiety.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for condensation reactions with this compound?
A1: While there is no single "optimal" temperature, a general best practice is to start at low temperatures, typically in the range of -10°C to 0°C.[3] The ideal temperature is a delicate balance between achieving a reasonable reaction rate and preventing thermal degradation of the Pinner salt. For highly reactive nucleophiles, the temperature can often be maintained in this lower range throughout the reaction. For less reactive partners, a gradual warming to room temperature may be necessary. It is crucial to monitor the reaction progress closely by techniques like TLC or LC-MS to determine the optimal temperature profile for your specific system.
Q2: Why is low temperature so critical for these reactions?
A2: Low temperatures are essential to prevent two primary side reactions:
-
Rearrangement to Amide: Pinner salts are thermodynamically unstable and can rearrange to the corresponding N-alkyl amide and an alkyl chloride upon heating.[1][2] This is an irreversible process that consumes your starting material and complicates purification.
-
Decomposition: At elevated temperatures, general decomposition pathways can become more prevalent, leading to a complex mixture of byproducts and a significant reduction in yield.
By keeping the temperature low, you favor the desired nucleophilic attack on the electrophilic carbon of the imidate over these degradation pathways.
Q3: Can I run the condensation at room temperature or higher to speed up the reaction?
A3: While it may be tempting to increase the temperature to accelerate a sluggish reaction, this approach should be taken with extreme caution. If a reaction is slow at 0°C, it is advisable to first ensure all reagents are pure and the system is strictly anhydrous. If the reaction still does not proceed, a gradual and controlled warming to room temperature (20-25°C) can be attempted. Heating above this is generally not recommended unless literature precedents for your specific substrate class suggest otherwise. Always monitor for the appearance of byproducts when increasing the temperature.
Q4: How does the choice of solvent affect the optimal reaction temperature?
A4: The choice of solvent is intrinsically linked to the optimal temperature range. Anhydrous solvents are mandatory to prevent hydrolysis of the Pinner salt to the corresponding ester.[3] Common choices include diethyl ether, dioxane, and chlorinated solvents like dichloromethane.[1] The freezing point of the solvent will dictate the lower limit of your accessible temperature range. For instance, while diethyl ether is excellent for reactions at -10°C, it is not suitable for temperatures below its freezing point.
| Solvent | Typical Temperature Range (°C) | Key Considerations |
| Dichloromethane | -20 to 25 | Good general-purpose solvent, but ensure it is rigorously dried. |
| Diethyl Ether | -10 to 25 | Excellent for low-temperature reactions, but highly volatile. |
| Dioxane | 10 to 25 | Higher boiling point, but also a higher freezing point. |
| Acetonitrile | -20 to 25 | Can be used, but its own nitrile group could potentially compete in side reactions under certain conditions. |
Q5: My starting Pinner salt appears to be degrading even before I add my nucleophile. What could be the cause?
A5: This issue almost always points to the presence of moisture. This compound is hygroscopic and will readily hydrolyze to ethyl 2-ethoxyacetate in the presence of water. Ensure that your solvents and glassware are scrupulously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If you are preparing the Pinner salt in situ, it is critical that the preceding Pinner reaction is conducted under strictly anhydrous conditions.[3]
Troubleshooting Guide
This section addresses common problems encountered during condensation reactions with this compound and provides a systematic approach to resolving them.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | While starting cold is crucial, some less reactive nucleophiles may require more thermal energy. After an initial period at low temperature (e.g., 1-2 hours at 0°C), allow the reaction to slowly warm to room temperature and monitor by TLC/LC-MS. |
| Degradation of the Pinner salt. | If the temperature is too high, the Pinner salt will degrade. Re-run the reaction at a lower temperature. If you suspect degradation, try to isolate and characterize the byproducts. The presence of an amide is a strong indicator of thermal rearrangement.[2] |
| Presence of moisture. | This leads to hydrolysis of the Pinner salt. Ensure all glassware is oven-dried, use freshly distilled anhydrous solvents, and maintain a positive pressure of an inert gas. |
| Poor quality of the Pinner salt. | If the Pinner salt was prepared and stored, it may have degraded over time. It is often best to use freshly prepared Pinner salt or generate it in situ. |
Issue 2: Formation of Multiple Products/Impure Reaction Mixture
| Potential Cause | Troubleshooting Steps |
| Thermal rearrangement. | As mentioned, this is a common side reaction at elevated temperatures. The primary solution is to lower the reaction temperature.[1][2] |
| Hydrolysis. | The presence of water will lead to the formation of the corresponding ester as a significant byproduct.[3] Strict adherence to anhydrous conditions is paramount. |
| Reaction with solvent. | While less common, highly reactive intermediates could potentially react with the solvent. Ensure the chosen solvent is inert under the reaction conditions. |
| Stoichiometry issues. | An incorrect ratio of reactants can lead to side reactions or unreacted starting materials. Carefully check the stoichiometry of your nucleophile and Pinner salt. |
Experimental Workflow & Decision Making
The following diagram outlines a logical workflow for optimizing the reaction temperature for your specific condensation reaction.
Caption: Decision workflow for temperature optimization in Pinner salt condensations.
References
-
J&K Scientific. (2025). Pinner Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Reactivity of Ethyl 2-ethoxy-2-iminoacetate Hydrochloride
Welcome to the technical support guide for Ethyl 2-ethoxy-2-iminoacetate hydrochloride. This versatile reagent is a key building block in the synthesis of various nitrogen-containing heterocycles and other complex molecules.[1] However, its reactivity is critically dependent on the reaction conditions, most notably the choice of base. As a hydrochloride salt, the imino nitrogen is protonated, rendering it unreactive for many desired transformations until neutralized.
This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of how to effectively use this reagent, troubleshoot common issues, and select the appropriate base to achieve desired synthetic outcomes.
Section 1: Core Principles - The Crucial Role of the Base
The starting material, this compound, is an iminium salt. The primary and essential first step in almost all applications is the deprotonation of the iminium ion to generate the neutral, reactive free imidate.
Caption: Initial deprotonation of the hydrochloride salt to the free imidate.
The choice of base for this step is non-trivial and dictates the success of the subsequent reaction. A base can perform two primary functions: acting as a proton acceptor (a Brønsted-Lowry base) or as an electron-pair donor (a Lewis base or nucleophile). For this reagent, the goal is to find a base that is strong enough to deprotonate the iminium ion but is a poor nucleophile to avoid unwanted side reactions.
The Dichotomy: Nucleophilic vs. Non-Nucleophilic Bases
The free imidate possesses two main electrophilic sites: the imine carbon and the carbonyl carbon. A nucleophilic base can attack these sites, leading to undesired byproducts.
-
Nucleophilic Bases (e.g., alkoxides, hydroxides, primary/secondary amines) can lead to hydrolysis, aminolysis, or transesterification, significantly reducing the yield of the desired product.
-
Non-Nucleophilic Bases are sterically hindered, meaning their bulky structure prevents them from attacking electrophilic centers, but they can still readily accept a proton.[2] These are the preferred choice for generating the free imidate.
Caption: Decision pathway for selecting an appropriate base.
Data Summary: Common Bases for Imidate Generation
The effectiveness of a base is determined by its strength, which is measured by the pKa of its conjugate acid. A higher pKa indicates a stronger base. The base chosen should have a conjugate acid pKa value significantly higher than that of the ethyl 2-ethoxy-2-iminoacetate iminium ion to ensure complete deprotonation.
| Base | Abbreviation | pKa of Conjugate Acid | Type | Key Considerations |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.75[2] | Non-Nucleophilic | Excellent choice; common and effective. Sterically hindered. |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 (in H₂O)[2] | Non-Nucleophilic | Very strong base, useful for difficult deprotonations. Can sometimes catalyze side reactions. |
| Triethylamine | TEA | ~10.7 | Moderately Nucleophilic | Commonly used, but can act as a nucleophile in sensitive systems. Use with caution. |
| 2,6-Di-tert-butylpyridine | ~3.58[2] | Non-Nucleophilic | Very hindered but a weak base; may not be strong enough for complete deprotonation. | |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Non-Nucleophilic | Heterogeneous in many organic solvents, leading to slow or incomplete reactions. |
| Sodium tert-butoxide | NaOtBu | ~17[2] | Nucleophilic, Strong | Strong base but also a potent nucleophile; generally unsuitable. |
| Sodium Hydroxide | NaOH | ~15.7[3] | Nucleophilic, Strong | Will readily hydrolyze the imidate and ester groups; avoid. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My reaction is not starting, or the yield is extremely low. What is the likely cause?
A: This is a classic symptom of incomplete or no deprotonation of the imidate hydrochloride.
-
Check Your Base Strength: The primary suspect is a base that is too weak. The pKa of your base's conjugate acid should ideally be at least 2-3 units higher than the pKa of the iminium starting material. If you are using a weak base like 2,6-di-tert-butylpyridine or an inorganic carbonate in a non-polar solvent, the deprotonation may be unfavorable or kinetically very slow.
-
Solution: Switch to a stronger, non-nucleophilic base like DIPEA or DBU.[2]
-
-
Verify Stoichiometry: You need at least one full equivalent of the base to neutralize the hydrochloride salt. If your subsequent reaction consumes a base, you will need additional equivalents.
-
Solution: Ensure your calculations are correct and that you are using at least 1.05 to 1.1 equivalents of base for the initial deprotonation.
-
-
Solvent and Solubility: The hydrochloride salt may have poor solubility in some aprotic solvents. If the base and starting material are not in the same phase, the reaction will be slow or stall.
-
Solution: Add the base to the suspension of the imidate salt and stir for 15-30 minutes. The formation of the neutral free imidate often results in a more soluble species and a homogenous solution.
-
Q: My TLC and NMR show the formation of byproducts like ethyl glyoxylate or an amide. How can I prevent this?
A: This strongly indicates that a nucleophile is attacking the electrophilic centers of your imidate.
-
Inappropriate Base: The most common culprit is a nucleophilic base (e.g., TEA, alkoxides). Even a moderately nucleophilic base like triethylamine can cause problems, especially at elevated temperatures.
-
Water Contamination: Trace amounts of water in your solvent or on your glassware can hydrolyze the imidate, especially once the free base is formed.[5][6] The hydrolysis product is an ester and an amine.
-
Solution: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all glassware is oven- or flame-dried before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Caption: Troubleshooting logic for common experimental issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the very first step I should perform when using this compound in a reaction?
-
A: The first step is always the neutralization of the hydrochloride salt to generate the free imidate in situ. This is typically done by dissolving or suspending the salt in an appropriate anhydrous solvent, followed by the addition of at least one equivalent of a suitable non-nucleophilic base.
-
-
Q2: I see DIPEA and DBU are recommended. Which one is better?
-
A: The choice depends on the acidity of the proton you need to remove and the sensitivity of your substrates. DIPEA (pKa of conj. acid ≈ 10.75) is an excellent first choice for general applications.[2] It is strong enough for the initial deprotonation and is highly non-nucleophilic. DBU (pKa of conj. acid ≈ 13.5) is a much stronger base and should be used if DIPEA is found to be insufficient, or if a subsequent step in your reaction requires a stronger base.[2] However, be aware that DBU's high basicity can sometimes promote undesired side reactions like elimination if you have sensitive functional groups.
-
-
Q3: Can I use an inorganic base like potassium carbonate (K₂CO₃)?
-
A: While potassium carbonate is non-nucleophilic, its use is often problematic due to its very low solubility in common organic solvents like DCM, THF, or acetonitrile. This results in a heterogeneous reaction mixture where the deprotonation can only occur at the surface of the solid carbonate. This leads to very slow, and often incomplete, reactions. While some specific protocols might call for it, soluble organic bases are generally far more reliable.[7]
-
-
Q4: How critical is the choice of solvent?
-
A: It is extremely critical. You must use an aprotic solvent to prevent reaction with the imidate. Protic solvents like water or alcohols will act as nucleophiles and lead to hydrolysis or transesterification. Recommended solvents are Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF), all in anhydrous grade.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for the in situ Generation of Ethyl 2-ethoxy-2-iminoacetate Free Base
This protocol describes a reliable method for generating the reactive free imidate for subsequent use.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (or another suitable aprotic solvent) via syringe to achieve a concentration of approximately 0.1-0.5 M. Stir to form a suspension.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise via syringe at room temperature.
-
Stirring: Allow the mixture to stir at room temperature for 20-30 minutes. Typically, the suspension will dissolve as the more soluble free imidate is formed, resulting in a clear solution.
-
Confirmation (Optional): To confirm consumption of the starting material, a small aliquot can be taken, quenched with a drop of water, extracted, and analyzed by TLC.
-
Proceed: The resulting solution of the free imidate is now ready for the addition of other reagents for your desired transformation.
Protocol 2: Small-Scale Test for Base and Substrate Compatibility
Before committing to a large-scale reaction, this test can quickly determine if your chosen base is causing decomposition of the imidate or other starting materials.
-
Setup: In three separate small vials, place a few milligrams of your this compound.
-
Controls:
-
Vial 1 (Start): Dissolve the solid in a small amount of solvent (e.g., DCM/Methanol for solubility) and spot on a TLC plate. This is your t=0 reference.
-
Vial 2 (Imidate + Base): Add your reaction solvent and the chosen base (e.g., DBU, 1.5 eq).
-
Vial 3 (Full Mixture): Add the solvent, the base, and your other key reagent(s).
-
-
Monitoring: Stir the vials at your intended reaction temperature for 1-2 hours. Spot each vial on a TLC plate alongside the starting material reference at 30-minute intervals.
-
Analysis:
-
If Vial 2 shows a new spot corresponding to the clean free imidate (or remains stable), your base is likely compatible.
-
If Vial 2 shows multiple new spots or streaking, the base is likely causing decomposition.
-
Comparing Vial 2 and Vial 3 will show if the desired reaction is proceeding and if any new, unexpected byproducts form only in the presence of all components.
-
References
- Grokipedia. Non-nucleophilic base.
- Wikipedia. Non-nucleophilic base.
- University of Evansville. pKa Values of Common Bases.
- Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 17(44), 9829-9843.
- Alfa Chemistry. Imidates.
- Thakur, R., Jaiswal, Y., & Kumar, A. (2019). Imidates: an emerging synthon for N-heterocycles. Organic & Biomolecular Chemistry, 17, 9829-9843. DOI:10.1039/C9OB01899A.
- ResearchGate. The chemistry of amidines and imidates.
- PubChem. This compound.
- Reddit. hydrolysis of imidate.
- ResearchGate. The Mechanism of Hydrolysis of Imidate Salts.
- Nordmann. Ethyl 2-ethoxy-2-iminoacetate (816-27-3).
Sources
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- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
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- 4. grokipedia.com [grokipedia.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preventing hydrolysis of "Ethyl 2-ethoxy-2-iminoacetate hydrochloride" during reactions
Document ID: TSC-EEIH-20260118
Version: 1.0
Welcome to the technical support center for Ethyl 2-ethoxy-2-iminoacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when using this versatile reagent: its susceptibility to hydrolysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable building block, particularly in the synthesis of heterocyclic compounds like pyrimidines. Its utility stems from the electrophilic nature of its iminium carbon, which makes it highly reactive towards nucleophiles. However, this reactivity is a double-edged sword. The hydrochloride salt form, while aiding in its stability as a solid, renders the imine function highly susceptible to hydrolysis, even by trace amounts of water.
This guide will provide a deep dive into the mechanisms of hydrolysis and offer robust, field-proven strategies to mitigate this unwanted side reaction, ensuring the integrity of your starting material and the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it provided as a hydrochloride salt?
A: Ethyl 2-ethoxy-2-iminoacetate is an α-imino ester. It is supplied as a hydrochloride salt to improve its shelf-life and handling characteristics as a solid. The salt form protonates the imine nitrogen, forming a more stable iminium salt.[1][2]
Q2: I've noticed a decrease in my reaction yield over time when using the same bottle of the reagent. What could be the cause?
A: This is a classic sign of reagent degradation due to hydrolysis. The hydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Each time the bottle is opened, it can be exposed to ambient moisture, leading to gradual hydrolysis of the solid reagent. This effectively reduces the amount of active reagent in the bottle.
Q3: What are the primary products of hydrolysis?
A: The hydrolysis of this compound breaks the carbon-nitrogen double bond, yielding diethyl oxalate and ammonium chloride. The presence of diethyl oxalate as a significant impurity in your reaction mixture is a strong indicator that hydrolysis has occurred.
Q4: Can I use protic solvents like ethanol or methanol in my reaction?
A: It is strongly discouraged. Protic solvents, especially alcohols, can actively participate in and accelerate the hydrolysis of the iminium salt.[4][5][6] They can act as a proton source and a nucleophile, facilitating the breakdown of the reagent. Whenever possible, opt for anhydrous aprotic solvents.
Q5: My reaction requires a basic environment. Will this prevent hydrolysis?
A: While imines are generally more stable in basic conditions compared to acidic ones, the situation is more complex here. Adding a base will neutralize the hydrochloride salt, generating the free imine. However, if water is present, hydrolysis can still occur, albeit through a different mechanism. More importantly, many strong bases (like hydroxides) are themselves aqueous or can introduce water. The key is to maintain anhydrous conditions and use a non-nucleophilic base to scavenge any adventitious acid.
Understanding the Hydrolysis Mechanism
The stability of this compound is critically dependent on the presence of water and the pH of the medium. As a hydrochloride salt, the imine nitrogen is protonated, forming an iminium ion. This pre-protonation makes the imine carbon significantly more electrophilic and highly susceptible to nucleophilic attack by water.[2][7]
The acid-catalyzed hydrolysis mechanism proceeds as follows:
Caption: Acid-catalyzed hydrolysis of the iminium ion.
This reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolysis products.[7] The key to preventing this is to rigorously exclude water from the reaction system.
Troubleshooting Guide: Low Yield and Impurity Formation
This section addresses common issues related to the hydrolysis of this compound during a reaction.
| Symptom | Potential Cause | Recommended Actions & Explanations |
| Low or no product yield; starting material consumed. | Hydrolysis of the reagent before or during the reaction. | 1. Verify Reagent Integrity: Before starting, run a quick NMR of your starting material. The presence of signals corresponding to diethyl oxalate indicates hydrolysis. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (N₂ or Ar). |
| Reaction works initially but fails with a new bottle of solvent. | Water content in the new solvent. | 1. Use High-Purity Solvents: Use solvents from sealed bottles, preferably with low water content specifications (e.g., < 50 ppm). 2. Dry Solvents: If in doubt, dry the solvent using appropriate drying agents (e.g., molecular sieves for aprotic solvents). |
| Formation of a significant amount of diethyl oxalate. | Systematic moisture contamination. | 1. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (N₂ or Ar) to prevent atmospheric moisture from entering. 2. Use of Drying Agents: Add activated molecular sieves (3Å or 4Å) to the reaction mixture. They will scavenge any trace amounts of water without interfering with the reaction. |
| Inconsistent results, especially in reactions that generate acid. | Autocatalytic hydrolysis. | 1. Add a Non-Nucleophilic Base: Incorporate a mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) into your reaction. This will neutralize the HCl from the reagent and any acid generated in situ, preventing it from catalyzing hydrolysis. Use 1.1-1.5 equivalents.[8] |
| Reaction is slow and requires heating, leading to decomposition. | Sub-optimal reaction temperature. | 1. Optimize Temperature: While heating can increase the reaction rate, it can also accelerate hydrolysis. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or room temperature. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound
Due to its hygroscopic nature, proper handling and storage are paramount.
-
Storage: Store the reagent in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaSO₄) at the recommended temperature (typically 2-8°C).
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Weigh the required amount of reagent quickly in a dry environment (a glove box is ideal).
-
Immediately and tightly seal the container after use. Purge the headspace with an inert gas before sealing if possible.
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. tutorchase.com [tutorchase.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. atamankimya.com [atamankimya.com]
Minimizing by-product formation in triazine synthesis with "Ethyl 2-ethoxy-2-iminoacetate hydrochloride"
Answering the user's request.## Technical Support Center: Triazine Synthesis
Topic: Minimizing By-product Formation in Triazine Synthesis with "Ethyl 2-ethoxy-2-iminoacetate hydrochloride"
Welcome to the dedicated technical support guide for researchers utilizing this compound in triazine synthesis. This resource is designed to provide in-depth, actionable insights into common challenges, helping you navigate the complexities of the reaction, minimize by-product formation, and maximize the yield and purity of your target triazine derivatives.
Introduction: The Chemistry at a Glance
This compound is a classic Pinner salt, a versatile and reactive intermediate for heterocycle synthesis.[1][2] It is typically prepared through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[2][3] In your synthesis, this imidate hydrochloride serves as a key building block, reacting with a nucleophilic partner—most commonly an amidine or guanidine derivative—to construct the 1,3,5-triazine core.[4][5]
While powerful, this reaction is sensitive to conditions, and the high reactivity of the Pinner salt can lead to several predictable side reactions. Understanding the underlying mechanisms is the first step toward effective troubleshooting.
Core Reaction Mechanism: Imidate-Amidine Cyclocondensation
The desired reaction proceeds via a cyclocondensation pathway. The base neutralizes the hydrochloride salt, generating the free imidate, which then reacts with the amidine.
Caption: General mechanism for 1,3,5-triazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this reaction, and how do I choose the right one?
The base serves two critical functions: 1) to neutralize the hydrochloride of the Pinner salt, generating the more reactive free imidate, and 2) to activate the amidine nucleophile. The choice of base is crucial. A weak, non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) is often preferred.[6] Stronger inorganic bases (e.g., Na2CO3, NaOH) can be used, particularly in greener solvent systems like water, but they significantly increase the risk of imidate hydrolysis.[7]
Q2: Why are anhydrous conditions so critical for this synthesis?
This compound is highly susceptible to hydrolysis. Pinner salts, when exposed to water, can readily hydrolyze to form the corresponding ester (ethyl ethoxyacetate) or, with further breakdown, amides.[1][2][8] This not only consumes your starting material but also introduces by-products that can be difficult to separate from the target triazine.
Q3: My reaction appears to stall before completion. What are the likely causes?
Reaction stalling can stem from several factors:
-
Insufficient Base: If only one equivalent of base is used, it may be fully consumed by neutralizing the Pinner salt, leaving none to facilitate the subsequent nucleophilic attack.
-
Poor Solubility: One or more of your reactants may have poor solubility in the chosen solvent, limiting reaction kinetics.
-
Low Temperature: While lower temperatures can help control side reactions, they can also slow the desired reaction to a crawl. A careful temperature optimization study is often necessary.
-
Degraded Starting Material: The Pinner salt is thermodynamically unstable and can degrade upon storage, especially if exposed to moisture or heat.[2] Always use freshly prepared or properly stored starting material.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My primary by-product is an ester, ethyl ethoxyacetate. What is causing this and how can I prevent it?
Answer: This is a classic sign of imidate hydrolysis. The electrophilic carbon of the imidate is being attacked by water instead of your amidine nucleophile.
Causality: The Pinner salt is an activated species. Water, while a weak nucleophile, can readily attack the protonated intermediate, leading to the formation of an ester and releasing ammonia.[8][9] This process is accelerated by heat and basic or acidic conditions.
Solutions:
-
Rigorous Anhydrous Technique: This is the most critical factor. See the protocol below for best practices.
-
Solvent Choice: Use freshly distilled, anhydrous solvents (e.g., THF, Dioxane, Acetonitrile). Avoid protic solvents like ethanol unless absolutely necessary, as they can also participate in exchange reactions.
-
Controlled Addition: Add the base and amidine to the imidate suspension at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize exposure of the reactive free imidate to trace moisture before it can react with the amidine.
Problem 2: I'm observing a significant amount of an N-acylamidine or other amidine-derived by-product.
Answer: This suggests a side reaction where your amidine is either reacting with an acyl source or undergoing self-condensation.
Causality: If your imidate starting material has hydrolyzed to an ester, this ester can potentially acylate a second molecule of the amidine, leading to an N-acylamidine by-product. Alternatively, some amidines can undergo self-condensation under basic conditions, though this is less common.
Solutions:
-
Prevent Hydrolysis: The primary solution is to prevent the formation of the ester by-product by following strict anhydrous protocols (see Problem 1).
-
Order of Addition: Consider adding the imidate salt to a mixture of the amidine and base, rather than the other way around. This ensures the amidine is present in excess when the reactive free imidate is generated.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor higher activation energy side reactions.
Problem 3: My final product is a complex mixture that is very difficult to purify by standard column chromatography.
Answer: This is a common outcome when multiple side reactions occur or when the polarity of the by-products is very similar to the target triazine.[10]
Causality: Hydrolysis products (esters, amides) and self-condensation products often have polarities close to that of the desired substituted triazine, making separation on silica gel challenging.
Solutions:
-
Reaction Optimization: The best purification is a clean reaction. Systematically optimize your reaction parameters to minimize by-product formation in the first place.
Parameter Recommendation Rationale & Key Considerations Base Weak, non-nucleophilic (DIPEA, Et3N) Minimizes imidate hydrolysis. Use 2.0-2.2 equivalents to ensure complete neutralization and catalysis. Solvent Anhydrous Aprotic (THF, CH3CN, Dioxane) Prevents hydrolysis and side reactions with the solvent. Ensure solvent is freshly dried and distilled. Temperature 0 °C to Reflux (System Dependent) Start at 0 °C for initial addition, then slowly warm. Lower temperatures favor the desired product but may require longer reaction times. Concentration 0.1 - 0.5 M Higher concentrations can accelerate the reaction but may also increase bimolecular side reactions. -
Advanced Purification Workflow: If a mixture is unavoidable, a multi-step purification strategy may be required.
Caption: Decision workflow for triazine purification.
-
Alternative Techniques: Consider fractional crystallization or supercritical fluid chromatography (SFC) for separating challenging regioisomers or closely related by-products.[11]
Key Experimental Protocols
Protocol 1: General Procedure for Triazine Synthesis under Anhydrous Conditions
-
Apparatus Preparation: Flame-dry all glassware under vacuum (or oven-dry at 120 °C overnight). Assemble the reaction setup (e.g., round-bottom flask with a magnetic stirrer, condenser, and nitrogen/argon inlet) while hot and allow it to cool under a positive pressure of inert gas.
-
Reagent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system. Use anhydrous grade base (e.g., DIPEA). Ensure the amidine reactant is dry.
-
Reaction Setup: To the cooled flask, add this compound (1.0 eq) and the amidine reactant (1.0-1.1 eq) under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous solvent via cannula or a dry syringe.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Base Addition: Slowly add anhydrous DIPEA (2.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and continue stirring. If required, heat the reaction to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting imidate is consumed.
-
Work-up: Upon completion, cool the reaction, quench with saturated aqueous NaHCO3, and proceed with extraction and purification as determined by your workflow.
References
- BenchChem. (2025). Common problems in 1,2,4-triazine synthesis and solutions.
- BenchChem Technical Support Team. (2025). Identifying and minimizing side products in 1,2,4-triazine synthesis.
- Methodical Letter.
- Various Authors. (n.d.).
- Pan, L., et al. (2017). A simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines. Journal of Organic Chemistry, 82, 10043-10050.
- Grokipedia. (n.d.). Pinner reaction.
- Various Authors. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
- ResearchGate. (n.d.). Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines via Three-Component Reaction of Imidates, Guanidines, and Amides or Aldehydes.
- Wikipedia. (n.d.). Pinner reaction.
- De Kimpe, N. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
- Čikotienė, I., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- De Kimpe, N. (2013). A Lewis acid-promoted Pinner reaction.
- University of South Florida. (n.d.).
Sources
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- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 9. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products from Ethyl 2-ethoxy-2-iminoacetate Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-ethoxy-2-iminoacetate hydrochloride. This versatile reagent is a cornerstone for the synthesis of a wide array of nitrogen-containing heterocycles, particularly pyrimidines and triazines. However, the inherent reactivity of the iminoester functionality and the polar, often basic, nature of the resulting products can present significant purification challenges.
This guide is structured in a question-and-answer format to directly address the common issues encountered during the workup and purification of reaction mixtures derived from this starting material. We will delve into the causality behind these challenges and provide field-proven, step-by-step protocols to help you achieve your target compound with the desired purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Workup & Initial Purification
Question 1: After my reaction, I have a persistent emulsion during aqueous workup. How can I break it?
Answer: Emulsion formation is a frequent issue, especially when your product is a basic heterocycle that can act as a surfactant. This is often exacerbated by fine particulate matter or viscous reaction mixtures.
Causality: The amphiphilic nature of certain heterocyclic products, possessing both polar (e.g., amine) and non-polar (e.g., aryl) functionalities, allows them to stabilize the interface between the aqueous and organic layers, preventing coalescence.
Troubleshooting Steps:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, reducing the solubility of your organic product and disrupting the emulsion.
-
Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel 10-15 times. This is often sufficient for extraction without creating a stable emulsion.
-
Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically separating the layers.
Preventative Measures:
-
During the reaction workup, ensure that any quenching or pH adjustment is done slowly and with efficient stirring to prevent the formation of fine precipitates that can stabilize emulsions.
-
Consider a "salting out" wash with brine as a standard step in your extraction protocol.
Question 2: I suspect my starting material, this compound, is hydrolyzing during the reaction or workup. What are the signs and how can I prevent this?
Answer: The iminoester and ester functionalities of the starting material are susceptible to hydrolysis, especially in the presence of water and acid or base.
Causality: The imine functionality can be hydrolyzed back to a ketone (in this case, an α-ketoester), and the ethyl ester can be saponified under basic conditions or hydrolyzed under acidic conditions. This leads to the formation of several potential impurities that can complicate purification.
Common Hydrolysis Byproducts:
| Impurity Name | Structure | Formation Condition |
| Ethyl 2-ethoxy-2-hydroxyacetate | EtO-CH(OH)-COOEt | Hydrolysis of the imine |
| Ethyl glyoxylate | OHC-COOEt | Further hydrolysis |
| Diethyl oxalate | EtOOC-COOEt | Present in some starting material sources |
Signs of Hydrolysis:
-
Appearance of new, more polar spots on your TLC plate.
-
Lower than expected yield of your desired product.
-
Difficulty in isolating the product due to the presence of highly polar, water-soluble impurities.
Preventative Measures:
-
Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Maintain the recommended reaction temperature to minimize side reactions.
-
pH Control during Workup: If an aqueous workup is necessary, perform it quickly and at a controlled pH. For basic products, a mildly basic wash (e.g., saturated sodium bicarbonate) is preferable to strong bases like NaOH, which can accelerate ester hydrolysis.[1]
Caption: Potential hydrolysis pathway of the starting material.
Section 2: Chromatographic Purification
Question 3: My heterocyclic product is highly polar and either streaks badly on silica gel or doesn't move from the baseline. What are my options?
Answer: This is a classic problem when purifying nitrogen-containing heterocycles. The basic nitrogen atoms interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and irreversible adsorption.
Causality: The lone pair on the nitrogen atom of your product forms a strong hydrogen bond or an acid-base interaction with the Si-OH groups of the silica gel. This causes the compound to "stick" to the stationary phase, resulting in tailing or complete retention.[2]
Troubleshooting & Optimization Workflow:
Caption: Decision workflow for purifying polar heterocycles.
Detailed Protocols:
-
Protocol 1: Normal-Phase Chromatography with a Basic Modifier
-
Solvent System: Start with a standard eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Modifier Addition: To the more polar solvent component (e.g., methanol), add 0.5-2% by volume of triethylamine or a 7N solution of ammonia in methanol.
-
TLC Analysis: Run a TLC plate with the modified eluent. You should observe a significant reduction in streaking and an increase in the Rf value of your compound.
-
Column Chromatography: Prepare your column and eluent with the same percentage of the basic modifier. This will neutralize the acidic sites on the silica gel, allowing for symmetrical peak elution.[3]
-
-
Protocol 2: Reversed-Phase Flash Chromatography This is often the method of choice for highly polar compounds.
-
Stationary Phase: Use a C18-functionalized silica gel column.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Acidic Modifier: To improve peak shape for basic analytes, add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and organic solvent components of your mobile phase.[3]
-
Gradient Elution: Start with a high percentage of the aqueous phase (e.g., 95% water) and gradually increase the percentage of the organic phase to elute your compound.
-
Sample Loading: Dissolve your crude sample in a minimal amount of a strong solvent like methanol or DMSO. For best results, "dry load" your sample by adsorbing it onto a small amount of C18 silica or Celite®, evaporating the solvent, and loading the resulting powder onto the column.[3]
-
-
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for very polar compounds that are not well-retained by reversed-phase chromatography.[4][5][6]
-
Stationary Phase: Use a polar stationary phase such as bare silica, diol, or amine-functionalized silica.
-
Mobile Phase: The mobile phase is highly organic (typically >70% acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Elution: In HILIC, the elution order is generally from least polar to most polar, as analytes partition into a water-enriched layer on the stationary phase surface. Elution is achieved by increasing the water content in the mobile phase.[6]
-
Section 3: Crystallization & Final Product Isolation
Question 4: My product "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solubility of your compound is exceeded, but the molecules do not have enough time or the proper orientation to form an ordered crystal lattice. This is common with polar compounds and when the solution is cooled too quickly.
Causality: The presence of impurities can inhibit crystal lattice formation. Additionally, a very high level of supersaturation, often caused by rapid cooling or solvent evaporation, can lead to the separation of a liquid phase (the "oil") instead of a solid phase.
Troubleshooting Crystallization:
| Technique | Description |
| Add More Solvent | Add a small amount of the hot solvent to re-dissolve the oil, then allow it to cool much more slowly.[7] |
| Scratch the Flask | Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth. |
| Seed Crystals | If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization. |
| Change Solvent System | Experiment with different solvents or a co-solvent system (a "good" solvent in which your compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimum of the "good" solvent and slowly add the "poor" solvent until the solution becomes cloudy, then heat to clarify and cool slowly.[8] |
Question 5: My final product is a hydrochloride salt, but it's difficult to handle and purify. Can I work with the free base?
Answer: Yes, and it is often advantageous to do so for purification. The free base is typically less polar and more soluble in common organic solvents than its hydrochloride salt, making it more amenable to standard chromatography and crystallization.
Protocol 4: Conversion of Hydrochloride Salt to Free Base for Purification
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of water or a water/methanol mixture.
-
Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring. Monitor the pH with pH paper and continue adding base until the solution is basic (pH 8-9). Avoid using strong bases like NaOH if your product contains a hydrolyzable ester group.[1]
-
Extraction: The free base will often precipitate as a solid or an oil. Extract the free base into an organic solvent like dichloromethane, ethyl acetate, or chloroform. Perform at least three extractions to ensure complete recovery.[9]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting free base using the appropriate chromatographic or crystallization techniques described above.
-
Salt Reformation (Optional): If the final product is required as the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a stoichiometric amount of a solution of HCl in ether or dioxane. The hydrochloride salt will typically precipitate and can be collected by filtration.
References
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Guo, Y., & Gaiki, S. (2011). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 841-858. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis of 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c][3][4][7]triazines and Study of Antiglycation Activity. Molecules, 27(19), 6527. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO Application Note. [Link]
-
Wikipedia. (2023). Hydrophilic interaction chromatography. Wikipedia. [Link]
-
Wikipedia. (2023). Acid–base extraction. Wikipedia. [Link]
-
Shishkina, I. V., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 76(10), 1234-1242. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]
-
Gibis, M., & Weiss, J. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of agricultural and food chemistry, 57(17), 7734–7740. [Link]
-
Phenomenex. (2022). Optimization Tips for HILIC Analysis of Basic Compounds (TN-1040). [Link]
-
R Discovery. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Technobis Crystallization Systems. (2023). Successfully preventing crystallization of parenteral formulations using solubility measurements. [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. [Link]
-
University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. [Link]
-
Tajparast, M., et al. (2023). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. [Link]
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- 8. Tips & Tricks [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Ethyl 2-ethoxy-2-iminoacetate hydrochloride Reaction Work-up
Welcome to the technical support center for the synthesis and purification of Ethyl 2-ethoxy-2-iminoacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the work-up procedure for this Pinner salt. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols based on established chemical principles.
I. Troubleshooting Guide
This section is dedicated to resolving the most frequent and challenging issues encountered during the work-up of this compound.
Question 1: My reaction mixture is a solid mass after the initial Pinner reaction. How do I proceed with the work-up?
Answer:
The formation of a solid mass is common in Pinner reactions, as the product, an imino ester hydrochloride salt, often precipitates from the anhydrous alcoholic solution.[1][2][3] The key is to handle this solid correctly to avoid decomposition and ensure efficient purification.
Underlying Cause: this compound has limited solubility in the typical reaction solvent (e.g., anhydrous ethanol or diethyl ether) at low temperatures, leading to its precipitation. This is, in fact, often a desired outcome as it can facilitate initial isolation from soluble impurities.
Optimized Protocol:
-
Initial Filtration: Do not attempt to dissolve the solid mass in the reaction vessel. Instead, filter the entire reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to isolate the crude Pinner salt. This is crucial to prevent hydrolysis from atmospheric moisture.
-
Washing: Wash the collected solid with a cold, anhydrous, non-polar solvent like diethyl ether or pentane. This step is critical for removing residual starting materials (ethyl cyanoformate) and any non-polar byproducts without dissolving the desired salt.
-
Drying: Dry the isolated solid thoroughly under high vacuum to remove all traces of solvent and residual HCl. Any remaining acid can promote unwanted side reactions during subsequent steps or storage.
Question 2: I'm observing significant ester byproduct formation (diethyl oxalate) during my work-up. What is causing this and how can I prevent it?
Answer:
The formation of diethyl oxalate is a classic sign of Pinner salt hydrolysis.[4][5] Imino esters are highly susceptible to reaction with water, especially under acidic conditions.
Causality:
The mechanism involves the protonation of the imino nitrogen, followed by the nucleophilic attack of water on the iminium carbon. The resulting intermediate readily eliminates ammonia (or its protonated form) to yield the corresponding ester.
Preventative Measures & Optimized Workflow:
-
Strict Anhydrous Conditions: The Pinner reaction and the initial work-up must be conducted under rigorously anhydrous conditions.[1][2][4] This includes using anhydrous solvents, drying the HCl gas bubbled through the reaction, and performing manipulations under an inert atmosphere.
-
Low-Temperature Processing: Imino ester hydrochlorides are thermodynamically unstable and can rearrange or decompose at higher temperatures.[2][5] It is imperative to maintain low temperatures (typically 0 to -10 °C) throughout the reaction and initial work-up.
-
Non-Aqueous Work-up: If at all possible, avoid aqueous washes in the initial stages. If an aqueous wash is necessary to remove water-soluble impurities, it should be performed rapidly at low temperatures with a saturated brine solution to minimize the partitioning of the product into the aqueous layer and reduce water activity.
Workflow Diagram: Minimizing Hydrolysis
Sources
Technical Support Center: Catalyst Selection for Ethyl 2-ethoxy-2-iminoacetate hydrochloride Mediated Cyclizations
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Ethyl 2-ethoxy-2-iminoacetate hydrochloride in cyclization reactions. This guide provides in-depth, experience-driven insights into catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cyclizations?
This compound is the Pinner salt derived from the reaction of ethyl cyanoformate with ethanol in the presence of hydrogen chloride.[1][2][3] It serves as a versatile electrophilic building block in organic synthesis. The iminoester functionality is highly reactive and, upon activation, readily participates in intramolecular cyclization reactions to form a variety of nitrogen-containing heterocycles, which are significant structural motifs in many biologically active compounds.[4][5]
Q2: What are the primary classes of catalysts for cyclizations mediated by this reagent?
The two main classes of catalysts employed for these transformations are Lewis acids and Brønsted acids .[6][7]
-
Lewis acids activate the iminoester by coordinating to the nitrogen or oxygen atoms, thereby increasing the electrophilicity of the imine carbon and facilitating nucleophilic attack.[6][8]
-
Brønsted acids protonate the imine nitrogen, which also enhances its electrophilicity and promotes the desired cyclization.[4][7][9]
The choice between a Lewis or Brønsted acid catalyst is often substrate-dependent and can influence reaction rates and selectivity.
Q3: How do I choose between a Lewis acid and a Brønsted acid catalyst for my specific substrate?
The selection of the appropriate catalyst class depends on the nature of the nucleophile and the overall substrate architecture.
-
Lewis acids are often preferred when the intramolecular nucleophile is less reactive. A wide range of inexpensive and commercially available Lewis acids can be effective, even at low catalyst loadings (≤ 1.0 mol %).[6] Examples include salts and complexes of metals like zinc (ZnCl₂), indium (InCl₃·4H₂O), and copper (Cu(OTf)₂).[6][8]
-
Brønsted acids are generally effective for substrates with more nucleophilic moieties. Common Brønsted acids used for such cyclizations include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), and phosphoric acids.[4][7]
A preliminary screening of a small panel of both Lewis and Brønsted acids is a highly recommended starting point for a new cyclization.
Troubleshooting Guide
Problem 1: Low to no conversion of the starting material.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to activate the iminoester for the specific intramolecular nucleophile.
-
Troubleshooting Step: If using a weak Lewis acid, consider screening stronger Lewis acids. Similarly, if a mild Brønsted acid is ineffective, a stronger one may be required.
-
-
Catalyst Inhibition: The substrate or impurities in the reaction mixture (e.g., water) may be coordinating with and deactivating the catalyst.
-
Suboptimal Temperature: The reaction may require thermal energy to overcome the activation barrier.
Problem 2: Formation of significant side products, such as the corresponding amide or ester.
Possible Causes & Solutions:
-
Hydrolysis of the Pinner Salt: The presence of trace amounts of water can lead to the hydrolysis of the iminoester to the corresponding ethyl ester.
-
Thermal Decomposition: Pinner salts can be thermally unstable and may rearrange to the corresponding N-alkyl amide, especially at elevated temperatures.[2][3]
-
Troubleshooting Step: If amide formation is observed, running the reaction at a lower temperature is advisable.[3] This may necessitate a more active catalyst or a longer reaction time.
-
Problem 3: Inconsistent reaction yields or rates.
Possible Causes & Solutions:
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction outcome. Insufficient loading may result in low conversion, while excessive loading can sometimes lead to undesired side reactions.[11]
-
Troubleshooting Step: Perform a catalyst loading optimization study, typically screening from 1 mol% to 20 mol%, to find the optimal balance between reaction rate and selectivity.
-
-
Solvent Effects: The solvent can play a crucial role in the reaction by influencing the solubility of the reactants and catalyst, as well as by stabilizing intermediates and transition states.[12][13]
-
Troubleshooting Step: Screen a range of anhydrous solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile, 1,4-dioxane). The optimal solvent can have a dramatic effect on the reaction's success.[12]
-
Data Presentation
Table 1: Common Catalysts for Iminoester-Mediated Cyclizations
| Catalyst Class | Examples | Typical Loading (mol%) | Key Considerations |
| Lewis Acids | ZnCl₂, InCl₃·4H₂O, BF₃·Et₂O, Cu(OTf)₂, Sc(OTf)₃ | 1 - 20 | Highly sensitive to moisture. A broad range of activities is available.[6][8] |
| Brønsted Acids | p-TsOH, CSA, Phosphoric Acids | 5 - 20 | Generally less sensitive to trace moisture than Lewis acids. Acidity can be tuned.[4][7] |
Experimental Protocols & Visualizations
General Experimental Protocol for Catalyst Screening
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 eq).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., dichloromethane).
-
Add the selected catalyst (e.g., ZnCl₂, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).
-
Upon completion, quench the reaction and proceed with the appropriate workup and purification.
Visualizing the Catalytic Cycle
The following diagram illustrates the general mechanism for a Lewis acid-catalyzed intramolecular cyclization.
Caption: Lewis acid-catalyzed cyclization workflow.
Troubleshooting Workflow
This diagram provides a logical decision-making process for troubleshooting common issues.
Caption: A decision tree for troubleshooting cyclizations.
References
-
Padwa, A., et al. (2008). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. National Institutes of Health. [Link]
-
Wang, Y., et al. (2023). Brønsted-Acid-Catalyzed In Situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic Compounds. Organic Letters, 25(32). [Link]
-
Li, Y., et al. (2020). Brønsted Acid Catalyzed Cyclization of Aminodiazoesters with Aldehydes to 3-Carboxylate-N-Heterocycles. Organic Letters, 22(15), 6031-6034. [Link]
-
Wang, Y., et al. (2023). Brønsted-Acid-Catalyzed In Situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic Compounds. Figshare. [Link]
- Not directly cited in the text, but relevant to imine cycliz
-
Padwa, A., et al. (2008). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. ResearchGate. [Link]
-
Ahamad, J., et al. (2023). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. National Institutes of Health. [Link]
-
Al-Tel, T. H., et al. (2016). Optimization of the cyclization reaction conditions. ResearchGate. [Link]
- Not directly cited in the text, but relevant to imine cycliz
-
PubChem. This compound. PubChem. [Link]
- Not directly cited in the text, but relevant to Pinner reaction mechanisms.
- Not directly cited in the text, but relevant to Lewis acid-catalyzed cycliz
-
Wikipedia. (2023). Pinner reaction. Wikipedia. [Link]
- Not directly cited in the text, but relevant to Pinner reaction protocols.
- Not directly cited in the text, but provides properties of the free base.
- Not directly cited in the text, but relevant to reaction optimiz
- Not directly cited in the text, but relevant to Brønsted acid c
- Not directly cited in the text, but provides properties of the free base.
- Not directly cited in the text, but relevant to rel
- Not directly cited in the text, but provides commercial inform
- Not directly cited in the text, but relevant to side reactions in rel
-
Rahman, P., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]
- Not directly cited in the text, but relevant to catalyst optimiz
-
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. [Link]
- Not directly cited in the text, but relevant to solvent-medi
- Not directly cited in the text, but provides commercial inform
- Not directly cited in the text, but provides data for a rel
- Not directly cited in the text, but relevant to related medi
- Not directly cited in the text, but provides data for a rel
Sources
- 1. This compound | C6H12ClNO3 | CID 12773119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brønsted Acid Catalyzed Cyclization of Aminodiazoesters with Aldehydes to 3-Carboxylate- N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. figshare.com [figshare.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. interesjournals.org [interesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
Validation & Comparative
A Tale of Two Synthons: A Comparative Guide to Ethyl 2-ethoxy-2-iminoacetate hydrochloride and Diethyl Malonate in Pyrimidine Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the ever-evolving landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone of pharmacologically active molecules. From antiviral agents to anticancer drugs, the efficient construction of this privileged heterocycle is of paramount importance. The choice of starting materials profoundly influences the synthetic strategy, yield, and accessibility of diverse substitution patterns. This guide provides an in-depth, comparative analysis of two key reagents in pyrimidine synthesis: the classical C-C-C synthon, diethyl malonate , and the versatile C-N synthon precursor, Ethyl 2-ethoxy-2-iminoacetate hydrochloride .
At a Glance: Key Differences in Synthetic Approach
| Feature | This compound | Diethyl Malonate |
| Synthon Type | Primarily a precursor to a C-N synthon (O-ethylisourea) | Classical C-C-C synthon (1,3-dicarbonyl) |
| Typical Reaction | Pinner reaction to form an imidate, then condensation | Claisen or Knoevenagel condensation |
| Common Partners | Malonic acid esters | Urea, thiourea, amidines, guanidine |
| Primary Product Class | 2-alkoxypyrimidines | Barbiturates, thiobarbiturates, general pyrimidines |
| Reaction Complexity | Often involves in situ formation of the reactive species | Generally a direct one-pot condensation |
The Workhorse: Diethyl Malonate in Classical Pyrimidine Synthesis
Diethyl malonate is a widely employed and well-understood building block for pyrimidine ring formation. Its activated methylene group, flanked by two electron-withdrawing ester functionalities, readily undergoes deprotonation to form a nucleophilic enolate. This enolate is the key intermediate in the classical condensation reactions with N-C-N synthons such as urea, thiourea, and amidines.
The Mechanism: A Condensation-Cyclization Cascade
The most illustrative example of diethyl malonate's utility is the synthesis of barbituric acid and its derivatives. The reaction proceeds via a base-catalyzed Claisen-type condensation between diethyl malonate and urea.
Caption: Mechanism of Barbituric Acid Synthesis from Diethyl Malonate and Urea.
This approach is robust, high-yielding, and has been a staple in organic synthesis for over a century. The resulting pyrimidine ring is typically substituted at the 2, 4, and 6 positions, with the substituents largely dictated by the choice of the malonate and the N-C-N component.
Experimental Protocol: Synthesis of Barbituric Acid[1][2]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
Urea
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium (11.5 g, 0.5 mol) in absolute ethanol (250 mL).
-
To the resulting sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mol).
-
In a separate beaker, dissolve urea (30 g, 0.5 mol) in hot absolute ethanol (250 mL, ~70 °C) and add this solution to the flask.
-
Reflux the mixture for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.
-
After cooling, add 500 mL of hot water (50 °C) to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid until acidic to litmus paper.
-
Cool the solution in an ice bath to crystallize the product.
-
Collect the barbituric acid by vacuum filtration, wash with cold water, and dry.
Expected Yield: 46-50 g (72-78%)[1].
The Challenger: this compound - A Gateway to 2-Alkoxypyrimidines
This compound, an imidate salt, offers a different strategic approach to pyrimidine synthesis. While not a direct C-C-C synthon like diethyl malonate, it serves as a valuable precursor to O-ethylisourea, a key intermediate for introducing an ethoxy group at the 2-position of the pyrimidine ring.
The Mechanism: A Two-Stage Approach to Functionalized Pyrimidines
The synthesis of 2-ethoxy-4,6-dihydroxypyrimidine serves as an excellent example of the synthetic utility of this reagent class. The process involves the in situ formation of O-ethylisourea from its salt, which then undergoes condensation with a malonic acid ester.
Caption: Proposed pathway for 2-alkoxypyrimidine synthesis.
This method is particularly advantageous for accessing pyrimidines with an alkoxy substituent at the 2-position, which can be a desirable feature in many biologically active compounds. This substituent is introduced directly from the starting imidate, offering a more convergent approach compared to post-synthetic modification of a pre-formed pyrimidine ring.
Experimental Protocol: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine (Adapted from Patent Literature)[3]
Materials:
-
O-ethylisourea salt (can be prepared from cyanamide and ethanol in the presence of acid)
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Mineral acid (for acidification)
Procedure:
-
A solution of O-ethylisourea salt in ethanol is reacted with a solution of sodium ethoxide in ethanol.
-
This mixture, containing the free O-ethylisourea, is then added to diethyl malonate.
-
The reaction mixture is heated to facilitate the condensation and cyclization.
-
After the reaction is complete, the resulting alkali salt of 2-ethoxy-4,6-dihydroxypyrimidine is acidified with a mineral acid to precipitate the final product.
-
The product is isolated by filtration, washed, and dried.
Performance Comparison and Experimental Insights
| Parameter | This compound | Diethyl Malonate |
| Versatility | More specialized for 2-alkoxypyrimidines. | Highly versatile for a wide range of pyrimidine derivatives. |
| Reaction Conditions | Can require in situ generation of the reactive species. | Generally straightforward, well-established conditions. |
| Yields | Good to high yields reported in patent literature for specific targets. | Consistently high yields for many classical syntheses. |
| Substrate Scope | Dependent on the availability of substituted imidates and malonates. | Broad substrate scope for both the malonate and N-C-N components. |
| Causality behind Choices | Chosen when a 2-alkoxy substituent is a key structural feature. | Preferred for its broad applicability and cost-effectiveness in accessing diverse pyrimidine cores. |
The choice between these two reagents is fundamentally a strategic one. For the synthesis of a broad array of pyrimidines, particularly those with hydrogen or an amino group at the 2-position, diethyl malonate remains the reagent of choice due to its simplicity, high yields, and extensive documentation in the scientific literature.
Conversely, when the target molecule specifically requires a 2-alkoxy substituent, the use of this compound (or related O-alkylisourea precursors) offers a more direct and efficient route. This approach avoids potentially harsh and low-yielding post-synthetic modification steps that would be necessary if starting from a pyrimidine synthesized via the diethyl malonate pathway.
Conclusion
Both this compound and diethyl malonate are valuable tools in the arsenal of the synthetic chemist for the construction of the pyrimidine ring. Diethyl malonate represents the classical, robust, and versatile approach, suitable for a wide range of applications. This compound, on the other hand, provides a more specialized and elegant solution for the synthesis of 2-alkoxypyrimidines, a class of compounds with significant therapeutic potential. The astute researcher will select the appropriate reagent based on the specific synthetic target and the desired substitution pattern, leveraging the unique reactivity of each of these foundational building blocks.
References
- Dickey, J. B.; Gray, A. R. Barbituric acid. Org. Synth.1943, 23, 6.
- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
- Pinner, A. Ueber die Einwirkung von Acetessigäther auf die Amidinen. Ber. Dtsch. Chem. Ges.1885, 18, 759-760.
- Brown, D. J. In The Pyrimidines; Taylor, E. C., Ed.; The Chemistry of Heterocyclic Compounds; Wiley: New York, 1962; Vol. 16.
- Lunt, E. In Comprehensive Organic Chemistry; Barton, D. H. R., Ollis, W. D., Eds.; Pergamon Press: Oxford, 1979; Vol. 4, p 493.
- Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts. US5463055A, issued October 31, 1995.
Sources
A Comparative Guide for Synthetic Chemists: Ethyl 2-ethoxy-2-iminoacetate Hydrochloride vs. β-Keto Esters in Heterocyclic Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a foundational building block is a critical decision that dictates the trajectory of a synthetic route. Among the myriad of options, Ethyl 2-ethoxy-2-iminoacetate hydrochloride and the broad class of β-keto esters stand out as versatile and powerful synthons, particularly in the construction of heterocyclic scaffolds—the very architecture of many pharmaceuticals. This guide provides an in-depth, objective comparison of these two reagent classes, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed decisions in their synthetic endeavors.
Foundational Chemistry: Structure and Synthesis
A molecule's reactivity is intrinsically linked to its structure. Understanding the synthesis and inherent electronic properties of these two reagent classes is the first step in appreciating their distinct synthetic utility.
This compound: The Pinner Salt
This compound is an imino ester salt, commonly referred to as a Pinner salt.[1][2][3] Its structure features a highly electrophilic carbon atom double-bonded to a protonated nitrogen, positioned adjacent to an ester carbonyl group. This arrangement makes it a potent electrophile, primed for reaction with a wide range of nucleophiles.
The synthesis of this compound is achieved through the classic Pinner reaction .[1][2][4] This acid-catalyzed reaction involves treating a nitrile (in this case, ethyl cyanoformate) with an alcohol (ethanol) under anhydrous conditions with a strong acid catalyst, typically dry hydrogen chloride gas.[1][3] The anhydrous conditions are crucial to prevent the hydrolysis of the Pinner salt intermediate back to a carboxylic ester.[1][5]
Caption: Synthesis via the Pinner Reaction.
β-Keto Esters: The Versatile Dicarbonyl
β-Keto esters are characterized by a ketone functional group located at the β-position relative to an ester group.[6][7] This 1,3-dicarbonyl arrangement results in a uniquely reactive molecule. The α-protons, situated between the two electron-withdrawing carbonyl groups, are significantly acidic, facilitating the formation of a resonance-stabilized enolate ion.[7] This enolate is a powerful carbon nucleophile, which is the cornerstone of the vast majority of β-keto ester reactions.[7]
The archetypal synthesis of β-keto esters is the Claisen condensation , a base-promoted reaction where two ester molecules condense to form a β-keto ester.[8][9][10][11] The reaction requires a stoichiometric amount of a non-nucleophilic base, such as sodium ethoxide, because the final deprotonation of the product β-keto ester is the thermodynamic driving force of the reaction.[8][12]
Caption: Synthesis via the Claisen Condensation.
A Head-to-Head Comparison of Reactivity
The fundamental difference in the reactivity of these two synthons lies in their primary mode of interaction: this compound acts as a potent electrophile , while β-keto esters primarily function through their nucleophilic enolate form.
| Feature | Ethyl 2-ethoxy-2-iminoacetate HCl | β-Keto Esters |
| Primary Reactive Site | Iminium Carbon (Electrophilic) | α-Carbon (Nucleophilic, via enolate) |
| Typical Reaction pH | Acidic to Neutral | Basic (for enolate formation) |
| Key Intermediate | Protonated Imidate | Resonance-Stabilized Enolate |
| Common Nucleophiles | N-based (amines, hydrazines, ureas) | C-based (itself), N-based (in multicomponent reactions) |
| Common Electrophiles | N/A (is the electrophile) | Aldehydes, Ketones, Alkyl Halides |
Mechanism of Action in Heterocycle Formation
This dichotomy in reactivity directly translates to distinct mechanistic pathways for forming heterocyclic rings.
This compound typically undergoes a [3+2] or [3+3] cyclocondensation reaction. The process is initiated by the attack of a dinucleophile (e.g., hydrazine, hydroxylamine, amidine) on the highly electrophilic iminium carbon. This is followed by an intramolecular cyclization where the second nucleophilic atom of the partner molecule attacks the ester carbonyl, leading to the expulsion of ethanol and formation of the heterocyclic ring.
Caption: General pathway for heterocycle synthesis.
β-Keto esters , in contrast, are central to many classic named reactions for heterocycle synthesis, such as the Hantzsch pyridine synthesis.[6][13][14][15] In this multicomponent reaction, the β-keto ester first forms an enamine with ammonia. A second equivalent of the β-keto ester undergoes a Knoevenagel condensation with an aldehyde. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine product.[13][16] The entire cascade is driven by the nucleophilicity of the enolate and enamine intermediates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 6. fiveable.me [fiveable.me]
- 7. fiveable.me [fiveable.me]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 16. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Triazine Synthesis: Comparing Reagent Efficacy and Yields
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and versatile applications.[1] The synthetic route chosen to construct this heterocycle can significantly impact reaction efficiency, yield, and overall sustainability. This guide provides an in-depth comparison of common reagents and methodologies for triazine synthesis, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
The Classical Approach: Nucleophilic Substitution of Cyanuric Chloride
The most traditional and widely used method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride.[2] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles.[2]
This method's primary advantage is the ready availability and low cost of cyanuric chloride. However, it often requires harsh reaction conditions, long reaction times, and can generate significant amounts of waste, particularly hydrochloric acid.
Typical Experimental Protocol (Stepwise Substitution):
-
Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF, or 1,4-dioxane).
-
Cool the mixture to 0-5 °C.
-
Add the first nucleophile dropwise while maintaining the low temperature to achieve monosubstitution.
-
Allow the reaction to warm to room temperature or apply gentle heating to introduce the second nucleophile for disubstitution.
-
For the final substitution, higher temperatures or the use of a catalyst may be necessary to replace the last, least reactive chlorine atom.[2]
-
Neutralize the generated HCl with a base (e.g., Na2CO3, K2CO3, or an organic base).
-
Isolate the product through filtration and purify by recrystallization or chromatography.
Cyclotrimerization of Nitriles: An Atom-Economical Route
The cyclotrimerization of nitriles offers a more atom-economical approach to symmetrical 2,4,6-trisubstituted-1,3,5-triazines. This method, however, traditionally requires harsh conditions, such as high temperatures and pressures, often resulting in only moderate yields.
Recent advancements have focused on milder and more efficient catalytic systems to promote this transformation.
Acid Catalysis
Trifluoromethanesulfonic acid has been shown to effectively catalyze the trimerization of both aliphatic and aromatic nitriles.[3] This method is particularly noteworthy as it allows for the trimerization of nitriles possessing an alpha-hydrogen, which is often challenging with other acid catalysts.[3]
Metal-Catalyzed Cyclotrimerization
Various metal catalysts, including iron, copper, and platinum, have been employed to facilitate the cyclotrimerization of nitriles under milder conditions. For instance, an iron-catalyzed cyclization of aldehydes with ammonium iodide as the nitrogen source provides a straightforward, one-pot synthesis of 2,4,6-triaryl-1,3,5-triazines with yields ranging from 18% to 72%.[4] Alumina-supported platinum nanoparticles have also been used for the acceptorless dehydrogenative one-pot synthesis of triazines from primary alcohols and amidines, achieving good to excellent yields (up to 93%).[5]
Modern Synthetic Strategies: Enhancing Yield and Sustainability
In recent years, a strong emphasis has been placed on developing greener and more efficient methods for triazine synthesis. These approaches often lead to significantly higher yields, shorter reaction times, and a reduced environmental footprint.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, and its application to triazine formation is no exception. The rapid heating induced by microwaves can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields compared to conventional heating.[6] This technique has been successfully applied to both the substitution of cyanuric chloride and the cyclotrimerization of nitriles.[7] For example, microwave-assisted synthesis of 2,4-diamino-1,3,5-triazines from cyanoguanidine and nitriles has been shown to be highly efficient. In some cases, yields can be as high as 88% in just 150 seconds.[7]
Sonochemistry: Ultrasound-Assisted Synthesis
Similar to microwave irradiation, the use of ultrasound (sonochemistry) can dramatically enhance reaction rates and yields. Ultrasonic irradiation has been shown to significantly shorten the reaction time for the synthesis of 1,3,5-triazine derivatives to as little as 5 minutes while maintaining high yields (>75%).[7] For the synthesis of N2,N4,N6-tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine, an 84% yield was achieved in 30-35 minutes under ultrasonic conditions, compared to a 69% yield after 5-6 hours of conventional reflux.[7]
Flow Chemistry
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety.[8][9] These benefits can translate to higher yields and selectivity.[8][10] A modular photochemical flow synthesis has been developed for aryl triazines, demonstrating the potential of this technology for efficient and scalable production.[11]
Yield Comparison of Different Synthetic Methods
The following table summarizes the reported yields for various triazine synthesis methodologies. It is important to note that direct comparisons can be challenging due to the wide variety of substrates and specific reaction conditions reported in the literature.
| Synthetic Method | Starting Materials | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |
| Classical Methods | |||||
| Nucleophilic Substitution | Cyanuric Chloride, Nucleophiles | Stepwise, varying temperatures | 44 - 98 | Hours to days | [2] |
| Pinner Synthesis | Aryl Amidines, Phosgene | Not specified | Moderate | Not specified | [12] |
| From Biguanides | Biguanide hydrochloride, Esters | NaOMe, Methanol, Reflux | Low to Moderate | 4 hours | [13] |
| Catalytic Cyclotrimerization | |||||
| From Aldehydes & NH4I | Benzaldehyde, NH4I | FeCl₃, Toluene, 130°C | up to 72 | Not specified | [4][14] |
| From Alcohols & Amidines | Primary Alcohols, Amidines | Pt/Al₂O₃ nanoparticles | up to 93 | Not specified | [5][14] |
| Modern & Green Methods | |||||
| Microwave-Assisted | 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, Amines | Na₂CO₃, TBAB, DMF, 150°C, 50W | 54 - 87 | 150 seconds | [7] |
| Microwave-Assisted | Metformin, Benzotriazole Chemistry | Microwave irradiation | 83 - 88 | Short | [15] |
| Sonochemical | Melamine, Formaldehyde, 2-Aminopyridine | Ultrasonication, Ethanol, RT | 84 | 30-35 minutes | [7] |
| Sonochemical | 4,6-disubstituted-1,3,5-triazine hydrazone synthesis | Ultrasonic irradiation, 40°C | up to 96 | 30-60 minutes | [7] |
| Flow Chemistry | Benzyne precursors, Secondary amines | Photochemical flow, 365 nm LED | Good | 3 minutes residence | [11][16] |
Experimental Protocols
Microwave-Assisted Synthesis of 2,4-diamino-1,3,5-triazines[1]
-
A mixture of cyanoguanidine and the corresponding nitrile is placed in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature and power for a short duration (e.g., 150-195 °C for minutes).
-
After cooling, the solid product is typically washed with a suitable solvent (e.g., ethanol) and dried to afford the pure 2,4-diamino-1,3,5-triazine.
Sonochemical Synthesis of N²,N⁴,N⁶-tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine[8]
-
A mixture of melamine, formaldehyde, and 2-aminopyridine in a 1:3:3 molar ratio is suspended in ethanol.
-
The mixture is subjected to ultrasonic irradiation at room temperature for 30-35 minutes.
-
The resulting solid product is filtered, washed with ethanol, and dried.
Visualizing the Synthetic Landscape
The choice of synthetic strategy often depends on the desired substitution pattern of the triazine ring. The following diagram illustrates the general approaches to symmetrical and unsymmetrical triazines.
Caption: General synthetic pathways to symmetrical and unsymmetrical 1,3,5-triazines.
The following workflow outlines a decision-making process for selecting a suitable synthetic method, considering factors such as desired substitution, available equipment, and green chemistry principles.
Caption: Decision workflow for selecting a triazine synthesis method.
Conclusion
The synthesis of 1,3,5-triazines has evolved significantly from classical, often harsh, methodologies to modern, highly efficient, and sustainable practices. While the traditional nucleophilic substitution of cyanuric chloride remains a viable option for producing unsymmetrical triazines, catalytic cyclotrimerization of nitriles offers a more atom-economical route to symmetrical analogs.
For researchers seeking to improve yields, reduce reaction times, and adhere to the principles of green chemistry, microwave-assisted and sonochemical methods present compelling alternatives. Furthermore, the emergence of flow chemistry provides a promising avenue for the safe and scalable production of these valuable heterocyclic compounds. The choice of the most appropriate reagent and methodology will ultimately depend on the specific target molecule, available resources, and the desired balance between cost, efficiency, and environmental impact.
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A Comparative Guide to the Strategic Advantages of Ethyl 2-Ethoxy-2-iminoacetate Hydrochloride in Modern Heterocyclic Synthesis
In the landscape of modern drug discovery and materials science, the efficient construction of heterocyclic scaffolds remains a cornerstone of synthetic chemistry. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of versatile and efficient building blocks is of paramount importance. Among these, Ethyl 2-ethoxy-2-iminoacetate hydrochloride has emerged as a reagent of significant interest, offering a unique combination of reactivity and stability that streamlines the synthesis of diverse heterocyclic systems.
This guide provides an in-depth, objective comparison of this compound against alternative synthetic precursors. We will explore the causality behind its advantages, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a clear understanding of its strategic value in the synthesis of key heterocycles such as pyrimidines, imidazoles, and triazines.
The Core Advantage: A Hub of Tunable Reactivity
The primary advantage of this compound lies in its molecular architecture. The molecule contains two key functional groups—an imino group and an ester group—attached to the same carbon atom. The imine nitrogen provides a nucleophilic center, while the adjacent carbonyl and ethoxy groups act as electrophilic sites. The hydrochloride salt form ensures stability for storage and handling, with the active free base readily generated in situ under mild basic conditions. This dual reactivity, housed within a simple and accessible precursor, allows for a variety of cyclization strategies that are often more direct and efficient than traditional methods.
Comparative Performance in Pyrimidine Synthesis
Pyrimidines are a critical class of heterocycles, forming the backbone of nucleobases and a wide array of therapeutic agents.[1][2][3] Traditional pyrimidine synthesis, such as the widely used Biginelli reaction, often involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea. While effective, these methods can sometimes require harsh conditions and result in moderate yields, particularly with complex substrates.
This compound offers a more streamlined approach. Its reaction with amidines, ureas, or guanidines provides direct access to functionalized pyrimidine rings under milder conditions.
Table 1: Comparison of Reagents in Pyrimidine Synthesis
| Feature | Ethyl 2-ethoxy-2-iminoacetate HCl | β-Dicarbonyl Compounds (e.g., Ethyl Acetoacetate) |
| Reaction Type | [2+4] Cyclocondensation | Multi-component condensation (e.g., Biginelli) |
| Key Fragments | N-C-N fragment from reagent | C-C-C fragment from reagent |
| Reaction Conditions | Often milder, base-mediated | Can require strong acid catalysts and higher temperatures |
| Substrate Scope | Versatile with various amidines and ureas | Broad, but can be limited by sterics on the aldehyde |
| Byproducts | Ethanol, Water | Primarily Water |
| Overall Yield | Generally good to excellent | Variable, often moderate to good |
Experimental Protocol: Synthesis of a Substituted Pyrimidinone
-
Reagent Preparation: In a round-bottom flask, suspend this compound (1.0 eq) and the desired amidine hydrochloride (1.0 eq) in anhydrous ethanol.
-
Base Addition: To the stirred suspension, add a mild base such as triethylamine (2.2 eq) dropwise at room temperature. The use of a non-nucleophilic organic base is critical to prevent unwanted side reactions with the ester functionality.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the target pyrimidine derivative.
Streamlining Imidazole Synthesis
Imidazoles are another class of heterocycles with immense biological significance, found in natural products and blockbuster drugs like cimetidine and losartan.[4][5] Classical syntheses, such as the Debus synthesis, involve the reaction of a dicarbonyl compound, an aldehyde, and ammonia, often requiring high temperatures.[4][5] More modern approaches may involve the functionalization of pre-existing imidazole rings, which can be a lengthy process.[6][7]
This compound provides a convergent and efficient route. Its reaction with α-amino ketones or related synthons allows for the rapid construction of highly substituted imidazoles in a single step.
Workflow for Heterocycle Synthesis
The following diagram illustrates the general workflow, highlighting the central role of the iminoacetate as a versatile precursor.
Caption: General workflow for heterocyclic synthesis.
Advantages in Triazine Synthesis
Triazines are nitrogen-rich heterocycles with applications ranging from herbicides to pharmaceuticals.[8] Their synthesis can be challenging, often requiring multi-step procedures or the use of hazardous reagents. For instance, the reaction of biguanides with esters can be used, but the substrate scope may be limited.
This compound offers a significant advantage by reacting with hydrazine derivatives to form functionalized 1,2,4-triazines. This method is often characterized by its operational simplicity and the ability to introduce diverse substituents onto the triazine core. The reaction proceeds via a cyclocondensation mechanism, where the nucleophilic hydrazino group attacks the electrophilic centers of the iminoacetate.[9][10][11]
Table 2: Comparison of Reagents in 1,2,4-Triazine Synthesis
| Feature | Ethyl 2-ethoxy-2-iminoacetate HCl | Dicarbonyl Compounds + Hydrazine |
| Regiocontrol | Predictable, based on the reagent's structure | Can lead to mixtures of isomers |
| Functional Group Tolerance | Good, compatible with various ester and amide groups | Can be limited by the reactivity of the dicarbonyl |
| Reaction Conditions | Typically reflux in an alcoholic solvent | Often requires acidic or basic catalysis |
| Atom Economy | High, with minimal byproducts | Can be lower depending on the specific pathway |
Comparative Synthesis Pathways
The diagram below contrasts the direct, one-pot synthesis enabled by this compound with a more traditional, multi-step alternative for constructing a functionalized heterocycle.
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A Comparative Guide to Alternatives for Ethyl 2-Ethoxy-2-iminoacetate Hydrochloride in Pyrimidine Ring Formation
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the core structure of a vast array of biologically significant molecules.[1][2][3] From the nucleobases uracil, thymine, and cytosine, which constitute the very alphabet of our genetic code, to a multitude of approved pharmaceuticals and agrochemicals, the pyrimidine scaffold is indispensable.[4][5] Consequently, the efficient and versatile synthesis of substituted pyrimidines remains a paramount objective for researchers in drug discovery and development. A key step in many pyrimidine syntheses is the introduction of the C2-N3 amidine fragment. Ethyl 2-ethoxy-2-iminoacetate hydrochloride has long been a reliable reagent for this purpose, but the modern synthetic chemist's toolkit contains a diverse range of alternatives, each with its own distinct advantages and applications. This guide provides an in-depth comparison of these alternatives, supported by experimental data, to inform your selection of the optimal reagent for your specific synthetic challenge.
The Benchmark: this compound
Ethyl 2-ethoxy-2-iminoacetate, often used as its hydrochloride salt for improved stability, is a valuable C2 synthon. It reacts with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine ring. Its structure provides a pre-formed N=C-COOEt fragment, which can streamline certain synthetic routes. However, its availability, cost, and sometimes moderate yields have driven the exploration of more accessible and efficient alternatives.
Key Alternatives for Pyrimidine Ring Formation
A variety of reagents can serve as effective alternatives, primarily by providing the requisite N-C-N fragment to cyclize with a three-carbon component (e.g., a β-dicarbonyl compound). The most prominent and field-proven alternatives include Formamidine, Guanidine, S-Alkylisothioureas, and Dimethylformamide Dimethyl Acetal (DMF-DMA).
Formamidine, typically used as its more stable acetate salt, is an inexpensive and highly effective reagent for constructing the pyrimidine ring.[6][7] It is particularly useful in reactions with β-dicarbonyl compounds and α,β-unsaturated ketones.
-
Mechanism of Action: Formamidine provides the simplest N=CH-NH2 synthon. The reaction proceeds via a condensation mechanism with a 1,3-dielectrophile, followed by cyclization and aromatization (often through elimination of water).
-
Advantages:
-
Cost-Effective & Commercially Available: Formamidine acetate is significantly less expensive than many other synthons, making it ideal for large-scale synthesis.[6]
-
Operational Simplicity: Reactions are often operationally simple, requiring straightforward heating of the substrate with the reagent.[6]
-
High Efficiency: In many cases, it provides good to excellent yields.[6]
-
-
Limitations:
-
The free base is unstable; the acetate or hydrochloride salt is required. The acetate is often preferred as it is less hygroscopic than the hydrochloride.[7]
-
Reaction conditions can sometimes be harsh, requiring high temperatures.
-
Guanidine is a versatile and powerful building block for introducing a 2-amino group onto the pyrimidine ring, a common feature in many bioactive molecules.[8][9] It is almost exclusively used as its hydrochloride salt in these syntheses.
-
Mechanism of Action: Guanidine acts as a potent binucleophile. It condenses with 1,3-dicarbonyl compounds, leading directly to 2-aminopyrimidines. The reaction is a cornerstone of classic named reactions like the Biginelli reaction.[10]
-
Advantages:
-
Direct Route to 2-Aminopyrimidines: This is the most straightforward method for synthesizing this important class of pyrimidines.[8]
-
High Reactivity: Guanidine's high nucleophilicity often leads to high yields, with some reactions reporting yields between 40-85%.[9]
-
Wide Applicability: It is employed in a variety of multicomponent reactions, highlighting its versatility.[4][11]
-
-
Limitations:
-
The high basicity of free guanidine requires the use of its salt form (e.g., hydrochloride), which may necessitate specific pH control or the use of an additional base in the reaction.
-
Can participate in side reactions if other electrophilic sites are present in the substrate.
-
S-Alkylisothioureas, such as S-methylisothiourea, are excellent reagents for synthesizing 2-alkylthiopyrimidines.[12] These products are highly valuable intermediates, as the alkylthio group can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides) or oxidized to sulfones, allowing for extensive functionalization of the pyrimidine core.
-
Mechanism of Action: Similar to guanidine, S-alkylisothioureas condense with β-ketoesters or similar 1,3-dielectrophiles. The reaction provides a direct route to 4-pyrimidone-2-thioethers.[12][13]
-
Advantages:
-
Versatile Intermediate: The resulting 2-alkylthio group is a versatile handle for further chemical modification.[13]
-
Mild Reaction Conditions: Modern protocols often utilize mild base- and acid-mediated condensation, allowing for good functional group tolerance.[12]
-
Scalability: The methodology has been successfully applied to the large-scale synthesis of pharmaceutical intermediates, such as for the KRAS G12C inhibitor adagrasib.[12][13]
-
-
Limitations:
DMF-DMA is a highly reactive and versatile one-carbon synthon used in the synthesis of a wide range of heterocycles, including pyrimidines.[14][15][16][17] It typically reacts with active methylene compounds to form an enaminone intermediate, which then cyclizes with an amidine source.
-
Mechanism of Action: DMF-DMA acts as both a reagent and a dehydrating agent. It first condenses with a nucleophilic C-H bond (e.g., in a ketone or nitrile) to form a dimethylamino-vinyl intermediate. This activated intermediate then readily reacts with an N-nucleophile (like ammonia or an amidine) to build the pyrimidine ring.
-
Advantages:
-
High Reactivity: Often drives reactions to completion under mild conditions.[14]
-
Versatility: Can be used with a wide variety of substrates to create polysubstituted pyrimidines.[15][18]
-
Acts as a Water Scavenger: The byproduct, methanol and dimethylamine, are volatile and do not interfere with the reaction.
-
-
Limitations:
-
DMF-DMA is moisture-sensitive and must be handled under anhydrous conditions.
-
It is a more expensive reagent compared to formamidine or guanidine.
-
Quantitative Performance Comparison
The choice of reagent significantly impacts reaction outcomes. The following table summarizes representative data from the literature to provide a quantitative comparison. Note that yields are highly substrate-dependent, and direct comparisons should be made with caution.
| Reagent/Method | Key Reactants | Typical Conditions | Time | Yield (%) | Reference |
| Guanidine HCl | Aldehyde, β-Ketoester | Acid or Base catalyst, Reflux | 3-18 hrs | 40-85% | [9][10] |
| Formamidine Acetate | Ketone | n-Propanol, 100 °C | Varies | 50-90% | [6] |
| S-Alkylisothiourea | β-Ketoester | Base/Acid sequential, 50 °C | 3-5 hrs | Good to Excellent | [12][13] |
| DMF-DMA / NH₄OAc | Ketone | Solvent-free, NH₄I catalyst | Varies | Acceptable | [19] |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | HCl, Ethanol, Reflux | 1.5-3 hrs | ~60-70% | [4][20] |
| Microwave-Assisted | Chalcones, Guanidine HCl | Basic Medium | Minutes | Excellent | [4] |
Experimental Protocols
Protocol 1: Synthesis of a 4,5-Disubstituted Pyrimidine using Formamidine Acetate
This protocol is adapted from a procedure for the one-step synthesis of pyrimidines from ketones.[6]
Step-by-Step Methodology:
-
To a solution of the starting ketone (1.0 equiv.) in n-propanol (to achieve a 0.01 M concentration), add formamidine acetate (20.0 equiv.) at room temperature.
-
Heat the resulting suspension in an oil bath at 100 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and concentrate it in vacuo to remove the n-propanol.
-
Resuspend the residue in ethyl acetate and add triethylamine (60.0 equiv.) to neutralize the mixture.
-
Filter the suspension over a pad of silica gel to remove solid impurities, washing with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to yield the desired pyrimidine.
Protocol 2: One-Pot Synthesis of 4-Pyrimidone-2-thioether using S-Isopropylisothiourea
This protocol is based on a method for the convenient one-pot synthesis of 4-pyrimidone-2-thioethers.[12]
Step-by-Step Methodology:
-
Stage 1 (Condensation): To a solution of a β-ketoester (1.0 equiv.) and S-isopropylisothiouronium salt (1.1 equiv.) in 2-methyltetrahydrofuran (2-MeTHF), add N,N-diisopropylethylamine (DIPEA) (1.1 equiv.) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 18 hours.
-
Stage 2 (Cyclization): To the reaction mixture from Stage 1, add trifluoromethanesulfonic acid (TfOH) (1.0 equiv.) dropwise at 0 °C.
-
Heat the reaction mixture to 50 °C over 30 minutes and stir for an additional 3-5 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction, quench with a suitable aqueous solution (e.g., saturated NaHCO₃), and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue via column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The selection of a synthetic route often depends on the desired substitution pattern. The diagrams below illustrate the logical flow for accessing different pyrimidine cores based on the chosen C2-N synthon.
Caption: Generalized reaction pathway for pyrimidine formation.
Conclusion and Future Outlook
While this compound remains a viable reagent, the modern chemist has a wealth of robust and often more economical alternatives at their disposal.
-
For direct and cost-effective access to the core pyrimidine ring, Formamidine Acetate is an excellent choice, particularly for large-scale applications. [6]* When the target molecule requires a 2-amino substituent, Guanidine Hydrochloride is the most direct and efficient precursor. [8][9]* For syntheses requiring post-cyclization diversification, S-Alkylisothioureas provide a versatile 2-alkylthio handle that unlocks a wide range of subsequent functionalization chemistries. [12][13]* Finally, for complex substrates or when mild conditions are paramount, the high reactivity of DMF-DMA can be leveraged to construct highly substituted pyrimidine systems. [14][15] The continued development of novel synthetic methodologies, including microwave-assisted protocols and new catalyst systems, promises to further expand the toolkit for pyrimidine synthesis. [4][21]By understanding the distinct advantages and mechanistic nuances of each alternative, researchers can make more informed decisions, optimizing their synthetic routes for efficiency, cost, and versatility.
References
- Vertex AI Search. Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing.
- Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Journal of Molecular Evolution, 41(4), 485-490.
- Lin, Z. C., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods.
- Baran, P. S., & Sparling, B. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581-584.
- Vertex AI Search. DMF-DMA: Your Go-To Reagent for Heterocyclic Synthesis from China.
- ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine.
- Lin, Z. C., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. RSC Publishing.
- Taylor, E. C., & Sowinski, F. (1975). A Convenient Synthesis of Formamidine and Acetamidine Acetate. Journal of Organic Chemistry.
- Khan, I., & Ibrar, A. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry.
- Abu-Shanab, F., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry.
- Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry.
- BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.
- ResearchGate. (2007). Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles.
- ResearchGate. (2011). (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives.
- Organic Chemistry Portal. (2023). Pyrimidine synthesis.
- de la Torre, M. C., & García-Tellado, F. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180.
- D'hooghe, M., & De Kimpe, N. (2008). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Arkivoc, 2008(13), 1-13.
- Semantic Scholar. (n.d.). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method.
- Popova, E. A., et al. (2018). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 23(11), 2946.
- ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Hossan, A. S. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. International Journal of Molecular Sciences, 13(5), 6493-6504.
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A Comparative Guide to the Spectroscopic Analysis of Pyrimidines Synthesized from Ethyl 2-Ethoxy-2-iminoacetate Hydrochloride
Introduction: The Central Role of Pyrimidines and the Imperative of Structural Verification
Pyrimidine scaffolds are a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The precise arrangement of substituents on the pyrimidine ring is critical to its pharmacological function. Therefore, the unambiguous structural elucidation of newly synthesized pyrimidine derivatives is a paramount concern for researchers in the field.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and widely used technique for determining the molecular structure of these compounds in solution.[1] This guide provides an in-depth technical overview of the synthesis of pyrimidines commencing from ethyl 2-ethoxy-2-iminoacetate hydrochloride and a comprehensive comparison of their spectroscopic (¹H and ¹³C NMR) characteristics. We will delve into the causality behind experimental choices in the synthesis and provide detailed protocols for both the chemical synthesis and the subsequent NMR analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the synthesis and structural verification of this vital class of heterocyclic compounds.
Synthesis of 4-Hydroxypyrimidines: A Pinner-Type Approach
The synthesis of pyrimidines from this compound leverages a reaction analogous to the well-established Pinner synthesis. The Pinner reaction traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[1] These Pinner salts are valuable intermediates that can react with amines or ammonia to form amidines, or in this case, participate in cyclization reactions to form heterocyclic rings.
This compound is itself an imidate salt. Its reaction with an amidine provides the necessary fragments to construct the pyrimidine ring. Specifically, the imidate acts as a three-carbon synthon, while the amidine provides the N-C-N backbone. This approach offers a direct route to 2-substituted-4-hydroxypyrimidines.
Reaction Mechanism: A Stepwise Annulation
The reaction proceeds through a cyclocondensation mechanism. The initial step involves the reaction of the amidine with the carbonyl group of the ethyl 2-ethoxy-2-iminoacetate, followed by an intramolecular cyclization with the loss of ethanol and water to form the stable aromatic pyrimidine ring. The use of a basic catalyst, such as sodium methoxide, is crucial to deprotonate the amidine hydrochloride and facilitate its nucleophilic attack.
Caption: Generalized reaction mechanism for the synthesis of 2-substituted-4-hydroxypyrimidines.
Experimental Protocol: Synthesis of 2-Methyl-4-hydroxypyrimidine
This protocol provides a detailed procedure for the synthesis of 2-methyl-4-hydroxypyrimidine, a representative example of the reaction.
Materials:
-
This compound
-
Acetamidine hydrochloride
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous methanol with cooling to prepare a fresh solution of sodium methoxide.
-
Reaction Mixture: To the freshly prepared sodium methoxide solution, add acetamidine hydrochloride and stir until it dissolves.
-
Addition of Imidate: Slowly add a solution of this compound in anhydrous methanol to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Purification: To the residue, add water and adjust the pH to ~7 with dilute hydrochloric acid. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether.
-
Drying: Dry the product under vacuum to obtain 2-methyl-4-hydroxypyrimidine.
Comparative Synthesis Methods
While the Pinner-type synthesis from this compound is a direct route to 2-substituted-4-hydroxypyrimidines, other methods are widely employed for the synthesis of pyrimidine derivatives. A notable alternative is the Biginelli reaction .
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic conditions.[2][3][4] This method is renowned for its simplicity and the diversity of dihydropyrimidinones it can produce.
| Feature | Pinner-Type Synthesis | Biginelli Reaction |
| Starting Materials | Ethyl 2-ethoxy-2-iminoacetate HCl, Amidine HCl | Aldehyde, β-Ketoester, Urea/Thiourea |
| Key Intermediate | Imidate | N-Acyliminium ion |
| Catalyst | Base (e.g., NaOMe) | Acid (Brønsted or Lewis) |
| Product Scope | 2-Substituted-4-hydroxypyrimidines | Dihydropyrimidinones/thiones |
| Advantages | Direct route to 2-substituted pyrimidines | One-pot, high diversity, simple starting materials |
| Limitations | Requires pre-formed imidate and amidine | Primarily yields dihydropyrimidines |
Spectroscopic Analysis: ¹H and ¹³C NMR
The structural confirmation of the synthesized pyrimidines relies heavily on ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling patterns of the protons and carbons in the pyrimidine ring are highly sensitive to the nature and position of the substituents.
General Principles of NMR Interpretation for Pyrimidines
-
¹H NMR: The protons on the pyrimidine ring typically resonate in the aromatic region (δ 7.0-9.5 ppm). The electron-withdrawing nature of the two nitrogen atoms deshields the ring protons, causing them to appear at a higher chemical shift compared to benzene. The chemical shift of the proton at the C5 position is particularly sensitive to the substituents at the 2, 4, and 6 positions. Protons of substituents on the ring will appear in their characteristic regions.
-
¹³C NMR: The carbon atoms of the pyrimidine ring also exhibit characteristic chemical shifts, typically in the range of δ 140-170 ppm. The carbons directly attached to the nitrogen atoms (C2, C4, C6) are generally the most deshielded. The chemical shifts of the ring carbons are valuable for confirming the substitution pattern.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
Caption: A streamlined workflow for the NMR analysis of synthesized pyrimidine derivatives.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: DMSO-d₆
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0-12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Solvent: DMSO-d₆
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0-180 ppm
Comparative Spectroscopic Data
The following table provides a comparison of the expected ¹H and ¹³C NMR chemical shifts for 2-methyl-4-hydroxypyrimidine and a related structure, 2-phenyl-4-hydroxypyrimidine, which could be synthesized using the same methodology with benzamidine hydrochloride.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2-Methyl-4-hydroxypyrimidine | H5 | ~6.1 | C2 |
| H6 | ~7.8 | C4 | |
| CH₃ | ~2.3 | C5 | |
| OH | ~11.5 (broad) | C6 | |
| CH₃ | |||
| 2-Phenyl-4-hydroxypyrimidine | H5 | ~6.5 | C2 |
| H6 | ~8.0 | C4 | |
| Phenyl-H | ~7.4-8.1 | C5 | |
| OH | ~12.0 (broad) | C6 | |
| Phenyl-C |
Note: These are approximate chemical shifts and can vary depending on the solvent and concentration.
The data clearly illustrates the influence of the substituent at the 2-position on the chemical shifts of the pyrimidine ring protons and carbons. The electron-withdrawing phenyl group in 2-phenyl-4-hydroxypyrimidine causes a downfield shift of the H5 and H6 protons compared to the methyl-substituted analogue.
Conclusion: An Integrated Approach to Pyrimidine Synthesis and Characterization
The synthesis of pyrimidines from this compound offers a valuable and direct pathway to 2-substituted-4-hydroxypyrimidines. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for successful synthesis.
Complementary to the synthesis, a rigorous spectroscopic analysis, primarily through ¹H and ¹³C NMR, is indispensable for the unambiguous structural confirmation of the target molecules. By comparing the spectral data of newly synthesized compounds with known analogues and understanding the influence of various substituents on the chemical shifts, researchers can confidently elucidate the structures of novel pyrimidine derivatives. This integrated approach of synthesis and detailed spectroscopic characterization is fundamental to advancing the field of medicinal chemistry and the development of new therapeutic agents.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
- Gein, V. L., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
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A Comparative Guide to the Characterization of Triazines Synthesized via Ethyl 2-Ethoxy-2-iminoacetate Hydrochloride
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 1,2,4-triazine scaffold is of significant interest due to its diverse pharmacological activities. This guide provides an in-depth technical comparison of a proposed synthetic route to 1,2,4-triazines utilizing ethyl 2-ethoxy-2-iminoacetate hydrochloride, benchmarked against established methodologies. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and present a comprehensive characterization framework.
Introduction to 1,2,4-Triazines and their Synthesis
The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, forming the core of various therapeutic agents. The arrangement of nitrogen atoms in the ring imparts unique electronic properties, making these compounds valuable as anticancer, antiviral, and antimicrobial agents. The efficacy of a synthetic route to these molecules is paramount, influencing yield, purity, scalability, and the accessible chemical space for derivatization.
This guide introduces a synthetic pathway commencing with the readily available, yet underutilized, this compound. The central hypothesis is that this imidate can serve as a versatile precursor to an amidrazone intermediate, which can then be cyclized to afford a diverse range of 1,2,4-triazines.
Proposed Synthetic Route: A Mechanistic Perspective
The proposed synthesis is a two-step process, designed for modularity and efficiency. The causality behind this choice lies in the predictable reactivity of the starting materials, allowing for a controlled and high-yielding pathway.
Step 1: Amidrazone Formation. The synthesis initiates with the nucleophilic attack of hydrazine on the electrophilic carbon of the imidate, this compound. This reaction is expected to proceed smoothly to form the key intermediate, ethoxycarbonylformamidrazone. The choice of an imidate as a precursor is deliberate; they are generally more reactive towards nucleophiles than the corresponding amides, often leading to cleaner reactions and higher yields of the desired amidrazone.
Step 2: Cyclocondensation. The formed amidrazone is then subjected to a cyclocondensation reaction with a 1,2-dicarbonyl compound. This classic transformation is a robust and widely employed method for the construction of the 1,2,4-triazine ring.[1] The reaction proceeds through a series of condensation and dehydration steps, ultimately leading to the aromatic triazine core. The versatility of this step allows for the introduction of a wide range of substituents at the 5- and 6-positions of the triazine ring by simply varying the 1,2-dicarbonyl compound.
Comparative Analysis of Synthetic Methodologies
To objectively evaluate the proposed route, it is benchmarked against two well-established methods for 1,2,4-triazine synthesis: a one-pot synthesis from 1,2-dicarbonyl compounds and amides, and a microwave-assisted synthesis.
| Synthetic Route | Key Reactants | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Limitations |
| Proposed Route | This compound, Hydrazine, 1,2-Dicarbonyl Compound | 4 - 8 hours | Estimated 50-90% | Modular, potentially high yielding, utilizes a less common but accessible starting material. | Requires isolation of the amidrazone intermediate in a separate step. |
| One-Pot Synthesis | 1,2-Diketones, Amides, Hydrazine Hydrate | 3 - 6 hours | 44 - 78%[2] | Procedurally simple, avoids isolation of intermediates. | Can sometimes lead to mixtures of regioisomers with unsymmetrical diketones.[3] |
| Microwave-Assisted Synthesis | Aromatic/Heteroaromatic Methyl Ketones, I₂, Thiosemicarbazide, Hydrazine | 180 - 360 seconds (for key steps) | Moderate to Good[4] | Significantly reduced reaction times, often higher yields, and enhanced reaction control. | Requires specialized microwave equipment. |
Alternative Method 1: One-Pot Synthesis from 1,2-Dicarbonyls and Amides
This method is a cornerstone in 1,2,4-triazine synthesis due to its operational simplicity.[5] It involves the condensation of a 1,2-dicarbonyl compound with an amide in the presence of a base, followed by the addition of hydrazine hydrate to effect cyclization in a single reaction vessel.
The primary advantage of this approach is its efficiency, as it circumvents the need for isolating and purifying intermediates. However, a notable drawback is the potential for the formation of regioisomeric mixtures when unsymmetrical 1,2-dicarbonyl compounds are employed.[3]
Alternative Method 2: Microwave-Assisted Synthesis
The application of microwave irradiation has revolutionized many areas of organic synthesis, and the preparation of 1,2,4-triazines is no exception.[4] A notable example involves a one-pot, three-step metal-free annulation.[4] This process starts with the oxidation of an aromatic or heteroaromatic methyl ketone, followed by cyclization with thiosemicarbazide and subsequent nucleophilic substitution with hydrazine, all facilitated by microwave heating.
Proposed Synthesis of 3-Ethoxycarbonyl-5,6-diphenyl-1,2,4-triazine
Step 1: Synthesis of Ethoxycarbonylformamidrazone.
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Synthesis of 3-Ethoxycarbonyl-5,6-diphenyl-1,2,4-triazine.
-
Dissolve ethoxycarbonylformamidrazone (1.0 eq) and benzil (1.0 eq) in absolute ethanol.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC. [1]3. After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If no precipitate forms, evaporate the solvent and purify the residue by column chromatography on silica gel.
One-Pot Synthesis of 3,5,6-Triphenyl-1,2,4-triazine
[5]
-
To a stirred solution of sodium tert-butoxide (0.01 mol) in benzene, add benzamide (0.01 mol) followed by benzil (0.01 mol).
-
Continue stirring until a jelly-like mass is formed.
-
Add 10 mL of ethanol to dissolve the solid mass.
-
Add hydrazine hydrate (2 mL) and reflux the solution for 2.5 hours.
-
Evaporate the solvent under reduced pressure.
-
Pour the residue into water and extract with dichloromethane.
-
Wash the organic layer with sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to afford the product.
Microwave-Assisted Synthesis of 5-Aryl-3-hydrazinyl-1,2,4-triazines
[4]
-
In a microwave vial, combine the aromatic methyl ketone (1.0 eq), iodine (2.0 eq), and DMSO.
-
Irradiate the mixture in a microwave reactor at a set temperature until the starting material is consumed.
-
To the same vial, add thiosemicarbazide (1.2 eq) and potassium carbonate (2.0 eq).
-
Irradiate the mixture again under appropriate microwave conditions.
-
Finally, add hydrazine hydrate (5.0 eq) and irradiate for a final time.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Conclusion
The proposed synthetic route utilizing this compound presents a viable and potentially advantageous alternative for the synthesis of 1,2,4-triazines. Its modular nature allows for the facile introduction of diversity at the 3-, 5-, and 6-positions of the triazine core. While the one-pot and microwave-assisted methods offer their own distinct benefits in terms of procedural simplicity and reaction speed, respectively, the proposed method holds promise for controlled, high-yield synthesis. Further experimental validation is warranted to fully establish its efficacy and scope. The comprehensive characterization of the resulting triazines using a suite of spectroscopic techniques is essential to confirm their structures and purity, paving the way for their exploration in drug discovery and development.
References
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El-Shorbagi, A., & El-Gazzar, A. B. A. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7853. Available at: [Link]
-
Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87. Available at: [Link]
-
Radi, M., et al. (2024). A Microwave-Assisted One-Pot Three-Step Metal-Free [4+2] Annulation for the Sustainable Synthesis of Highly Substituted 1,2,4-Triazines. European Journal of Organic Chemistry. Available at: [Link]
-
Li, G., et al. (2015). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. PLoS ONE, 10(5), e0124111. Available at: [Link]
-
Saad, H. A., Youssef, M. M., & Mosselhi, M. A. (2011). Microwave assisted synthesis of some new fused 1,2,4-triazines bearing thiophene moieties with expected pharmacological activity. Molecules, 16(6), 4937–4957. Available at: [Link]
-
Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. Available at: [Link]
-
El-Sayed, W. A., et al. (2020). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. Journal of Organic and Pharmaceutical Chemistry, 12(1), 1-10. Available at: [Link]
-
International Journal of Innovative Research in Technology. (2023). Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. Available at: [Link]
-
Universitat de Barcelona. (n.d.). Chapter 3 – Structural characterization of triazines. Available at: [Link]
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A Senior Application Scientist's Guide to the Analytical Validation of Heterocyclic Products from Ethyl 2-ethoxy-2-iminoacetate Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Reagents such as "Ethyl 2-ethoxy-2-iminoacetate hydrochloride" serve as versatile building blocks for creating a diverse array of nitrogen-containing heterocycles, including triazines and triazoles, which are scaffolds of significant pharmacological interest. However, the synthetic prowess must be matched by rigorous analytical validation to ensure the integrity of scientific data and the quality of potential drug candidates.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of products arising from reactions with this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a self-validating framework for your analytical workflows.
The Crucial Role of Analytical Validation
Before delving into specific techniques, it is paramount to understand the "why" behind analytical validation. For professionals in drug development, this process is not merely a quality control step but a fundamental requirement for regulatory submissions. Authoritative bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that analytical procedures are suitable for their intended purpose.[1][2][3][4][5][6][7][8][9][10] The objective is to demonstrate reliability, consistency, and accuracy in the characterization of synthesized molecules.
An Overview of the Analytical Validation Workflow
A robust analytical validation strategy can be visualized as a multi-step process, beginning with the initial characterization of the synthesized product and culminating in a validated quantitative method for routine analysis.
Caption: A generalized workflow for the analytical validation of a newly synthesized compound.
Part 1: Unambiguous Structural Elucidation - A Tale of Two Techniques
The foundational step in validating a reaction product is confirming its chemical structure. For the heterocyclic products derived from this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unparalleled level of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in a molecule. For substituted triazines and triazoles, a suite of 1D and 2D NMR experiments is essential for unambiguous assignment.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Reveals the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.[11][12][13]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[11][12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is instrumental in connecting different fragments of the molecule.[11][12][13]
-
Expert Insight: For a substituted triazine, the HMBC experiment is particularly powerful for confirming the substitution pattern on the triazine ring by observing long-range correlations from the substituent's protons to the triazine ring carbons.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues that complement NMR data. The choice of ionization technique is crucial.
-
Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, giving a clear indication of the molecular weight. By increasing the fragmentor voltage in the mass spectrometer, controlled fragmentation can be induced to gain further structural information.[14]
The fragmentation patterns of triazoles and triazines can be complex but often reveal characteristic losses, such as the loss of N₂ or HCN from the heterocyclic ring.[14][15][16]
Synergy in Action: A Hypothetical Example
Consider the reaction of this compound with a substituted hydrazine to form a triazole.
-
MS (ESI): Would confirm the expected molecular weight of the product.
-
¹H and ¹³C NMR: Would show the signals for the substituent and the newly formed triazole ring.
-
HMBC: Would be the definitive experiment, showing correlations from the protons on the substituent to the carbons of the triazole ring, confirming the regiochemistry of the cyclization.
Part 2: Purity Determination and Quantification - A Comparative Guide to Chromatographic Techniques
Once the structure is confirmed, the focus shifts to assessing the purity of the synthesized product and developing a reliable method for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of pharmaceutical compounds due to its versatility and applicability to a wide range of analytes.[17] For the analysis of triazine and triazole products, reversed-phase HPLC is typically the method of choice.
Key Considerations for HPLC Method Development:
-
Column Chemistry: A C18 column is a robust starting point for many triazine and triazole derivatives.[17][18][19][20] For more polar compounds that are poorly retained on C18 columns, a phenyl- or cyano-bonded phase can offer alternative selectivity.[21] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful option for very polar analytes.[22]
-
Mobile Phase: A mixture of water or an aqueous buffer and an organic solvent (acetonitrile or methanol) is standard. The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds.[23][24]
-
Detector: A UV detector is commonly used, with the detection wavelength set at the absorbance maximum of the analyte for optimal sensitivity.[17][18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of GC with the detection power of MS. It is particularly well-suited for volatile and thermally stable compounds.
Applicability to Triazine/Triazole Products:
The suitability of GC-MS depends on the volatility of the synthesized product. While some smaller, less functionalized triazines may be amenable to GC analysis, many larger, more polar, or thermally labile drug-like molecules are not. Derivatization can sometimes be employed to increase volatility.
Head-to-Head Comparison: HPLC vs. GC-MS for Purity Analysis
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. |
| Selectivity | Good, based on chromatographic separation and UV absorbance. | Excellent, with mass spectrometric detection providing high specificity. |
| Sensitivity | Good, typically in the ng range. | Excellent, often in the pg to fg range. |
| Impurity Identification | Can suggest the presence of impurities, but requires further analysis (e.g., LC-MS) for identification. | Can provide tentative identification of impurities based on their mass spectra. |
| Ease of Use | Relatively straightforward for routine analysis. | Can be more complex, especially regarding sample introduction and method development. |
Senior Scientist's Recommendation: For the initial purity assessment and routine quality control of most triazine and triazole products from this compound reactions, HPLC is the more versatile and practical choice . GC-MS should be considered as a complementary technique, particularly for the identification of volatile impurities or when higher sensitivity is required.
Part 3: Formal Analytical Method Validation - Adhering to ICH Q2(R1)
Once a suitable quantitative method (typically HPLC) has been developed, it must be formally validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][3][6][8] The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials, degradation products).[1][8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.995 is generally expected.[1]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3]
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.[1][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[1][3]
A Visual Guide to the Interconnectivity of Validation Parameters
Caption: The interconnected nature of analytical method validation parameters as per ICH Q2(R1).
Detailed Experimental Protocols
Protocol 1: Structural Elucidation of a Substituted Triazine by NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish ¹H-¹H correlations.
-
Acquire an HSQC spectrum to correlate ¹H and ¹³C nuclei that are one bond apart.
-
Acquire an HMBC spectrum, optimizing the long-range coupling delay to observe 2- and 3-bond correlations. This is crucial for linking substituents to the triazine core.
-
-
Data Analysis:
-
Assign all ¹H and ¹³C signals based on chemical shifts, coupling patterns, and 2D correlations.
-
Use the HMBC data to confirm the connectivity of the entire molecule.
-
Protocol 2: HPLC Method Validation for Quantification of a Triazine Product
-
Specificity:
-
Inject solutions of the starting materials, known impurities, and a placebo (reaction solvent and reagents without starting materials).
-
Demonstrate that there are no interfering peaks at the retention time of the triazine product.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) to show that the method can separate the analyte from its degradation products.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the triazine product covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
-
-
Accuracy:
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of the triazine product to a placebo.
-
Analyze these samples in triplicate.
-
Calculate the percent recovery at each level. The recovery should typically be within 98.0% to 102.0%.
-
-
Precision (Repeatability):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze these samples and calculate the relative standard deviation (RSD) of the results. The RSD should typically be ≤ 2%.
-
-
Intermediate Precision:
-
Repeat the precision study on a different day with a different analyst and/or on a different instrument.
-
Compare the results from both studies to assess the variability.
-
-
LOD and LOQ:
-
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio approach (typically 3:1 for LOD and 10:1 for LOQ).
-
-
Robustness:
-
Introduce small, deliberate changes to the method parameters (e.g., ± 2% change in mobile phase organic content, ± 5°C change in column temperature, ± 0.2 unit change in mobile phase pH).
-
Analyze a sample under each of these modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).
-
Conclusion
The analytical validation of products from "this compound" reactions is a multi-faceted process that underpins the reliability and reproducibility of research and development in the pharmaceutical sciences. A thoughtful and systematic approach, combining the structural elucidation power of NMR and MS with the quantitative rigor of validated HPLC methods, is essential. By understanding the principles behind the analytical techniques and adhering to established regulatory guidelines, researchers can ensure the integrity of their data and build a solid foundation for the advancement of new chemical entities.
References
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ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]
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Taylor & Francis Online. (1991). Mass Spectra of Some 1,2,4-Triazoles. [Link]
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Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]
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Scribd. Analytical Procedures and Methods Validation - FDA. [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
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Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]
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ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]
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Slideshare. ICH Q2 Analytical Method Validation. [Link]
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ResearchGate. Mass Fragmentation pattern of Compound 4(b)(c)(d). [Link]
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Royal Society of Chemistry. (1972). Mass spectra of 1,2,3-triazoles. [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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MDPI. (2023). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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PubMed. (2000). Use of Solid-Phase Extraction and High-Performance Liquid Chromatography for the Determination of Triazine Residues in Water: Validation of the Method. [Link]
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ResearchGate. (2023). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. [Link]
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The Pharma Guide. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
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ResearchGate. (2005). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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ResearchGate. (2000). Use of Solid-Phase Extraction and High-Performance Liquid Chromatography for the Determination of Triazine Residues in Water: Validation of the Method. [Link]
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PubMed. (2007). Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product. [Link]
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PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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A Senior Application Scientist's Guide to Solvent System Efficacy in Reactions with Ethyl 2-ethoxy-2-iminoacetate hydrochloride
Introduction: The Versatility of Ethyl 2-ethoxy-2-iminoacetate hydrochloride in Synthesis
For researchers engaged in the synthesis of nitrogen-containing heterocycles and guanidinyl moieties, this compound stands as a valuable and reactive C2 synthon. Its dual electrophilic centers make it a versatile building block for constructing a variety of molecular scaffolds, particularly in the development of pharmaceutical candidates where the guanidine group is a key pharmacophore.[1] The efficacy of this reagent, however, is not solely dependent on its intrinsic reactivity but is profoundly influenced by the solvent system in which the reaction is conducted.
This guide provides an in-depth comparison of the performance of this compound in various common solvent systems. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind solvent choice, offering field-proven insights to help you optimize your synthetic outcomes. The content herein is grounded in established principles of physical organic chemistry and supported by experimental data from relevant literature to ensure scientific integrity and trustworthiness.
The Decisive Role of the Solvent: Mechanistic Considerations
The reaction of this compound with a nucleophile, such as a primary amine, proceeds through a nucleophilic addition-elimination pathway. The choice of solvent can dramatically influence the rate and outcome of this process by affecting several key factors:
-
Reagent Solubility: Ensuring both the iminoacetate salt and the amine nucleophile are adequately dissolved is the first prerequisite for a successful reaction.
-
Stabilization of Intermediates: The reaction proceeds through charged, tetrahedral intermediates. Polar solvents can stabilize these intermediates, lowering the activation energy and accelerating the reaction rate.[2]
-
Nucleophile Solvation: The reactivity of the amine nucleophile can be modulated by the solvent. Protic solvents (e.g., alcohols) can form hydrogen bonds with the amine, creating a "solvent cage" that can hinder its nucleophilicity.[3] Conversely, polar aprotic solvents (e.g., DMF, DMSO) solvate cations more effectively than anions, leaving the amine nucleophile "freer" and more reactive.[2]
-
Proton Transfer: As a hydrochloride salt, the reagent requires a base to liberate the free iminoacetate. The solvent can influence the efficacy of the added base and participate in proton transfer steps throughout the reaction mechanism.
The interplay of these factors determines the reaction kinetics and the final product yield and purity. A judicious selection of solvent is therefore a critical parameter for optimization.
Comparative Efficacy Analysis in Key Solvent Systems
To illustrate the impact of the solvent on reaction outcomes, we will consider a model reaction: the guanidinylation of benzylamine. While direct comparative studies for this specific transformation are not consolidated in a single source, the following table synthesizes expected performance based on documented reactions of similar formimidates and established principles of solvent effects.[4] The data presented serves as a robust guideline for solvent selection.
| Solvent System | Type | Dielectric Constant (ε) | Expected Reaction Time | Expected Yield (%) | Key Scientific Rationale & Observations |
| Dichloromethane (DCM) | Nonpolar Aprotic | 9.1 | 12 - 24 hours | 50 - 65% | Good solubility for many organic substrates but offers minimal stabilization of charged intermediates, leading to slower reaction rates. Best used when reactants are highly sensitive to more polar or protic environments. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 8 - 16 hours | 70 - 85% | Offers a good balance of solubility for the reagent and amine. Its moderate polarity stabilizes the transition state more effectively than DCM. A study on a similar formimidate showed high yields in dilute THF solution with a strong base.[4] |
| Ethanol (EtOH) | Polar Protic | 24.5 | 6 - 12 hours | 60 - 75% | Excellent solvent for the hydrochloride salt. However, as a protic solvent, it can solvate the amine nucleophile via hydrogen bonding, slightly reducing its reactivity. May also act as a competing nucleophile under certain conditions. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 4 - 8 hours | 75 - 90% | Its high polarity effectively stabilizes charged intermediates. As an aprotic solvent, it does not significantly hinder the nucleophilicity of the amine, often leading to faster rates and good yields. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 2 - 6 hours | 85 - 95% | A superior solvent for this class of reaction.[4] Its high dielectric constant provides excellent stabilization for the charged tetrahedral intermediate, significantly accelerating the reaction. Its high boiling point also allows for elevated reaction temperatures if required. |
Note: The expected yields and reaction times are estimates for a model reaction (e.g., with benzylamine) and will vary depending on the specific substrate, base, and temperature used.
Diagrammatic Representation of the Experimental Workflow
To provide a clear visual guide, the general experimental workflow for the guanidinylation reaction is outlined below using Graphviz.
Sources
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A Comparative Guide to the Structural Elucidation of Novel Heterocycles from Ethyl 2-ethoxy-2-iminoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery and development. Nitrogen-containing heterocycles, in particular, are privileged scaffolds found in a vast array of pharmaceuticals.[1][2][3] This guide provides an in-depth technical comparison of synthetic strategies for obtaining novel pyrimidine derivatives, focusing on the utility of Ethyl 2-ethoxy-2-iminoacetate hydrochloride as a versatile starting material. We will objectively compare its performance against established methodologies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Introduction to this compound: A Versatile Building Block
This compound, an imidate salt, is a highly reactive and versatile precursor for the synthesis of various nitrogen-containing heterocycles.[4][5] Its utility stems from the presence of two electrophilic carbon atoms and a nucleophilic nitrogen atom, allowing for diverse cyclization strategies. This guide will focus on its application in the synthesis of 2-ethoxy-4-hydroxy-6-methylpyrimidine, a valuable scaffold in medicinal chemistry.
The Pinner-type Cyclization: A Direct Route to Substituted Pyrimidines
The Pinner reaction and its variations have long been a staple in heterocyclic synthesis for the conversion of nitriles into imidates, which can then be cyclized with suitable binucleophiles.[2][6] In the case of this compound, the imidate functionality is pre-formed, offering a more direct entry into pyrimidine synthesis.
Proposed Synthesis of 2-ethoxy-4-hydroxy-6-methylpyrimidine
A plausible and efficient route to 2-ethoxy-4-hydroxy-6-methylpyrimidine involves the condensation of this compound with an active methylene compound, such as ethyl acetoacetate, in the presence of a base. This reaction is analogous to the well-established synthesis of pyrimidines from O-alkylisoureas and β-dicarbonyl compounds.[1][7]
Reaction Scheme:
Caption: Proposed synthesis of 2-ethoxy-4-hydroxy-6-methylpyrimidine.
Experimental Protocol:
-
Preparation of the Reaction Mixture: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add this compound (1.0 equivalent) at 0 °C.
-
Addition of β-Dicarbonyl: Slowly add ethyl acetoacetate (1.0 equivalent) to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Comparative Analysis of Synthetic Methodologies
To provide a comprehensive overview, we will compare the proposed Pinner-type synthesis with two established methods for the synthesis of similar pyrimidine scaffolds: the Biginelli reaction and a multi-step synthesis involving thiourea.
| Method | Starting Materials | Key Reagents | Reaction Time | Reported Yield (%) | Advantages | Disadvantages |
| Pinner-type Synthesis | Ethyl 2-ethoxy-2-iminoacetate HCl, Ethyl acetoacetate | Sodium Ethoxide | 12-24 hours | (Predicted) >70% | Direct, one-pot synthesis of 2-alkoxypyrimidines. | Requires anhydrous conditions. |
| Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea | Acid catalyst (e.g., HCl) | 1.5-3 hours | ~60-70%[7][8] | One-pot, multi-component reaction. | Often requires harsh conditions and can have lower yields.[9] |
| Thiourea Condensation & Desulfurization | Ethyl acetoacetate, Thiourea, Raney Nickel | Base, Raney Nickel | Multi-step | ~60-80% (overall)[10] | Good yields, well-established. | Multi-step process, use of hazardous Raney Nickel. |
In-Depth Look at Alternative Syntheses
The Biginelli Reaction: A Classic Multicomponent Approach
The Biginelli reaction is a one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea.[7][9] While a powerful tool, the direct synthesis of 2-alkoxypyrimidines is not straightforward and often requires subsequent modification.
Workflow for a Typical Biginelli Reaction:
Caption: General workflow for the Biginelli reaction.
Synthesis via Thiourea and Desulfurization
A common route to 4-hydroxy-6-methylpyrimidine involves the condensation of ethyl acetoacetate with thiourea, followed by desulfurization using Raney nickel.[10] While effective, this multi-step process and the use of hazardous reagents present notable drawbacks. The introduction of the 2-ethoxy group would require an additional etherification step.
Structural Elucidation of the Synthesized Heterocycle
The definitive confirmation of the structure of the synthesized 2-ethoxy-4-hydroxy-6-methylpyrimidine would be achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide crucial information about the proton and carbon environments, confirming the connectivity of the atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass of the compound, confirming its molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.
-
Single-Crystal X-ray Diffraction: This technique provides the unambiguous three-dimensional structure of the molecule, confirming the atom connectivity and stereochemistry.[6]
Conclusion: The Advantage of this compound
This comparative guide highlights the potential of this compound as a highly efficient and direct precursor for the synthesis of 2-ethoxypyrimidine derivatives. The proposed Pinner-type cyclization offers a streamlined, one-pot approach that avoids the harsh conditions of the Biginelli reaction and the multi-step, hazardous nature of the thiourea-based synthesis. For researchers and drug development professionals, the use of this versatile building block can significantly expedite the synthesis of novel heterocyclic scaffolds, accelerating the discovery of new therapeutic agents.
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Organic Chemistry Portal. Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. [Link]
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Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [Link]
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Organic Chemistry Portal. Synthesis of Densely Substituted Pyrimidine Derivatives. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-ethoxy-2-iminoacetate hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 2-ethoxy-2-iminoacetate hydrochloride (CAS No. 55149-83-2) demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: The Foundation of Laboratory Safety
Before handling any chemical, a thorough hazard assessment is paramount.[1][2] this compound and its parent compound are classified with specific risks that directly inform our PPE choices. While the toxicological properties of the hydrochloride salt are not exhaustively investigated, data from the parent compound and related esters provide a strong basis for a cautious approach.[3]
The primary recognized hazards are summarized below:
| Hazard Class | GHS Classification & Signal Word | Potential Effects & Safety Implications |
| Acute Toxicity, Oral | H302: Harmful if swallowed[4] | Signal Word: Warning [5]. Ingestion can lead to adverse health effects. This underscores the importance of preventing hand-to-mouth contamination through proper glove use and hygiene.[6] |
| Irritation | Primary Hazard: Irritant[4] | The compound may cause irritation upon contact with skin and eyes. Direct contact must be avoided. |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure[3] | Inhalation of dust or aerosols may irritate the respiratory tract, causing symptoms like coughing.[3][7] This necessitates the use of engineering controls or respiratory protection. |
It is a critical standard of practice to treat chemicals with incompletely characterized toxicological profiles with a higher degree of caution.[3] Therefore, the following PPE recommendations are designed to provide robust protection.
Core PPE Requirements for Standard Handling
For any work involving this compound, a baseline of PPE is non-negotiable. This standard ensemble protects against unforeseen splashes, spills, and incidental contact.[2]
-
Eye and Face Protection:
-
Requirement: Safety goggles with side-shields that form a seal around the eyes are mandatory.[8][9] Standard safety glasses are insufficient as they do not protect from splashes originating from the side.[10]
-
Rationale: This chemical is an irritant.[4] A direct splash to the eyes could cause significant injury. In situations with a higher risk of splashing, such as when transferring larger volumes or working with solutions under pressure, a full face shield should be worn in addition to safety goggles.[8][10]
-
-
Hand Protection:
-
Requirement: Chemical-resistant nitrile or neoprene gloves are the recommended standard.[11] Gloves should be inspected for any signs of degradation or punctures before each use.[6]
-
Rationale: To prevent skin contact with this irritant, gloves are essential.[12] Since solvents may be used to make solutions, the chosen glove material must be resistant to both the solid reagent and any solvents used. It is advisable to double-glove when handling highly concentrated solutions or during procedures with a higher risk of contamination.[2] Always remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.
-
-
Body Protection:
-
Requirement: A fully fastened, long-sleeved laboratory coat is required.[9]
-
Rationale: A lab coat provides a removable barrier to protect skin and personal clothing from minor spills and contamination.[9] For tasks with a significant splash potential, a chemically resistant apron worn over the lab coat offers an additional layer of protection.[10]
-
-
Foot Protection:
-
Requirement: Closed-toe shoes constructed of a durable material are mandatory in any laboratory setting.
-
Rationale: This protects the feet from spills and falling objects, such as a dropped container of the chemical.
-
Operational Plans: Scenario-Based PPE Selection
The level of required PPE must be adapted to the specific task and its associated risks. A static, one-size-fits-all approach is inadequate. The following table provides procedural guidance for common laboratory operations.
| Scenario | Minimum Required PPE | Rationale & Key Considerations |
| Weighing the Solid Compound | Safety Goggles, Nitrile Gloves, Lab Coat, N95 Respirator (if not in a fume hood) | The primary risk is the generation and inhalation of fine dust particles, which can cause respiratory irritation.[3] Weighing should ideally be performed within a chemical fume hood or a ventilated balance enclosure to minimize exposure.[10] If this is not possible, an N95 respirator is necessary to protect against airborne particulates.[11] |
| Preparing Stock Solutions | Safety Goggles (Face Shield recommended), Nitrile Gloves, Lab Coat | The risk of splashing is elevated when transferring the solid to a flask and adding solvent. A face shield provides broader protection.[8] This task should always be performed inside a chemical fume hood to control potential vapor or aerosol exposure.[13][14] |
| Low-Volume Transfers (<10 mL) | Safety Goggles, Nitrile Gloves, Lab Coat | Standard handling precautions are generally sufficient for transferring small volumes of solutions, assuming the work is conducted in a well-ventilated area or fume hood. |
| Accidental Spill Cleanup | Safety Goggles and Face Shield, Double Nitrile Gloves, Lab Coat (or chemical-resistant suit for large spills), Respirator (as needed) | Spill response requires an elevated level of protection. The specific respirator type (e.g., cartridge for vapors) depends on the spill's nature (solid vs. liquid) and the ventilation.[11] Ensure you have a spill kit with appropriate absorbent materials readily available. |
Visualizing the PPE Selection Process
To ensure a logical and consistent approach to safety, the following workflow diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: A decision workflow for selecting appropriate PPE.
Disposal and Decontamination Protocols
Proper disposal of contaminated materials is as crucial as the handling itself.
-
Solid Waste: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound must be considered contaminated.
-
Place all used items in a designated, sealed, and clearly labeled hazardous waste container.
-
Never dispose of contaminated items in the regular trash.
-
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
-
Spill Cleanup:
-
Immediate Action: Alert personnel in the immediate area and, if necessary, evacuate. Ensure the area is well-ventilated.[3]
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, a face shield, and double nitrile gloves.
-
Containment: For a solid spill, gently cover it with a compatible absorbent material to prevent dust from becoming airborne.[3]
-
Collection: Carefully sweep the material into a designated hazardous waste container.[3] Do not create dust.
-
Decontamination: Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials for hazardous waste disposal.
-
By integrating these detailed PPE protocols and operational plans into your daily workflow, you build a robust culture of safety. This proactive approach not only protects you and your colleagues but also ensures the integrity and success of your vital research.
References
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 2-(2-Butoxyethoxy)ethyl acetate. Retrieved from [Link]
- Capot Chemical. (2018). MSDS of Ethyl 2-ethoxy-2-iminoacetate.
-
Chemsrc. (2025). ethyl 2-ethoxy-2-iminoacetate | CAS#:816-27-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-ethoxy-2-iminoacetate. PubChem Compound Database. Retrieved from [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- BenchChem. (2025). Personal protective equipment for handling Acid-PEG3-PFP ester.
-
New Jersey Department of Health. (2002). HAZARD SUMMARY - 2-ETHOXYETHYLACETATE. Retrieved from [Link]
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EHS software by UL Solutions. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. capotchem.com [capotchem.com]
- 4. Ethyl 2-ethoxy-2-iminoacetate | C6H11NO3 | CID 10920638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 2-ethoxy-2-iminoacetate | CAS#:816-27-3 | Chemsrc [chemsrc.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. nj.gov [nj.gov]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
